Product packaging for 2-phenyldihydro-2H-pyran-4(3H)-one(Cat. No.:CAS No. 147688-62-8)

2-phenyldihydro-2H-pyran-4(3H)-one

Cat. No.: B119899
CAS No.: 147688-62-8
M. Wt: 176.21 g/mol
InChI Key: WDYWHODSDKVYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-phenyldihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B119899 2-phenyldihydro-2H-pyran-4(3H)-one CAS No. 147688-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYWHODSDKVYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597033
Record name 2-Phenyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147688-62-8
Record name 2-Phenyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-phenyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyldihydro-2H-pyran-4(3H)-one, a heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a tetrahydropyran ring substituted with a phenyl group, offers a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and characterization data, to support its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 306 °C[1]
Density 1.113 g/cm³[1]
Refractive Index 1.5410[1]
Flash Point 141 °C[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]
CAS Number 147688-62-8[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure suggests that it can be synthesized through various established methods for pyran ring formation. One plausible approach involves a hetero-Diels-Alder reaction between a suitable diene and benzaldehyde, followed by selective reduction and oxidation. Another potential route is the intramolecular cyclization of a δ-hydroxy ketone.

A general workflow for the synthesis and purification of a pyran derivative like this compound is depicted in the following diagram.

Synthesis_Workflow General Synthesis and Purification Workflow Reactants Starting Materials (e.g., Diene and Aldehyde) Reaction Chemical Synthesis (e.g., Hetero-Diels-Alder) Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

General Procedure for Hetero-Diels-Alder Reaction (Hypothetical):

  • Reaction Setup: To a solution of a suitable activated diene (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.1 eq.).

  • Catalyst Addition: If required, a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) is added dropwise at a controlled temperature (e.g., 0 °C or -78 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quenching: The reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the dihydropyran intermediate.

  • Subsequent Steps: The intermediate would then undergo further transformations, such as selective reduction of the double bond and oxidation of the resulting alcohol to the ketone, to yield the final product.

Characterization:

The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets in the aromatic region (around 7.2-7.4 ppm) corresponding to the phenyl group protons. The protons on the tetrahydropyran ring would appear as a series of multiplets in the upfield region. The benzylic proton at the 2-position would likely be a doublet of doublets.

    • ¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically > 200 ppm). Aromatic carbons would resonate in the 125-140 ppm range. The carbons of the tetrahydropyran ring would appear in the upfield region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) stretching vibration is expected in the region of 1710-1730 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Fragmentation patterns would be consistent with the structure, likely showing loss of the phenyl group or fragments of the pyran ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group and the phenyl substituent.

  • Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can undergo a variety of reactions common to ketones, including:

    • Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 2-phenyl-tetrahydropyran-4-ol.

    • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the C4 position.

    • Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

  • Reactions involving the Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid reactions at the pyran ring.

  • Enolate Formation: The presence of α-protons to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling functionalization at the C3 and C5 positions.

The logical relationship of these potential reactions is illustrated in the following diagram.

Reactivity_Diagram Potential Reactivity of this compound Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Wittig Wittig Reaction Start->Wittig Grignard Grignard Reaction Start->Grignard Enolate Enolate Formation (Base) Start->Enolate Electrophilic_Sub Electrophilic Aromatic Substitution Start->Electrophilic_Sub Product_Alcohol 2-phenyl-tetrahydropyran-4-ol Reduction->Product_Alcohol Product_Alkene 4-Alkylidene-2-phenyl-tetrahydropyran Wittig->Product_Alkene Product_Tert_Alcohol 4-Alkyl-2-phenyl-tetrahydropyran-4-ol Grignard->Product_Tert_Alcohol Product_Alpha_Sub α-Substituted Ketone Enolate->Product_Alpha_Sub Product_Aryl_Sub Substituted Phenyl Ring Electrophilic_Sub->Product_Aryl_Sub

Caption: Diagram of potential chemical reactions of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic organic chemistry. This guide has summarized its key physical and chemical properties and outlined general experimental approaches for its synthesis and characterization. While specific experimental data for this compound is somewhat limited in the public domain, the provided information, based on its structural features and the chemistry of related compounds, offers a solid foundation for researchers and drug development professionals to utilize this molecule in their synthetic endeavors. Further experimental investigation into its properties and reactivity is encouraged to fully unlock its potential.

References

Spectroscopic and Synthetic Profile of 2-phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyldihydro-2H-pyran-4(3H)-one is a heterocyclic ketone with a tetrahydropyran framework. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active natural products and synthetic compounds. The incorporation of a phenyl group at the 2-position introduces aromaticity and steric bulk, which can significantly influence the molecule's pharmacological properties, including receptor binding and metabolic stability. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound, based on available data for structurally related analogs.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the phenyl group. The presence of the phenyl group at the C2 position will cause a significant downfield shift for the proton at this position (H2) compared to the unsubstituted analog.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The carbonyl carbon (C4) is expected to have a chemical shift in the downfield region, typical for ketones. The carbons of the phenyl group will appear in the aromatic region, and the carbons of the tetrahydropyran ring will be in the aliphatic region.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) ¹H NMR Data for Tetrahydro-4H-pyran-4-one (ppm) ¹³C NMR Data for Tetrahydro-4H-pyran-4-one (ppm)
H2~4.5 - 4.8 (dd)-~3.8 (t)-
H3~2.8 - 3.0 (m)-~2.4 (t)-
H5~2.5 - 2.7 (m)-~2.4 (t)-
H6~3.9 - 4.2 (m)-~3.8 (t)-
Phenyl-H~7.2 - 7.5 (m)---
C2-~78 - 82-~68
C3-~45 - 49-~41
C4-~205 - 209-~208
C5-~40 - 44-~41
C6-~67 - 71-~68
Phenyl-C-~125 - 140--
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. The presence of the ether linkage within the pyran ring will also give rise to a characteristic C-O-C stretching vibration.

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Reference Data for Tetrahydro-4H-pyran-4-one (cm⁻¹)
C=O (Ketone)Stretch~1715 - 1725~1720
C-O-C (Ether)Stretch~1080 - 1150~1100
C-H (Aromatic)Stretch~3000 - 3100-
C-H (Aliphatic)Stretch~2850 - 3000~2850 - 2950
C=C (Aromatic)Stretch~1450 - 1600-
Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron ionization (EI), would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of the phenyl group, as well as characteristic cleavages of the tetrahydropyran ring.

Ion Predicted m/z Description
[M]⁺176Molecular Ion
[M - C₆H₅]⁺99Loss of the phenyl group
[C₆H₅]⁺77Phenyl cation

Experimental Protocols

Due to the absence of a specific, published synthesis for this compound, a general and adaptable synthetic strategy is proposed. The hetero-Diels-Alder reaction and Prins cyclization are two powerful methods for the construction of tetrahydropyran rings and can be applied to the synthesis of the target molecule.

Proposed Synthesis via Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a convergent and often stereoselective route to dihydropyran systems, which can then be reduced to the desired tetrahydropyran.

Step 1: Hetero-Diels-Alder Cycloaddition

This step involves the [4+2] cycloaddition of a diene, such as Danishefsky's diene, with benzaldehyde. This reaction is typically catalyzed by a Lewis acid.

  • Materials:

    • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

    • Benzaldehyde

    • Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • To a solution of benzaldehyde (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1 - 1.0 equivalent) at a reduced temperature (e.g., -78 °C to 0 °C).

    • Stir the mixture for 15-30 minutes.

    • Slowly add Danishefsky's diene (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to stir at the reduced temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydropyranone intermediate.

Step 2: Reduction of the Dihydropyranone

The resulting dihydropyranone can be reduced to the target this compound using standard catalytic hydrogenation.

  • Materials:

    • Dihydropyranone intermediate from Step 1

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Solvent (e.g., ethanol, ethyl acetate)

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude dihydropyranone in the chosen solvent.

    • Add the Pd/C catalyst to the solution.

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

General Spectroscopic Characterization Protocol

The following is a general protocol for acquiring the spectroscopic data for the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl). For a solid sample, a KBr pellet can be prepared.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a mass spectrometer, for example, with electron ionization (EI) at 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Mandatory Visualization

Synthesis_Workflow General Synthesis Workflow for this compound start Starting Materials: Benzaldehyde & Danishefsky's Diene step1 Step 1: Hetero-Diels-Alder Reaction - Lewis Acid Catalyst (e.g., ZnCl₂) - Anhydrous Solvent (e.g., CH₂Cl₂) - Low Temperature (-78 °C to 0 °C) start->step1 intermediate Intermediate: 2-phenyl-2,3-dihydro-4H-pyran-4-one step1->intermediate Cycloaddition step2 Step 2: Catalytic Hydrogenation - Pd/C Catalyst - H₂ Atmosphere - Solvent (e.g., Ethanol) intermediate->step2 purification Purification (Column Chromatography) step2->purification Reduction product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and a viable synthetic strategy for this compound. The presented data, based on analogous compounds, offers a solid foundation for researchers to identify and characterize this molecule. The detailed experimental protocols for a hetero-Diels-Alder approach provide a practical starting point for its synthesis. Further experimental work is required to confirm the predicted spectroscopic data and to optimize the synthetic route for this promising heterocyclic compound.

An In-depth Technical Guide to Early Synthetic Routes for Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranones, six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group, represent a core scaffold in a vast array of natural products, pharmaceuticals, and functional materials. The inherent reactivity and biological significance of both α-pyrones (2H-pyran-2-ones) and γ-pyrones (4H-pyran-4-ones) have driven the development of numerous synthetic strategies. This technical guide provides a detailed exploration of the foundational, early synthetic routes to these crucial derivatives, offering insights into their mechanisms, experimental protocols, and the logical workflows that underpin these classic transformations.

I. Synthesis of α-Pyranone Derivatives

The von Pechmann Condensation for Coumarins (Benzo-α-pyranones)

One of the earliest and most enduring methods for the synthesis of coumarins is the Pechmann condensation, first reported by Hans von Pechmann in 1883.[1] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[1] The reaction is particularly effective with highly activated phenols, such as resorcinol.[1]

Reaction Mechanism:

The mechanism of the Pechmann condensation proceeds through several key steps. Initially, under acidic conditions, a transesterification occurs between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenol ring. The final step involves dehydration to form the aromatic pyranone ring system.[1]

Pechmann_Condensation phenol Phenol transesterification Transesterification Intermediate phenol->transesterification ketoester β-Ketoester ketoester->transesterification acid Acid Catalyst (e.g., H₂SO₄) acid->transesterification Catalyzes cyclization Intramolecular Electrophilic Attack transesterification->cyclization dehydration Dehydration cyclization->dehydration coumarin Coumarin Derivative dehydration->coumarin

Caption: Logical workflow of the Pechmann Condensation.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is adapted from a typical laboratory procedure for the Pechmann condensation.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Aqueous ethanol for recrystallization

Procedure:

  • A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is added to 10 mL of concentrated H₂SO₄ at 5 °C.

  • The reaction mixture is stirred for 1 hour at 5 °C.

  • The mixture is then allowed to warm to room temperature and stirred for an additional 18 hours.

  • The reaction mixture is carefully poured into ice-cold water with vigorous stirring.

  • The resulting precipitate is collected by filtration and dried.

  • The crude product is purified by recrystallization from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Quantitative Data:

Phenolβ-KetoesterCatalystConditionsYieldReference
ResorcinolEthyl acetoacetateconc. H₂SO₄5 °C to RT, 19h88%N/A
PhenolEthyl acetoacetateAmberlyst-15100 °C, MW, 20 min97%N/A
Synthesis of Coumalic Acid from Malic Acid

Another classic synthesis developed by von Pechmann involves the reaction of malic acid with fuming sulfuric acid to produce coumalic acid (2-oxo-2H-pyran-5-carboxylic acid).[2] This method provides a direct route to a functionalized α-pyrone from a readily available starting material.

Reaction Mechanism:

The reaction proceeds through the in-situ formation of formylacetic acid from malic acid under the strongly acidic and dehydrating conditions. Two molecules of formylacetic acid then undergo a condensation and subsequent cyclization to form coumalic acid.

Coumalic_Acid_Synthesis malic_acid Malic Acid formylacetic_acid Formylacetic Acid (Intermediate) malic_acid->formylacetic_acid fuming_h2so4 Fuming H₂SO₄ fuming_h2so4->formylacetic_acid Dehydrates & Rearranges dimerization Dimerization & Condensation formylacetic_acid->dimerization 2 equivalents cyclization Cyclization & Dehydration dimerization->cyclization coumalic_acid Coumalic Acid cyclization->coumalic_acid

Caption: Simplified workflow for Coumalic Acid synthesis.

Experimental Protocol: Synthesis of Coumalic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 201 (1963); Vol. 31, p. 23 (1951).

Materials:

  • Powdered malic acid

  • Concentrated sulfuric acid

  • 20-30% fuming sulfuric acid

  • Crushed ice

  • Methanol for recrystallization

  • Decolorizing carbon (Norit)

Procedure:

  • In a 2-L round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 mL of concentrated sulfuric acid.

  • Add three 50-mL portions of 20-30% fuming sulfuric acid at 45-minute intervals.

  • After the gas evolution has slackened, heat the solution on a water bath for 2 hours with occasional shaking.

  • Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.

  • After standing for 24 hours, filter the precipitated acid, wash with three 50-mL portions of ice-cold water, and dry on a water bath.

  • For purification, dissolve half of the crude product in five times its weight of hot methanol, and boil with 3 g of decolorizing carbon.

  • Filter the hot solution and cool in an ice bath. Collect the precipitate and wash with 25 mL of cold methanol. Use the mother liquors to recrystallize the remaining crude material.

Quantitative Data:

Starting MaterialReagentsConditionsCrude YieldPurified YieldReference
Malic Acid (200 g)conc. H₂SO₄, fuming H₂SO₄Water bath, 2h75-80 g68-73 g (65-70%)[2]
Claisen Condensation Routes to 4-Hydroxy-α-Pyrones

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base, provides a pathway to 1,3-dicarbonyl compounds, which are key precursors for pyranone synthesis.[3][4] Self-condensation of certain β-ketoesters can lead to the formation of 4-hydroxy-α-pyrones.[5]

Reaction Mechanism:

The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group forms a β-keto ester. In the synthesis of 4-hydroxy-α-pyrones, a second condensation and cyclization sequence occurs.[4][6]

Claisen_Condensation_Pyrone ester1 Ester (1 equiv.) enolate Ester Enolate ester1->enolate base Strong Base (e.g., NaOEt) base->enolate Deprotonation nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack ester2 Ester (1 equiv.) ester2->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Alkoxide Elimination tetrahedral_intermediate->elimination beta_keto_ester β-Keto Ester elimination->beta_keto_ester cyclization Intramolecular Condensation/Cyclization beta_keto_ester->cyclization Further Reaction pyrone 4-Hydroxy-α-pyrone cyclization->pyrone

Caption: General workflow for pyrone synthesis via Claisen condensation.

Experimental Protocol: Synthesis of 3-Aryl-4-hydroxy-2-pyrones

This protocol is a generalized representation based on modern adaptations of Claisen-type condensations.

Materials:

  • Arylacetic acid

  • Diethyl oxaloacetate

  • A suitable base (e.g., sodium hydride)

  • Acylating agent precursor (e.g., oxalyl chloride)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • The arylacetyl chloride is generated in situ from the corresponding arylacetic acid.

  • Diethyl oxaloacetate undergoes O-acylation with the generated arylacetyl chloride.

  • A base-catalyzed intramolecular Claisen condensation of the acylated intermediate is then performed.

  • The reaction proceeds via a 6-exo-trig cyclization to favor the formation of the pyrone ring.

  • Acidic workup yields the 3-aryl-4-hydroxy-2-pyrone.

Quantitative Data:

β-KetoesterConditionsProductYieldReference
Ethyl benzoylacetateMicrowave, Acetic Acid3-Benzoyl-4-hydroxy-6-phenyl-2-pyrone62%[5]

II. Synthesis of γ-Pyranone Derivatives

Cyclization of 1,3,5-Triketones

A classical and straightforward approach to γ-pyrones involves the acid-catalyzed cyclization and dehydration of 1,3,5-triketones.[7] This method allows for the synthesis of symmetrically and asymmetrically substituted γ-pyrones.

Reaction Mechanism:

The mechanism involves the protonation of one of the terminal carbonyl groups of the 1,3,5-triketone. The enol form of the central ketone then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion. Subsequent dehydration of the resulting hemiacetal-like intermediate yields the stable aromatic γ-pyrone ring.

Triketone_Cyclization triketone 1,3,5-Triketone protonation Carbonyl Protonation triketone->protonation acid_catalyst Acid Catalyst acid_catalyst->protonation Catalyzes enolization Enolization protonation->enolization intramolecular_cyclization Intramolecular Nucleophilic Attack enolization->intramolecular_cyclization dehydration Dehydration intramolecular_cyclization->dehydration gamma_pyrone γ-Pyrone dehydration->gamma_pyrone

Caption: Logical steps in the synthesis of γ-pyrones from 1,3,5-triketones.

Experimental Protocol: Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 450 (1973); Vol. 43, p. 32 (1963).

Materials:

  • Dibenzyl ketone

  • Polyphosphoric acid

  • Glacial acetic acid

  • Water

  • Benzene

  • Hexane

  • Activated carbon

Procedure:

  • A mixture of 400 g of polyphosphoric acid and 250 mL of glacial acetic acid is heated to reflux in a 2-L round-bottomed flask.

  • Dibenzyl ketone (42.0 g, 0.200 mole) is added, and the mixture is heated at reflux (130–135 °C) for 1.5 hours.

  • The solution is cooled to 30 °C, and 1 L of water is added slowly with stirring.

  • The brown precipitate is collected by filtration, washed with 1 L of water, and dissolved in 1 L of hot benzene.

  • The hot benzene solution is treated with 2 g of activated carbon, filtered hot, dried, and concentrated to 500 mL.

  • Upon addition of 450 mL of hexane and cooling to 5–10 °C, the crude pyranone separates.

  • Filtration affords the product, which can be further purified by recrystallization from benzene-hexane.

Quantitative Data:

Starting MaterialReagentsConditionsYieldReference
Dibenzyl ketonePolyphosphoric acid, Acetic acidReflux (130-135 °C), 1.5h34-38% (purified)[8]
Synthesis of Chelidonic Acid (a γ-Pyrone Dicarboxylic Acid)

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a key γ-pyrone derivative that can be synthesized from simple acyclic precursors. An early and effective method involves the condensation of acetone with diethyl oxalate in the presence of sodium ethoxide.[9]

Reaction Mechanism:

This synthesis is a variation of the Claisen condensation. The enolate of acetone reacts with two equivalents of diethyl oxalate. The resulting intermediate then undergoes an intramolecular cyclization and dehydration under acidic conditions to form the γ-pyrone ring of chelidonic acid.

Chelidonic_Acid_Synthesis acetone Acetone condensation Claisen-type Condensation acetone->condensation diethyl_oxalate Diethyl Oxalate (2 equiv.) diethyl_oxalate->condensation naoet Sodium Ethoxide naoet->condensation Base intermediate Acyclic Intermediate condensation->intermediate acid_hydrolysis Acidic Workup & Hydrolysis intermediate->acid_hydrolysis cyclization Intramolecular Cyclization & Dehydration acid_hydrolysis->cyclization chelidonic_acid Chelidonic Acid cyclization->chelidonic_acid

Caption: Workflow for the synthesis of Chelidonic Acid.

Experimental Protocol: Synthesis of Chelidonic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p. 126 (1943); Vol. 18, p. 15 (1938).

Materials:

  • Sodium

  • Absolute ethanol

  • Dry acetone

  • Ethyl oxalate

  • Hydrochloric acid

  • Ice water

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving 46 g of sodium in 600 cc of absolute ethanol.

  • Cool about half of the sodium ethoxide solution and add a mixture of 58 g of dry acetone and 150 g of ethyl oxalate at once with stirring.

  • Once turbidity appears, add the other half of the hot sodium ethoxide solution along with another 160 g of ethyl oxalate.

  • Stir the mixture for one hour without cooling, then allow it to stand overnight.

  • Filter the sodium salt, wash with absolute alcohol, and then with ether. Dry the salt.

  • Dissolve the salt in 1.2 L of water at 40 °C and add 160 cc of concentrated hydrochloric acid.

  • Heat the solution in a 2-L flask on a steam bath for twenty hours.

  • After cooling, collect the solid hydrated acid by filtration, wash with ice water, and dry to yield chelidonic acid.

Quantitative Data:

Starting MaterialsReagentsConditionsYieldReference
Acetone, Diethyl OxalateSodium Ethoxide, HClSteam bath, 20h76-79%[9]

III. Cycloaddition Routes to Pyranone Derivatives

The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings.[10] This reaction can be adapted to synthesize pyranone precursors. In the context of early synthetic strategies, the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly relevant for the direct synthesis of dihydropyran rings.[10][11]

Reaction Mechanism:

In a typical oxo-hetero-Diels-Alder reaction, an electron-rich diene reacts with a carbonyl compound (the dienophile) to form a dihydropyran ring. The reaction is often promoted by Lewis acids and proceeds through a concerted pericyclic transition state.

Diels_Alder_Pyrone diene Conjugated Diene (e.g., Danishefsky's diene) cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Dienophile (e.g., Aldehyde) dienophile->cycloaddition lewis_acid Lewis Acid (optional) lewis_acid->cycloaddition Catalyzes cycloadduct Cycloadduct cycloaddition->cycloadduct hydrolysis Hydrolysis/Workup cycloadduct->hydrolysis dihydropyranone Dihydropyranone hydrolysis->dihydropyranone

Caption: General schematic for the Hetero-Diels-Alder synthesis of dihydropyranones.

Experimental Protocol: Generalized Hetero-Diels-Alder Reaction

This protocol represents a general procedure for a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Materials:

  • An electron-rich diene (e.g., Danishefsky's diene)

  • An aldehyde or ketone

  • A Lewis acid catalyst (e.g., ZnCl₂, Eu(fod)₃)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Add the Lewis acid catalyst and stir for a short period.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to stir for the required time, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

The yields of Diels-Alder reactions are highly substrate-dependent. Below are representative examples.

DieneDienophileCatalystConditionsYieldReference
Danishefsky's dieneBenzaldehydeZnCl₂Benzene, RT, 24h85%N/A
1-Methoxy-1,3-butadieneMethyl glyoxylateEu(fod)₃CH₂Cl₂, -78 °C, 2h95%N/A

Conclusion

The early synthetic routes to pyranone derivatives laid the groundwork for modern organic synthesis, establishing fundamental principles of condensation and cycloaddition reactions. The Pechmann and Claisen condensations, along with methods for constructing γ-pyrones from acyclic precursors, demonstrate the power of classical carbon-carbon and carbon-oxygen bond-forming strategies. The Diels-Alder reaction provided a convergent and stereocontrolled approach to these important heterocyclic systems. These foundational methods continue to be relevant and serve as the basis for the development of more sophisticated and efficient synthetic pathways to this vital class of compounds.

References

The Discovery and Evolution of Pyran and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone of numerous natural products and synthetic compounds of significant biological and industrial importance. This technical guide provides a comprehensive overview of the discovery of pyran and the subsequent development of its key derivatives, including tetrahydropyran (THP), dihydropyran (DHP), and various functionalized 4H-pyrans. Detailed experimental protocols for seminal and contemporary synthetic methodologies are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide elucidates the role of pyran derivatives in modulating critical signaling pathways, such as NF-κB and MAPK, with accompanying visual diagrams generated using the DOT language. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: A Historical Perspective

The journey into the world of pyran chemistry began with the exploration of oxygen-containing heterocycles. While derivatives of the saturated tetrahydropyran ring were known earlier, particularly in the context of pyranose forms of sugars, the parent aromatic pyran molecule remained elusive for a considerable time. A significant milestone was achieved in 1962 with the first isolation and characterization of 4H-pyran.[1] This seminal work revealed the inherent instability of the pyran ring, especially in the presence of air, where it readily disproportionates.[1] This instability, however, did not diminish the interest in this heterocyclic system. Instead, it spurred further research into its more stable and synthetically versatile derivatives, which have since become indispensable tools in organic chemistry and drug discovery.

Key Pyran Derivatives and Their Synthesis

The instability of the parent pyran has led to a focus on its more stable and synthetically useful derivatives. This section details the discovery and synthesis of the most important classes of pyran derivatives.

Tetrahydropyran (THP)

Tetrahydropyran (THP), or oxane, is a saturated cyclic ether that is widely found in natural products and is also a common solvent.[2] Its derivatives are of immense importance, particularly as protecting groups for alcohols in organic synthesis.[2]

One of the earliest methods for the synthesis of tetrahydropyran involved the hydrogenation of dihydropyran.

Experimental Protocol: Hydrogenation of Dihydropyran

  • Apparatus: A low-pressure catalytic hydrogenation apparatus is required.

  • Procedure:

    • Raney nickel catalyst (8 g) is washed three times with ether and transferred to the hydrogenation bottle under ether.

    • The bottle is fitted with a rubber stopper equipped with a dropping funnel and a connection to a three-way stopcock.

    • 50 g (0.6 mole) of 3,4-dihydro-2H-pyran is introduced through the dropping funnel.

    • The apparatus is connected to a hydrogen source, and the bottle is alternately evacuated and filled with hydrogen twice.

    • Hydrogen is admitted to a pressure of 40 lb.

    • The mixture is shaken, and the pressure drop is monitored. The theoretical amount of hydrogen should be absorbed within 15-20 minutes.

    • Upon completion, the shaker is stopped, and the bottle is disconnected.

    • The nickel catalyst is allowed to settle, and the tetrahydropyran is decanted.

  • Yield: The yield is practically quantitative. The product has a boiling point of 85–86°C.[3]

Another historical approach involves the dehydration of 1,5-pentanediol.

Experimental Protocol: Dehydration of 1,5-Pentanediol

  • Procedure: 1,5-pentanediol is heated with three volumes of 60% sulfuric acid in a pressure tube.

  • Note: This method is less common now due to the harsh conditions.[3]

Modern methods often focus on the stereoselective synthesis of substituted tetrahydropyrans, which are common motifs in natural products. The Prins cyclization is a powerful tool for this purpose.

Experimental Protocol: Prins Cyclization for Tetrahydropyran-4-ol Derivatives

  • Catalyst: Phosphomolybdic acid.

  • Procedure:

    • A homoallylic alcohol and an aldehyde are reacted in water at room temperature in the presence of a catalytic amount of phosphomolybdic acid.

    • The reaction provides tetrahydropyran-4-ol derivatives with high yields and all-cis selectivity.

  • Advantages: This method is simple, cost-effective, and environmentally friendly due to the use of water as a solvent.[4]

Dihydropyran (DHP)

Dihydropyrans, particularly 3,4-dihydro-2H-pyran, are crucial intermediates in organic synthesis, most notably for the introduction of the tetrahydropyranyl (THP) protecting group for alcohols.[5]

A classic and still relevant method for the preparation of 2,3-dihydropyran is the gas-phase rearrangement of tetrahydrofurfuryl alcohol over a heated catalyst.

Experimental Protocol: Dehydration and Rearrangement of Tetrahydrofurfuryl Alcohol

  • Apparatus: A heated tube furnace packed with a catalyst.

  • Catalyst: Activated alumina.

  • Procedure:

    • A tube is packed with activated alumina, held in place with glass wool.

    • The furnace is heated to 300–340°C.

    • 204 g (2 moles) of tetrahydrofurfuryl alcohol is introduced from a dropping funnel at a rate of 50 ml per hour.

    • The product is collected in a flask containing anhydrous potassium carbonate. The product consists of a light-brown oil and an aqueous layer.

    • The aqueous layer is discarded. The organic layer is fractionated, and the fraction boiling between 70–86°C is collected.

    • This fraction, a mixture of water and dihydropyran, is separated. The organic layer is dried over anhydrous potassium carbonate, refluxed with metallic sodium for 1 hour, and then distilled from sodium.

  • Yield: 110–118 g (66–70%) of dihydropyran, boiling at 84–86°C.[6]

A proposed mechanism for this conversion involves the acid-catalyzed opening of the tetrahydrofuran ring followed by ring expansion to the more stable six-membered dihydropyran.[7]

G cluster_workflow Synthesis of 2,3-Dihydropyran start Tetrahydrofurfuryl Alcohol step1 Vaporization and passage over heated Alumina (300-340°C) start->step1 Heat step2 Collection of crude product (Dihydropyran, water, unchanged alcohol) step1->step2 step3 Fractional Distillation step2->step3 step4 Separation of Aqueous Layer step3->step4 step5 Drying over K2CO3 step4->step5 step6 Refluxing and Distillation from Sodium step5->step6 end Pure 2,3-Dihydropyran step6->end Purification

Figure 1: Experimental workflow for the synthesis of 2,3-dihydropyran.
4H-Pyrans

4H-pyrans are a class of pyran derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] Their synthesis is often achieved through multi-component reactions, which are highly efficient and atom-economical.

A common and efficient method for the synthesis of functionalized 4H-pyrans is the one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone).

Experimental Protocol: Three-Component Synthesis of a 4H-Pyran Derivative

  • Reactants: Aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol).

  • Catalyst: CuFe₂O₄@starch (0.03 g) as a magnetically recyclable bionanocatalyst.

  • Solvent: Ethanol (3 ml).

  • Procedure:

    • A mixture of the aryl aldehyde, malononitrile, dimedone, and the catalyst in ethanol is stirred at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the magnetic nanocatalyst is removed using an external magnet.

    • The reaction solution is filtered, and the solvent is evaporated to yield the product.

  • Advantages: This method is environmentally friendly, uses a recyclable catalyst, and proceeds under mild conditions with high yields.[10]

The proposed mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization.[9]

G cluster_mechanism Mechanism of 4H-Pyran Synthesis reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl Compound knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 Arylidenemalononitrile Intermediate knoevenagel->intermediate1 michael Michael Addition intermediate1->michael + 1,3-Dicarbonyl intermediate2 Acyclic Intermediate michael->intermediate2 cyclization Intramolecular Cyclization and Tautomerization intermediate2->cyclization product 2-Amino-4H-pyran cyclization->product

Figure 2: Generalized mechanism for the multi-component synthesis of 4H-pyrans.

Quantitative Data of Pyran and Its Derivatives

This section provides a summary of key physicochemical and spectroscopic data for pyran and some of its important derivatives.

Table 1: Physicochemical Properties of Pyran and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
4H-PyranC₅H₆O82.10N/A (unstable)N/A (unstable)N/A
TetrahydropyranC₅H₁₀O86.1388-450.880
3,4-Dihydro-2H-pyranC₅H₈O84.1286-700.922[11]

Table 2: Spectroscopic Data for Selected Pyran Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
Tetrahydropyran3.55 (t, 4H), 1.65 (m, 6H)68.5, 26.2, 23.52940, 2850, 1090
Tetrahydropyran-2-methanol4.01 (m, 1H), 3.53 (m, 1H), 3.48 (m, 1H), 3.21 (m, 1H), 1.85-1.32 (m, 6H)N/AN/A
2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile7.08-7.05 (m, 2H), 6.95 (s, 2H), 6.85-6.81 (m, 2H), 4.14 (s, 1H), 3.71 (s, 3H), 2.63-2.56 (m, 2H), 2.34-2.18 (m, 2H), 2.00-1.79 (m, 2H)196.3, 164.5, 158.8, 158.3, 137.3, 128.6, 120.3, 114.5, 114.1, 58.9, 55.4, 36.8, 35.0, 26.9, 20.2N/A

Table 3: Yields of Selected 4H-Pyran Syntheses

Aldehyde1,3-DicarbonylCatalystYield (%)Reference
4-ChlorobenzaldehydeDimedoneCuFe₂O₄@starch95[10]
BenzaldehydeEthyl acetoacetateNH₄OH (28 mol%)98[12]
4-FluorobenzaldehydeCyclohexanedioneDodecyl benzenesulfonic acid93.7[8]
4-NitrobenzaldehydeDimedoneCuFe₂O₄@starch96[10]

Biological Activity and Signaling Pathways

Pyran derivatives exhibit a remarkable range of biological activities, with anti-inflammatory and anticancer properties being particularly prominent. Many of these effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and Modulation of NF-κB and MAPK Pathways

Pyranocoumarins, a class of naturally occurring and synthetic pyran derivatives, have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). Certain pyranocoumarin derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[13]

The MAPK pathway, comprising cascades of kinases such as ERK, p38, and JNK, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators. Pyranocoumarins have been observed to inhibit the phosphorylation of these key MAPK proteins, further contributing to their anti-inflammatory effects.[13]

G cluster_pathway Inhibition of NF-κB and MAPK Pathways by Pyranocoumarins LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK pIkappaB P-IκBα IKK->pIkappaB IkappaB IκBα pIkappaB->IkappaB Degradation NFkB NF-κB (p65/p50) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->ProInflammatory Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK MAPK->ProInflammatory Pyranocoumarin Pyranocoumarin Pyranocoumarin->IKK Inhibits Pyranocoumarin->MAPKK Inhibits

Figure 3: Simplified signaling diagram of pyranocoumarin-mediated inhibition of NF-κB and MAPK pathways.
Anticancer Activity

Numerous pyran derivatives have been synthesized and evaluated for their anticancer properties. Fused pyran derivatives, in particular, have been shown to induce apoptosis and target cell cycle progression in various cancer cell lines.[14] Some 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a mechanism for their antiproliferative effects.[15]

Conclusion

From its initial discovery as an unstable parent molecule, the pyran ring system has evolved into a vast and diverse family of derivatives with profound implications for science and medicine. The development of robust synthetic methodologies, particularly multi-component reactions, has made a wide array of functionalized pyrans readily accessible. These compounds have proven to be not only valuable tools in organic synthesis but also promising scaffolds for the development of new therapeutic agents. The continued exploration of the chemical space around the pyran nucleus, guided by an understanding of its interaction with biological targets, holds great promise for future innovations in drug discovery and materials science.

References

"structural elucidation of substituted dihydropyranones"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of Substituted Dihydropyranones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of substituted dihydropyranones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.

Introduction

Substituted dihydropyranones are a diverse group of six-membered oxygen-containing heterocyclic compounds. Their scaffold is a common motif in a wide array of natural products and pharmacologically active molecules. The precise determination of their three-dimensional structure is paramount for understanding their biological activity, mechanism of action, and for guiding synthetic efforts in the development of new therapeutic agents. This document outlines the primary analytical techniques and a systematic workflow for the unambiguous structural determination of these compounds.

Spectroscopic Methods for Structural Elucidation

The structural elucidation of substituted dihydropyranones relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. A suite of 1D and 2D NMR experiments is typically employed.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key diagnostic signals for a dihydropyranone core include:

  • Olefinic protons: Resonating in the downfield region, their chemical shifts and coupling constants provide information about the substitution pattern on the double bond.

  • Methylene and methine protons on the saturated portion of the ring: Their multiplicity and coupling constants are crucial for determining the relative stereochemistry of substituents.

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their chemical environment. Characteristic signals include:

  • Carbonyl carbon (C=O): Typically observed in the range of 160-180 ppm.

  • Olefinic carbons (C=C): Resonating between 100-150 ppm.

  • Saturated carbons (C-O, CH, CH₂, CH₃): Found in the upfield region.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling molecular fragments and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining relative stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.[1][2][3]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[4] Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern.[5] This pattern can provide valuable structural information and can be used for "fingerprinting" and identification of known compounds through database searching.[1][2] Common fragmentation pathways for dihydropyranones may involve retro-Diels-Alder reactions, loss of CO, and cleavage of substituent groups.[6][7][8]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[9][10] It allows for the unambiguous determination of connectivity, conformation, and both relative and absolute stereochemistry. The main prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.[11]

Quantitative Data Summary

The following tables summarize typical spectroscopic data for substituted dihydropyranones. Note that specific chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.

Table 1: Representative ¹H NMR Data for Substituted Dihydropyranones

Proton PositionChemical Shift (δ, ppm) RangeMultiplicityTypical Coupling Constants (J, Hz)
H-34.5 - 5.5m
H-4 (axial)2.0 - 2.8mJ_gem = 12-18, J_ax-ax = 8-13, J_ax-eq = 2-5
H-4 (equatorial)2.2 - 3.0mJ_gem = 12-18, J_ax-eq = 2-5, J_eq-eq = 2-4
H-55.8 - 7.5d, ddJ_vic = 6-10
H-65.0 - 6.5d, ddJ_vic = 6-10
Substituent ProtonsVariables, d, t, q, mVariable

Table 2: Representative ¹³C NMR Data for Substituted Dihydropyranones

Carbon PositionChemical Shift (δ, ppm) Range
C-2 (C=O)160 - 175
C-365 - 85
C-420 - 45
C-5120 - 150
C-695 - 125
Substituent CarbonsVariable

Table 3: Common Mass Spectral Fragments of Dihydropyranones

Fragmentation ProcessDescription
[M]+•Molecular ion
[M-CO]+•Loss of carbon monoxide
[M-R]+Loss of a substituent group
Retro-Diels-AlderCleavage of the dihydropyranone ring

Experimental Protocols

NMR Spectroscopy Sample Preparation and Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified dihydropyranone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

    • HSQC/HMQC: Acquire a gradient-selected HSQC or HMQC spectrum to determine ¹H-¹³C one-bond correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range ¹H-¹³C correlations. The optimization of the long-range coupling delay (e.g., 50-100 ms) is crucial for observing desired correlations.

    • NOESY/ROESY: Acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space proton-proton interactions.

  • Data Processing and Interpretation: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and 2D correlations to assemble the structure.[12][13]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified dihydropyranone (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with 0.1% formic acid for ESI+ or 0.1% ammonia for ESI-).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or introduce it via an LC system. Acquire the mass spectrum in the appropriate ionization mode (positive or negative) over a relevant mass range. Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

  • Tandem MS (MS/MS) Acquisition: If desired, perform a product ion scan on the molecular ion ([M+H]⁺ or [M-H]⁻) to obtain a fragmentation spectrum. This can be done through collision-induced dissociation (CID).

  • Data Analysis: Use the accurate mass of the molecular ion to calculate the elemental composition. Analyze the fragmentation pattern to gain structural insights and compare the data with spectral databases for known compounds.[1][2]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the dihydropyranone suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[14][11] Ideal crystals are typically 0.1-0.3 mm in each dimension and free of defects.[14]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal in the beam. The data collection strategy will depend on the crystal system.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The absolute configuration of chiral molecules can often be determined if a heavy atom is present or by using anomalous dispersion effects.

Visualization of Workflows and Pathways

General Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel substituted dihydropyranone.

Structural_Elucidation_Workflow General Workflow for Structural Elucidation of Dihydropyranones cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation Isolation_Purification Isolation & Purification HRMS HRMS Analysis (Molecular Formula) Isolation_Purification->HRMS 1D_NMR 1D NMR (¹H, ¹³C) (Functional Groups, H/C Count) Isolation_Purification->1D_NMR Proposed_Structure Proposed Structure HRMS->Proposed_Structure 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR NOESY_ROESY NOESY/ROESY (Relative Stereochemistry) 2D_NMR->NOESY_ROESY NOESY_ROESY->Proposed_Structure Xray X-ray Crystallography (Absolute Structure) Proposed_Structure->Xray Confirmation

A typical workflow for the structural elucidation of dihydropyranones.
Dihydropyranone Inhibition of the PI3K/AKT Signaling Pathway

Certain dihydropyranone derivatives have been identified as inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway in cell proliferation and survival and is often dysregulated in cancer.[15] The dihydropyranone scaffold can serve as a template for the design of selective PI3Kα inhibitors.

PI3K_AKT_Pathway Inhibition of PI3K/AKT Pathway by a Dihydropyranone Derivative Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Cell_Response Cell Proliferation & Survival Downstream->Cell_Response Dihydropyranone Dihydropyranone Inhibitor Dihydropyranone->Inhibition Inhibition->PI3K

Dihydropyranone derivative inhibiting the PI3K/AKT signaling pathway.

Conclusion

The structural elucidation of substituted dihydropyranones is a multifaceted process that requires the synergistic application of various advanced spectroscopic and analytical techniques. A systematic approach, beginning with NMR and MS for initial structure determination and culminating in X-ray crystallography for definitive confirmation, is essential. The detailed structural information obtained is invaluable for understanding the compound's biological function and for the rational design of new and more potent therapeutic agents.

References

Theoretical Scrutiny of 2H-Pyran Ring Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of the 2H-pyran ring, a crucial heterocyclic motif in numerous natural products and pharmacologically active compounds. Understanding the inherent stability and reactivity of this ring system is paramount for the rational design of novel therapeutics and synthetic strategies. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the conceptual frameworks for stability analysis.

Core Concepts in 2H-Pyran Stability

The 2H-pyran ring is a six-membered heterocycle containing one oxygen atom and two double bonds, with a saturated carbon at the 2-position[1]. A central theme in the study of 2H-pyrans is their inherent instability and propensity to undergo valence isomerization to open-chain dienone forms[2]. This equilibrium is a critical factor influencing their synthesis and biological activity. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the factors that govern this equilibrium and the overall stability of the 2H-pyran scaffold.

Factors influencing the stability of the 2H-pyran ring include:

  • Substitution: The nature and position of substituent groups can significantly impact stability. Electron-withdrawing groups can influence the electrophilicity of the ring, while bulky substituents can sterically favor the cyclic form over the planar dienone[2].

  • Fusion to Other Rings: Annexation of the 2H-pyran ring to an aromatic system, as seen in 2H-chromenes, confers considerable stability[2].

  • Aromaticity: While not classically aromatic, derivatives such as 2H-pyran-2-ones exhibit a degree of aromatic character due to the contribution of a zwitterionic resonance structure, which enhances their stability compared to the parent 2H-pyran[3][4][5].

The following diagram illustrates the fundamental equilibrium between the 2H-pyran ring and its corresponding open-chain isomer, a key concept in understanding its stability.

G 2H-Pyran 2H-Pyran Open-Chain Dienone Open-Chain Dienone 2H-Pyran->Open-Chain Dienone Ring Opening Open-Chain Dienone->2H-Pyran 6π-Oxa-electrocyclization

Valence Tautomerism of the 2H-Pyran Ring.

Quantitative Analysis of 2H-Pyran Stability

Computational chemistry provides valuable quantitative data on the stability of pyran derivatives. The following tables summarize key energetic parameters from theoretical studies.

Table 1: Conformational Energies of Tetrahydro-2H-pyran

The fully saturated tetrahydro-2H-pyran (oxane) serves as a foundational model for understanding the conformational preferences of the pyran ring. The chair conformation is significantly more stable than other conformers.

ConformerMethodBasis SetRelative Energy (kcal/mol)Reference
ChairB3LYP6-311+G(d,p)0.00[6]
2,5-TwistB3LYP6-311+G(d,p)5.84[6]
1,4-BoatB3LYP6-311+G(d,p)6.23[6]
Transition State (Chair to Twist)--11.0[7]
Table 2: Activation Energies for Thermal Decomposition of Dihydro-2H-pyran Derivatives

The thermal stability of dihydropyran compounds has been investigated through computational studies of their decomposition pathways. Methyl substitution has been shown to influence the activation energy of this process. The data below was calculated at the PBE0/6-311+G(d,p) level of theory at 600 K[8].

CompoundActivation Energy (Ea) (kJ·mol⁻¹)Gibbs Free Energy of Activation (ΔG≠) (kJ·mol⁻¹)
3,6-dihydro-2H-pyran (DHP)-196
4-methyl-3,6-dihydro-2H-pyran (MDHP)-190
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)202183
2-methyl-3,6-dihydro-2H-pyran202182
6-methyl-3,6-dihydro-2H-pyran204184

These results indicate that methyl substituents, particularly at the 2 and 6 positions, lower the activation free energy, thus favoring thermal decomposition[8].

Methodologies for Theoretical Stability Analysis

The theoretical investigation of 2H-pyran stability typically involves a multi-step computational workflow. The following provides a generalized protocol based on methodologies cited in the literature.

Computational Protocol
  • Geometry Optimization:

    • Objective: To find the lowest energy structure of the molecule.

    • Method: Density Functional Theory (DFT) is a common choice. The B3LYP functional is widely used for its balance of accuracy and computational cost[9]. For thermal decomposition studies, the PBE0 functional has also been employed[8][10].

    • Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are frequently used to provide a good description of the electronic structure[8][10].

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point energy (ZPE), enthalpy, and entropy. For transition states, one imaginary frequency corresponding to the reaction coordinate is expected.

    • Method: This is typically performed at the same level of theory as the geometry optimization.

  • Relative Energy Calculation:

    • Objective: To determine the relative stability of different isomers or conformers.

    • Method: The electronic energies, often corrected with ZPE, are compared. For higher accuracy, single-point energy calculations using more sophisticated methods like Møller-Plesset perturbation theory (MP2) can be performed on the DFT-optimized geometries[11][12].

  • Reaction Pathway Analysis:

    • Objective: To study reaction mechanisms, such as ring-opening or decomposition.

    • Method: This involves locating transition state structures and performing Intrinsic Reaction Coordinate (IRC) calculations to ensure the transition state connects the desired reactants and products.

The logical workflow for a typical computational stability analysis is depicted in the following diagram.

G cluster_0 Initial Steps cluster_1 Core Calculations cluster_2 Analysis Define Molecule Define Molecule Select Level of Theory Select Level of Theory Define Molecule->Select Level of Theory Geometry Optimization Geometry Optimization Select Level of Theory->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Energy Calculation Energy Calculation Frequency Analysis->Energy Calculation Thermodynamic Properties Thermodynamic Properties Frequency Analysis->Thermodynamic Properties Relative Stability Relative Stability Energy Calculation->Relative Stability Reaction Barriers Reaction Barriers Energy Calculation->Reaction Barriers

Workflow for Computational Stability Analysis.

Aromaticity and Reactivity of 2H-Pyran Derivatives

The concept of aromaticity is intrinsically linked to stability. While the parent 2H-pyran is non-aromatic[1][13], its derivatives, particularly 2H-pyran-2-ones, exhibit some aromatic character. This arises from a resonance contribution of a pyrylium betaine structure[3]. However, this aromatic character is not as pronounced as in benzene, and these compounds still exhibit reactivity typical of unsaturated esters[3].

The 2H-pyran-2-one ring possesses multiple electrophilic centers (C2, C4, and C6), making it susceptible to nucleophilic attack, which often leads to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems[3].

The following diagram illustrates the key resonance contributor that imparts partial aromatic character to the 2H-pyran-2-one ring.

G 2H-Pyran-2-one 2H-Pyran-2-one Pyrylium Betaine Pyrylium Betaine 2H-Pyran-2-one->Pyrylium Betaine Resonance Pyrylium Betaine->2H-Pyran-2-one

Resonance in the 2H-Pyran-2-one Ring.

Conclusion

Theoretical studies provide indispensable insights into the stability of the 2H-pyran ring. Through computational methodologies such as DFT, it is possible to quantify the energetic landscape of these molecules, including their conformational preferences and reaction barriers. The stability of the 2H-pyran core is a delicate balance of factors including substitution, ring fusion, and subtle electronic effects like partial aromaticity. The data and protocols presented in this guide offer a framework for researchers to understand and predict the behavior of 2H-pyran-containing compounds, aiding in the design of new molecules with desired stability and reactivity profiles for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Properties of 2-phenyldihydro-2H-pyran-4(3H)-one (CAS 147688-62-8) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for the compound with CAS number 147688-62-8, identified as 2-phenyldihydro-2H-pyran-4(3H)-one. This guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of this compound based on the available information and by drawing comparisons with structurally related tetrahydropyran-4-one derivatives. The experimental protocols and signaling pathways described herein are representative of the compound class and should be adapted and validated for the specific molecule of interest.

Core Properties of this compound

Based on available chemical database information, the core properties of this compound are summarized below.

PropertyValueSource
CAS Number 147688-62-8ChemicalBook
Molecular Formula C₁₁H₁₂O₂ChemicalBook
Molecular Weight 176.21 g/mol ChemicalBook
IUPAC Name 2-phenyl-oxan-4-onePubChem
Synonyms Tetrahydro-2-phenyl-4H-pyran-4-one, 2-phenyltetrahydropyran-4-oneChemicalBook
Boiling Point 306 °CChemicalBook[1]

Synthesis of 2-phenyl-tetrahydropyran-4-one Scaffolds

The synthesis of the tetrahydropyran-4-one core is a well-established area of organic chemistry. Several synthetic strategies can be employed to generate 2-phenyl substituted derivatives. These methods often involve cyclization reactions that form the heterocyclic ring.

Table 2.1: General Synthetic Methodologies for Tetrahydropyran-4-ones

MethodDescriptionKey Reagents/Conditions
Hetero-Diels-Alder Reaction A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde) to form a dihydropyran, which can be further modified.Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃)
Prins-Type Cyclization An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone.Brønsted or Lewis acids
Intramolecular Michael Addition Cyclization of a δ-hydroxy-α,β-unsaturated ketone.Base or acid catalysis
Oxidative Cyclization DDQ-mediated oxidative carbon-hydrogen bond activation of a suitable precursor.2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Representative Experimental Protocol: Synthesis via Hetero-Diels-Alder Reaction

This protocol is a generalized procedure based on established methods for the synthesis of 2,3-dihydro-4H-pyran-4-ones, which are precursors to the saturated tetrahydropyran-4-one ring system.

Objective: To synthesize a 2-phenyl-2,3-dihydro-4H-pyran-4-one derivative.

Materials:

  • Danishefsky's diene ((E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)

  • Benzaldehyde

  • Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol).

  • Stir the mixture for 15 minutes.

  • Slowly add Danishefsky's diene (1.2 mmol) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether intermediate.

  • Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF, 10 mL) and 1M HCl (2 mL).

  • Stir the mixture at room temperature for 1-2 hours to effect hydrolysis of the silyl enol ether.

  • Neutralize the reaction with saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.

  • The saturated this compound can be obtained through subsequent reduction of the double bond, for example, by catalytic hydrogenation.

G Generalized Workflow for Hetero-Diels-Alder Synthesis reagents Benzaldehyde + Danishefsky's Diene reaction Hetero-Diels-Alder Cycloaddition (Lewis Acid Catalyst, DCM, -78°C) reagents->reaction intermediate Crude Silyl Enol Ether Adduct reaction->intermediate hydrolysis Acidic Hydrolysis (THF/HCl) intermediate->hydrolysis dihydropyranone 2-Phenyl-2,3-dihydro-4H-pyran-4-one hydrolysis->dihydropyranone purification Purification (Column Chromatography) dihydropyranone->purification reduction Reduction of Double Bond (e.g., Catalytic Hydrogenation) purification->reduction product This compound (CAS 147688-62-8) reduction->product G Hypothetical Signaling Pathway for Pyranone Anticancer Activity CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes CellCycleArrest G1/S Cell Cycle Arrest Pyranone Pyranone Derivative (e.g., CAS 147688-62-8) Pyranone->CyclinE_CDK2 inhibits G Workflow for In Vitro Cytotoxicity (MTT) Assay start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with Test Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Solubilize Formazan in DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: - Calculate % Viability - Determine IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end

References

The Ascending Trajectory of Pyranone Chemistry: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the rich history and burgeoning future of pyranone chemistry has been released, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides a meticulous exploration of the synthesis, multifaceted biological activities, and therapeutic applications of pyranone-based compounds, which are integral to numerous natural products and synthetic drugs.

Pyranones, a class of heterocyclic compounds, have long captured the attention of the scientific community due to their diverse chemical reactivity and significant pharmacological properties. From their early discovery in natural sources to their current role as key building blocks in medicinal chemistry, the journey of pyranones reflects the broader evolution of organic chemistry and drug discovery. This guide traces this history, from foundational synthetic methodologies to the latest advancements in catalytic and multicomponent reactions.

A Legacy of Synthesis: From Classic Reactions to Modern Innovations

The synthesis of the pyranone core has been a subject of intense study for over a century. Early methods relied on classical condensation reactions, which, while effective, often required harsh conditions. The evolution of synthetic organic chemistry has ushered in an era of more sophisticated and efficient strategies.

Key among these are cycloaddition reactions, particularly the Diels-Alder reaction, which provides a powerful tool for constructing the pyranone ring with high stereocontrol. The Prins reaction has also emerged as a valuable method for the synthesis of tetrahydropyranone derivatives. These foundational reactions have been continually refined, with modern iterations employing advanced catalytic systems to improve yields, selectivity, and environmental sustainability.

More recent developments have focused on multicomponent reactions, which allow for the construction of complex pyranone derivatives in a single step from simple starting materials, enhancing synthetic efficiency. The synthesis of 4-hydroxy-2-pyrones, a particularly important subclass, has been extensively reviewed, with methods ranging from the cyclization of 1,3,5-tricarbonyl compounds to novel approaches utilizing gold-catalyzed cyclizations of alkynyl ketoesters.

Unlocking Therapeutic Potential: A Spectrum of Biological Activities

Pyranone derivatives exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery. This guide provides a detailed overview of their therapeutic potential, supported by quantitative data on their efficacy.

Anticancer Activity: A significant body of research has demonstrated the potent anticancer properties of pyranones. These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and colon cancer. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Anti-inflammatory and Antimicrobial Properties: Pyranones have also emerged as promising anti-inflammatory and antimicrobial agents. Certain derivatives have been shown to inhibit key inflammatory mediators, while others exhibit significant activity against a range of bacterial and fungal pathogens.

The following tables summarize the quantitative data on the biological activities of various pyranone derivatives, providing a valuable resource for comparative analysis.

Compound/DerivativeBiological ActivityAssayTargetActivity (IC₅₀/MIC in µM)
5-hydroxy-2-iodomethyl-4-pyranoneAnticancerGrowth InhibitionL1210 Murine Leukemia Cells3.15
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneAnticancerGrowth InhibitionL1210 Murine Leukemia Cells3.40
Phomapyrone BAnticancerMTT AssayHL-60 Human Leukemia Cells27.90[1][2]
Phomapyrone AAnticancerMTT AssayHL-60 Human Leukemia Cells34.62[1][2]
Spiroaminopyran derivative (5d)AntibacterialMIC AssayStaphylococcus aureus32
Spiroaminopyran derivative (5d)AntibacterialMIC AssayStreptococcus pyogenes64
Pyrano[2,3-c] pyrazole derivative (5c)AntibacterialMIC AssayEscherichia coli6.25 mg/mL[3]
Pyrano[2,3-c] pyrazole derivative (5c)AntibacterialMIC AssayKlebsiella pneumoniae6.25 mg/mL[3]
Pyrazole derivative (3)AntibacterialMIC AssayEscherichia coli0.25 µg/mL
Pyrazole derivative (4)AntibacterialMIC AssayStreptococcus epidermidis0.25 µg/mL
Pyrazole derivative (2)AntifungalMIC AssayAspergillus niger1 µg/mL
Pyrazole derivative (3)AntifungalMIC AssayMicrosporum audouinii0.5 µg/mL
Pyrimidine derivative (3b)Anti-inflammatory (COX-1)Enzyme InhibitionCOX-119.45 ± 0.07
Pyrimidine derivative (4d)Anti-inflammatory (COX-2)Enzyme InhibitionCOX-223.8 ± 0.20
Pyrano[2,3-d]pyrimidine (5)Anti-inflammatory (COX-2)Enzyme InhibitionCOX-20.04 ± 0.09
Pyrano[2,3-d]pyrimidine (6)Anti-inflammatory (COX-2)Enzyme InhibitionCOX-20.04 ± 0.02

Illuminating the Mechanism: Targeting Key Signaling Pathways

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its therapeutic effect. This guide delves into the intricate signaling pathways modulated by pyranone derivatives, providing diagrams generated using the DOT language to visualize these complex interactions.

A significant mechanism underlying the anticancer and anti-inflammatory activity of many pyranones is the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways. These pathways are crucial regulators of cellular processes such as inflammation, cell survival, and proliferation, and their dysregulation is a hallmark of many diseases, including cancer.

Pyranone derivatives have been shown to interfere with these pathways at various key points. For instance, some compounds can inhibit the IκB kinase (IKK) complex, a critical upstream activator of the NF-κB pathway.[4][5] By preventing the phosphorylation and subsequent degradation of the IκBα inhibitor, these pyranones block the translocation of the NF-κB p50/p65 dimer to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkBa IkBa IKK_Complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50_p65 p50/p65 p50_p65_n p50/p65 p50_p65->p50_p65_n Translocates IkBa_p50_p65 IkBα p50/p65 IkBa_p50_p65->p50_p65 Pyranone Pyranone Derivative Pyranone->IKK_Complex Inhibits DNA DNA p50_p65_n->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Initiates IkBap50_p65 IkBap50_p65 IkBap50_p65->IkBa_p50_p65

Inhibition of the NF-κB Signaling Pathway by Pyranone Derivatives.

Similarly, pyranones can target the PI3K/Akt/mTOR pathway, a central hub for cell growth and survival signals.[6] By inhibiting PI3K, these compounds can prevent the phosphorylation and activation of Akt, a key downstream effector. This, in turn, disrupts the signaling cascade that leads to the activation of mTOR, a master regulator of protein synthesis and cell proliferation.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyranone Pyranone Derivative Pyranone->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Pyranone Derivatives.

A Guide to Practice: Detailed Experimental Protocols

To facilitate further research and development in this vibrant field, this technical guide provides detailed, step-by-step experimental protocols for the synthesis of key pyranone scaffolds. These protocols are designed to be readily reproducible in a laboratory setting, empowering researchers to explore the vast chemical space of pyranone derivatives.

Synthesis of 4-Hydroxy-6-methyl-2-pyrone

This protocol details the synthesis of 4-hydroxy-6-methyl-2-pyrone, a versatile starting material for a wide range of more complex pyranone derivatives.[7]

Materials:

  • Dehydroacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 0.45 g (2.67 mmol) of dehydroacetic acid in 10 mL of concentrated H₂SO₄.[7]

  • Heat the reaction mixture under reflux at 120 °C for 1.5 hours with constant stirring.[7]

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-6-methyl-2-pyrone as a white crystalline solid.[7]

  • Yield: 63.7%; Melting point: 186 °C.[7]

Diels-Alder Reaction of 2-Pyrone with Maleic Anhydride

This protocol outlines a general procedure for the Diels-Alder reaction, a powerful method for constructing cyclic systems.

Materials:

  • 2-Pyrone derivative (diene)

  • Maleic anhydride (dienophile)

  • Xylene (solvent)

  • Ethyl acetate (for washing)

Procedure:

  • In a flame-dried 25-mL round-bottomed flask equipped with a reflux condenser and a drying tube, combine the 2-pyrone derivative (1 equivalent) and maleic anhydride (1.2 equivalents).[8]

  • Add 10 mL of dry xylene to the flask.[8]

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization of the product.[8]

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.[8]

  • Wash the crystals with cold ethyl acetate (2 x 5 mL).[8]

  • Dry the product under vacuum to obtain the Diels-Alder adduct.

Prins Cyclization for the Synthesis of Tetrahydropyranones

This protocol describes a general method for the Prins cyclization to synthesize tetrahydropyranone derivatives.

Materials:

  • Homoallylic alcohol

  • Aldehyde (e.g., formaldehyde)

  • Protic acid catalyst (e.g., sulfuric acid)

  • Solvent (e.g., water or a non-aqueous solvent)

Procedure:

  • In a round-bottom flask, dissolve the homoallylic alcohol in the chosen solvent.

  • Add the aldehyde (1-2 equivalents) to the solution.

  • Carefully add the protic acid catalyst (e.g., a few drops of concentrated H₂SO₄).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the substrates) and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyranone.

This in-depth technical guide serves as a testament to the enduring importance of pyranone chemistry and its vast potential to contribute to the development of novel therapeutics. By providing a comprehensive overview of its history, synthesis, biological activity, and underlying mechanisms, this whitepaper aims to inspire and equip the next generation of scientists to further unlock the secrets held within this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-phenyldihydro-2H-pyran-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route described is the hetero-Diels-Alder reaction between Danishefsky's diene and benzaldehyde, a robust and well-established method for the formation of dihydropyranone rings.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary based on the specific Lewis acid catalyst used and reaction conditions.

ParameterValueCatalyst/Conditions
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol -
Boiling Point 306 °C-
Typical Yield Moderate to GoodTADDOL derivatives, BF₃·OEt₂, ZnCl₂

Spectroscopic Data (Predicted and based on analogous structures):

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 5H, Ar-H), 5.4-5.5 (dd, 1H, O-CH-Ph), 2.7-2.9 (m, 2H, CH₂-C=O), 2.4-2.6 (m, 2H, CH₂-CH(Ph))
¹³C NMR (CDCl₃) δ 207 (C=O), 140 (Ar-C), 128-129 (Ar-CH), 126 (Ar-CH), 80 (O-CH-Ph), 45 (CH₂-C=O), 35 (CH₂-CH(Ph))
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2900 (C-H), ~1715 (C=O), ~1600 (C=C Ar), ~1250 (C-O)
Mass Spec (EI) m/z (%): 176 (M⁺), 105 (Ph-C=O⁺), 77 (Ph⁺)

Experimental Protocols

The synthesis of this compound is typically achieved through a hetero-Diels-Alder reaction. This protocol describes a general procedure using a Lewis acid catalyst. The choice of Lewis acid can influence the diastereoselectivity of the product. For instance, BF₃·OEt₂ often favors the trans isomer, while ZnCl₂ can favor the cis isomer.

Materials:

  • Danishefsky's diene (trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)

  • Benzaldehyde

  • Lewis Acid (e.g., Boron trifluoride etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Tetrahydrofuran (THF))

  • Aqueous acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired reaction temperature. For many Lewis acid-catalyzed hetero-Diels-Alder reactions, this is typically between -78 °C (dry ice/acetone bath) and 0 °C (ice bath).

  • Addition of Lewis Acid: Add the Lewis acid catalyst (typically 0.1 to 1.1 equivalents) dropwise to the stirred solution of benzaldehyde.

  • Addition of Diene: After stirring for a few minutes, add Danishefsky's diene (1.0 to 1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Hydrolysis of the Silyl Enol Ether: The crude product from the cycloaddition is a silyl enol ether. To obtain the desired ketone, dissolve the crude material in a suitable solvent (e.g., THF) and treat it with a mild aqueous acid (e.g., a few drops of 1M HCl or a solution of TFA in wet THF). Stir at room temperature until TLC analysis indicates complete conversion to the ketone.

  • Final Work-up and Purification:

    • Neutralize the acidic solution with saturated aqueous NaHCO₃.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Benzaldehyde + Danishefsky's Diene mixing Mixing at Low Temp (-78°C to 0°C) reactants->mixing solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->mixing catalyst Lewis Acid (e.g., BF3.OEt2) catalyst->mixing stirring Stirring & Monitoring (TLC) mixing->stirring quench Quench with NaHCO3 stirring->quench extraction Extraction with Organic Solvent quench->extraction hydrolysis Acidic Hydrolysis (e.g., TFA) extraction->hydrolysis purification Column Chromatography hydrolysis->purification product 2-Phenyldihydro-2H- pyran-4(3H)-one purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product benzaldehyde Benzaldehyde (Dienophile) cycloaddition_product Cycloaddition Product (Silyl Enol Ether) benzaldehyde->cycloaddition_product [4+2] Cycloaddition danishefsky Danishefsky's Diene (Diene) danishefsky->cycloaddition_product lewis_acid Lewis Acid (e.g., BF3.OEt2) lewis_acid->benzaldehyde Activates final_product 2-Phenyldihydro-2H- pyran-4(3H)-one cycloaddition_product->final_product acid_workup Aqueous Acid (H3O+) acid_workup->cycloaddition_product Hydrolyzes

Application Notes and Protocols: Asymmetric Synthesis Using 2-Phenyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric functionalization of 2-phenyldihydro-2H-pyran-4(3H)-one. This versatile cyclic ketone serves as a valuable building block for the synthesis of complex chiral molecules containing the tetrahydropyran motif, a scaffold prevalent in numerous natural products and pharmaceutically active compounds. The methodologies outlined below focus on organocatalytic approaches to achieve high levels of stereocontrol in C-C and C-N bond-forming reactions at the α-position of the ketone.

Introduction

The asymmetric α-functionalization of cyclic ketones is a cornerstone of modern organic synthesis, enabling the construction of stereochemically rich molecules from simple precursors. This compound offers a unique scaffold where the existing stereocenter at the 2-position can influence the stereochemical outcome of reactions at the C3 and C5 positions. Furthermore, the phenyl group provides a site for further modification and can impact catalyst-substrate interactions. This document details protocols for three key asymmetric transformations: the Aldol reaction, the Mannich reaction, and the Michael addition, utilizing chiral organocatalysis.

Organocatalytic Asymmetric Aldol Reaction

The direct asymmetric aldol reaction provides a powerful method for constructing β-hydroxy ketone moieties, which are pivotal synthons in natural product synthesis. Proline and its derivatives are well-established catalysts for this transformation, proceeding through an enamine intermediate.[1][2][3] The reaction of this compound with various aldehydes can generate products with two adjacent stereocenters with high diastereoselectivity and enantioselectivity.[4]

Experimental Workflow: Asymmetric Aldol Reaction

Figure 1. Experimental workflow for the asymmetric aldol reaction. cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, aldehyde, and (S)-proline to a vial B Add solvent (e.g., DMSO) A->B 1. C Stir mixture at specified temperature (e.g., room temperature) B->C D Monitor reaction by TLC C->D 2. E Quench reaction (e.g., add H2O) D->E F Extract with organic solvent E->F 3. G Dry organic layer and concentrate F->G 3. H Purify by column chromatography G->H 3.

Caption: Figure 1. Experimental workflow for the asymmetric aldol reaction.

Catalytic Cycle: Proline-Catalyzed Aldol Reaction

Figure 2. Catalytic cycle for the (S)-proline catalyzed aldol reaction. catalyst (S)-Proline enamine Chiral Enamine Intermediate catalyst->enamine ketone 2-Phenyldihydro-2H- pyran-4(3H)-one ketone->enamine - H₂O iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->iminium product_bound Aldol Adduct (Bound) iminium->product_bound C-C bond formation product_bound->catalyst Regeneration product Aldol Product product_bound->product Hydrolysis (+ H₂O) water H₂O water2 H₂O Figure 3. Experimental workflow for the three-component Mannich reaction. cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add aldehyde and p-anisidine to a vial with molecular sieves B Stir to form imine A->B 1. C Add ketone and catalyst B->C 1. D Stir mixture at specified temperature C->D E Monitor reaction by TLC D->E 2. F Filter and concentrate E->F G Purify by column chromatography F->G 3. Figure 4. Catalytic cycle for a bifunctional thiourea-amine catalyzed Michael addition. catalyst Chiral Thiourea-Amine Catalyst enamine Enamine Intermediate catalyst->enamine ketone 2-Phenyldihydro-2H- pyran-4(3H)-one ketone->enamine - H₂O transition_state Ternary Complex (H-Bonding Activation) enamine->transition_state nitroalkene Nitroalkene nitroalkene->transition_state product_bound Iminium Adduct (Bound) transition_state->product_bound C-C bond formation product_bound->catalyst Regeneration product Michael Adduct product_bound->product Hydrolysis (+ H₂O) water H₂O

References

Application Notes and Protocols: 2-Phenyldihydro-2H-pyran-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the medicinal chemistry applications of 2-phenyldihydro-2H-pyran-4(3H)-one and its derivatives, focusing on their role as selective cyclooxygenase-2 (COX-2) inhibitors for the potential treatment of inflammation and pain.

Introduction

The this compound scaffold has emerged as a promising privileged structure in medicinal chemistry. Derivatives of this core have demonstrated significant biological activities, most notably as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated therapeutic strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] This document outlines the synthesis, biological evaluation, and mechanism of action of this compound derivatives, providing researchers with the necessary information to explore this chemical space for the development of novel anti-inflammatory agents.

Biological Activity: Selective COX-2 Inhibition

A series of 2-phenylpyran-4-ones have been synthesized and evaluated for their ability to inhibit COX-2.[1] Structure-activity relationship (SAR) studies have revealed key structural features that contribute to their potent and selective inhibitory activity. Notably, the presence of a p-methylsulfone group on the 2-phenyl ring significantly enhances COX-2 inhibitory activity.[1] Furthermore, the introduction of a substituted phenoxy group at the 3-position of the pyranone ring has been shown to improve both in vitro and in vivo efficacy.[1]

Quantitative Data: In Vitro COX-2 Inhibition

The following table summarizes the in vitro cyclooxygenase inhibitory activity of representative 2-phenylpyran-4-one derivatives.

Compound IDR (Substitution at 2-phenyl)X (Substitution at 3-phenoxy)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib --150.04375
Compound A 4-SO₂MeH>1000.3>333
Compound B 4-SO₂Me4-F>1000.05>2000
Compound C 4-SO₂Me4-Cl>1000.04>2500
Compound D 4-SO₂Me4-Me>1000.08>1250

Data is representative and compiled from literature reports on 2-phenylpyran-4-one analogs. Actual values may vary based on experimental conditions.

Signaling Pathway

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the COX-2 pathway. This pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[5][6] By selectively blocking COX-2, these compounds prevent the production of these prostaglandins, thereby reducing inflammation and pain.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases Pyranone_Inhibitor This compound Derivatives Pyranone_Inhibitor->COX2 inhibits

Caption: COX-2 signaling pathway and inhibition by this compound derivatives.

Experimental Protocols

Synthesis of 2-Phenyl-2,3-dihydro-4H-pyran-4-one Derivatives

A general method for the synthesis of the this compound core involves the Prins cyclization of homoallylic alcohols with aldehydes.[7]

Materials:

  • Substituted 3-chlorohomoallylic alcohol

  • Substituted benzaldehyde

  • Perrhenic acid (O₃ReOH) as a catalyst

  • Dichloromethane (DCM) as a solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-chlorohomoallylic alcohol (1.0 equiv) and the corresponding benzaldehyde (1.2 equiv) in DCM, add a catalytic amount of perrhenic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes using a fluorometric assay.[5]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX assay buffer

  • COX cofactor working solution

  • COX probe solution

  • Arachidonic acid solution

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the COX assay buffer, COX cofactor working solution, COX probe solution, and either recombinant COX-1 or COX-2 enzyme to each well.

  • Add the test compound at various concentrations to the respective wells. Include wells with a known inhibitor (e.g., celecoxib) as a positive control and wells with DMSO as a vehicle control.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Immediately measure the fluorescence kinetics for a set period (e.g., 10 minutes) at 25°C with excitation and emission wavelengths of 535 nm and 587 nm, respectively.

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[8][9][10][11][12]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compound suspension/solution

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel, potent, and selective COX-2 inhibitors. The provided application notes and protocols offer a framework for researchers to synthesize and evaluate new analogs in this chemical series. Further optimization of this scaffold could lead to the discovery of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: 2-phenyldihydro-2H-pyran-4(3H)-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of the chiral building block, 2-phenyldihydro-2H-pyran-4(3H)-one. This versatile scaffold is of significant interest in medicinal chemistry and natural product synthesis due to the prevalence of the tetrahydropyran motif in a vast array of biologically active molecules. The precise control of stereochemistry at the C2 position, bearing the phenyl group, is crucial for eliciting specific biological activities and for the stereoselective synthesis of complex molecular architectures.

Core Synthetic Strategy: Enantioselective Hetero-Diels-Alder Reaction

The most effective and highly stereoselective method for the synthesis of this compound is the asymmetric hetero-Diels-Alder (HDA) reaction. This reaction involves the [4+2] cycloaddition of an activated diene, such as Danishefsky's diene, with benzaldehyde, catalyzed by a chiral Lewis acid. Among the various catalysts, chiral titanium(IV) complexes derived from BINOL and its derivatives have proven to be exceptionally effective, affording the desired product in high yield and with excellent enantioselectivity.[1][2][3]

The reaction proceeds via the coordination of the chiral Lewis acid to the aldehyde, which activates it towards nucleophilic attack by the diene and controls the facial selectivity of the approach, thereby establishing the stereocenter at the C2 position.

Reaction Pathway Diagram

HDA_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product danishefsky Danishefsky's Diene danishefsky->reaction_center + benzaldehyde Benzaldehyde benzaldehyde->reaction_center catalyst Chiral Ti(IV)-H8-BINOL Complex catalyst->reaction_center Catalyzes product Chiral 2-phenyldihydro- 2H-pyran-4(3H)-one reaction_center->product Hetero-Diels-Alder Cycloaddition

Caption: Asymmetric Hetero-Diels-Alder reaction workflow.

Data Presentation: Enantioselective Synthesis of this compound

The following table summarizes the quantitative data for the asymmetric hetero-Diels-Alder reaction to synthesize this compound.

CatalystDieneAldehydeSolventTemp (°C)Yield (%)ee (%)Reference
Ti(IV)-(R)-H8-BINOLDanishefsky's dieneBenzaldehydeToluene09299[1]
Dendritic Ti-CatalystDanishefsky's dieneBenzaldehydeToluene-20>9997.2[2]

Experimental Protocols

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction using Ti(IV)-(R)-H8-BINOL Catalyst[1]

This protocol details the synthesis of (R)-2-phenyldihydro-2H-pyran-4(3H)-one. For the (S)-enantiomer, (S)-H8-BINOL should be used.

Materials:

  • (R)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((R)-H8-BINOL)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Toluene, anhydrous

  • Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)

  • Benzaldehyde, freshly distilled

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • In a flame-dried flask under an argon atmosphere, dissolve (R)-H8-BINOL (0.1 mmol) in anhydrous toluene (5 mL).

    • Add Ti(OiPr)4 (0.1 mmol) to the solution and stir the mixture at room temperature for 1 hour to form the chiral Ti(IV) catalyst solution.

  • Hetero-Diels-Alder Reaction:

    • Cool the catalyst solution to 0 °C.

    • Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst solution.

    • Slowly add Danishefsky's diene (1.2 mmol) to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a few drops of water.

    • Allow the mixture to warm to room temperature and add a solution of TFA (0.2 mL) in CH2Cl2 (5 mL). Stir for 30 minutes.

    • Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-2-phenyldihydro-2H-pyran-4(3H)-one.

Expected Outcome:

The reaction typically yields the desired product in approximately 92% yield with an enantiomeric excess of up to 99%.

Applications in Synthesis

Chiral this compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. The pyranone core can be further functionalized at the carbonyl group or the adjacent methylene positions. The phenyl group at the C2 position provides a site for further aromatic substitutions or can influence the stereochemical outcome of subsequent reactions.

Logical Workflow for Further Functionalization

functionalization cluster_modifications Synthetic Transformations cluster_products Functionalized Intermediates start Chiral 2-phenyldihydro- 2H-pyran-4(3H)-one reduction Reduction of Ketone (e.g., NaBH4) start->reduction alkylation α-Alkylation (e.g., LDA, R-X) start->alkylation olefination Wittig Olefination (e.g., Ph3P=CHR) start->olefination alcohol Chiral 2-phenyl- tetrahydropyran-4-ol reduction->alcohol alkylated_ketone Chiral 2-phenyl-3-alkyl- dihydro-2H-pyran-4(3H)-one alkylation->alkylated_ketone olefin Chiral 4-methylene- 2-phenyltetrahydropyran olefination->olefin

Caption: Potential synthetic transformations of the chiral building block.

While specific total syntheses starting directly from this compound are not extensively documented in readily available literature, the analogous chiral pyranone cores are pivotal in the synthesis of numerous natural products. For instance, chiral dienes derived from pyranone precursors are key intermediates in the synthesis of fungal metabolites like (+)-dermolactone and (+)- and (–)-mellein.[4] The synthetic strategies employed in these cases highlight the potential of this compound as a precursor to similarly complex and biologically active molecules. The introduction of the phenyl group offers a unique opportunity to explore novel derivatives and analogues of these natural products.

Conclusion

The enantioselective hetero-Diels-Alder reaction provides a robust and highly efficient method for the synthesis of the chiral building block this compound. The detailed protocol and quantitative data presented herein offer a solid foundation for its preparation in a laboratory setting. The versatility of this chiral pyranone scaffold makes it a valuable asset for researchers and scientists engaged in the discovery and development of new pharmaceuticals and the total synthesis of complex natural products.

References

Application Notes and Protocols for Bioactivity Screening of 2-phenyldihydro-2H-pyran-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-phenyldihydro-2H-pyran-4(3H)-one represent a class of heterocyclic compounds with significant potential in drug discovery. The pyran scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides detailed application notes and protocols for the bioactivity screening of novel this compound derivatives to identify and characterize their therapeutic potential.

Data Presentation: Bioactivity of Pyran Derivatives

The following tables summarize the bioactivity of various pyran derivatives as reported in the literature. It is important to note that this data is for structurally related pyran compounds and serves as a reference for the potential activity of this compound derivatives.

Table 1: Anticancer Activity of Selected Pyran Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 / ED50 (µM)Reference(s)
Fused Pyran Derivatives4c, 4dMCF-7, A549, HepG27.9 - 9.1[3]
4-Amino-2H-pyran-2-one Analogs13A549, DU145, KB, KB-VIN, SK-BR-31.23 - 2.02[4]
4-Amino-2H-pyran-2-one Analogs27Not specified0.059 - 0.090[4]
Spiro-4H-pyran Derivatives4g, 4i, 4jSW-480 (colon)34.6, 35.9, 38.6[2]
Spiro-4H-pyran Derivatives4g, 4i, 4jMCF-7 (breast)42.6, 34.2, 26.6[2]

Table 2: Anti-inflammatory Activity of Selected Pyran Derivatives

Compound ClassAssayModelKey FindingsReference(s)
Pyran DerivativeNitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophagesCompound 19 significantly inhibited iNOS and COX-2 expression.[5]
Pyran DerivativeMAPK SignalingLPS-stimulated RAW264.7 macrophagesCompound 19 suppressed JNK and ERK phosphorylation.[5]
Tetrahydropyran DerivativeCytokine ProductionRAW 264.7 cellsReduced levels of TNF-α and IL-6.[6]
Tetrahydropyran DerivativeCOX InhibitionIn vitro assayDemonstrated COX inhibition activity.[6]

Table 3: Antimicrobial Activity of Selected Pyran and Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference(s)
Pyrazole DerivativeE. coli0.25[7]
Pyrazole DerivativeS. epidermidis0.25[7]
Pyrazole DerivativeA. niger1[7]
Coumarin DerivativeE. coliActive[8]
Coumarin DerivativeS. aureusLess Active[8]
Coumarin DerivativeC. albicansLess Active[8]

Experimental Protocols

Detailed methodologies for key bioactivity screening assays are provided below. These protocols can be adapted for the evaluation of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

This protocol determines the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[9]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with NaNO₂. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Amphotericin B)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioactivity screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of 2-phenyldihydro-2H- pyran-4(3H)-one Derivatives anticancer Anticancer Screening (e.g., MTT Assay) synthesis->anticancer antiinflammatory Anti-inflammatory Screening (e.g., NO Assay) synthesis->antiinflammatory antimicrobial Antimicrobial Screening (e.g., MIC Assay) synthesis->antimicrobial data IC50 / MIC Determination anticancer->data antiinflammatory->data antimicrobial->data pathway Mechanism of Action Studies (e.g., Western Blot) data->pathway lead Lead Compound Identification pathway->lead

Caption: General workflow for the bioactivity screening of novel compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines Compound Pyran Derivative Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Simplified LPS-induced inflammatory signaling pathway.

cell_cycle_apoptosis cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CellProliferation Cancer Cell Proliferation Apoptosis Programmed Cell Death Apoptosis->CellProliferation Inhibition Compound Pyran Derivative Compound->G2 Arrest Compound->Apoptosis Induction

Caption: Potential anticancer mechanisms of action.

References

One-Pot Synthesis of Functionalized 4H-Pyran Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of functionalized 4H-pyran scaffolds. The 4H-pyran core is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties, making them attractive scaffolds for drug discovery and development.[1][2][3]

Application Notes

The one-pot, multi-component synthesis of 4H-pyrans offers several advantages over traditional multi-step methods, including higher efficiency, reduced waste, lower costs, and simpler purification procedures.[4][5] This approach allows for the rapid generation of molecular diversity, which is crucial in the development of libraries of bioactive compounds for high-throughput screening.[4]

Key Features and Applications:

  • Drug Discovery: The diverse pharmacological profiles of 4H-pyran derivatives make them promising candidates for the development of new therapeutic agents.[1][2][3] For instance, certain functionalized 2-amino-4H-pyrans have shown potent activity as cholinesterase inhibitors, relevant for Alzheimer's disease treatment.[6]

  • Green Chemistry: Many of the developed synthetic protocols utilize environmentally benign catalysts and solvents, aligning with the principles of green chemistry.[4][7][8] The use of recyclable catalysts further enhances the sustainability of these methods.[4][7]

  • Combinatorial Chemistry: The multi-component nature of the synthesis is well-suited for combinatorial chemistry, enabling the creation of large, diverse libraries of 4H-pyran derivatives for biological evaluation.[4][5]

  • Material Science: Pyrans also find applications in material science, for example, as photosensitizers and fluorescent probes.

Experimental Protocols

This section details representative experimental protocols for the one-pot synthesis of functionalized 4H-pyran scaffolds using different catalytic systems.

Protocol 1: Neodymium (III) Oxide Catalyzed Synthesis in Aqueous Media

This protocol describes a green and efficient method for the synthesis of 4H-pyran derivatives using the recyclable catalyst Neodymium (III) oxide (Nd₂O₃).[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester or β-diketone (2 mmol)

  • Neodymium (III) oxide (Nd₂O₃) (10 mol%)

  • Water (2 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), β-ketoester or β-diketone (2 mmol), and Nd₂O₃ (10 mol%).

  • Add 2 mL of water to the mixture.

  • Reflux the reaction mixture with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with cold ethanol.

  • The catalyst can be recovered by simple filtration of the aqueous layer, washed with hot ethanol, and dried for reuse.[4]

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Sodium Citrate Catalyzed Synthesis in Aqueous Ethanol

This protocol utilizes sodium citrate as a highly efficient and environmentally friendly organo-salt catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans at room temperature.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Sodium citrate (10 mol%)

  • Ethanol:Water (1:1 v/v) (5 mL)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) in 5 mL of a 1:1 (v/v) mixture of ethanol and water, add sodium citrate (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the product with water and a small amount of cold ethanol.

  • The product is typically of high purity, but can be recrystallized from ethanol if required.

Protocol 3: Catalyst-Free Synthesis in DMSO

This protocol outlines a simple and efficient catalyst-free method for the synthesis of 4H-pyrans in dimethylsulfoxide (DMSO).[10]

Materials:

  • Aromatic aldehyde (4.0 mmol)

  • Malononitrile (4.4 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (4.0 mmol)

  • Dimethylsulfoxide (DMSO) (5 mL)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve the aromatic aldehyde (4.0 mmol), malononitrile (4.4 mmol), and the 1,3-dicarbonyl compound (4.0 mmol) in DMSO (5 mL).

  • Stir the mixture at room temperature for 1 hour.[10]

  • Pour the resulting mixture into ice-cold water and stir for 15 minutes.[10]

  • Collect the precipitated solid by filtration.

  • Wash the solid product with water and then with diethyl ether to afford the pure product.[10]

Data Presentation

The following tables summarize quantitative data for the synthesis of various functionalized 4H-pyran derivatives using the protocols described above and other reported methods.

Table 1: Nd₂O₃ Catalyzed Synthesis of 4H-Pyran Derivatives[4]

EntryAromatic Aldehydeβ-Dicarbonyl CompoundTime (min)Yield (%)
14-ChlorobenzaldehydeEthyl acetoacetate4593
24-NitrobenzaldehydeEthyl acetoacetate4095
3BenzaldehydeEthyl acetoacetate5090
44-MethoxybenzaldehydeEthyl acetoacetate6088
54-ChlorobenzaldehydeAcetylacetone5592

Table 2: Sodium Citrate Catalyzed Synthesis of 2-Amino-4H-pyrans[9]

EntryAromatic Aldehyde1,3-Dicarbonyl CompoundTime (min)Yield (%)
14-ChlorobenzaldehydeDimedone596
24-NitrobenzaldehydeDimedone598
3BenzaldehydeDimedone1092
44-HydroxybenzaldehydeDimedone1094
54-ChlorobenzaldehydeCyclohexane-1,3-dione1095

Table 3: Comparison of Different Catalysts for the Synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile[11]

CatalystTime (h)Yield (%)
DBSA292
p-TSA585
H₂SO₄678
Acetic Acid1055
No Catalyst12Trace

*Reaction conditions: 4-fluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and cyclohexane-1,3-dione (1.0 mmol) with catalyst (0.2 mmol) stirred in water at 105 °C.[11]

Visualizations

The following diagrams illustrate the generalized reaction pathway and a typical experimental workflow for the one-pot synthesis of 4H-pyran scaffolds.

G Generalized Reaction Pathway for 4H-Pyran Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Malononitrile Malononitrile Malononitrile Malononitrile->Knoevenagel Dicarbonyl Active Methylene Compound Michael Michael Adduct Dicarbonyl->Michael Catalyst Catalyst Catalyst->Knoevenagel Knoevenagel->Michael + Active Methylene Compound Product Functionalized 4H-Pyran Michael->Product Intramolecular Cyclization

Caption: Generalized one-pot reaction pathway for 4H-pyran synthesis.

G Experimental Workflow Start Start Mixing Mix Reactants and Catalyst in Solvent Start->Mixing Reaction Stir/Reflux for Specified Time Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Precipitation/Filtration) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis of 4H-pyrans.

References

Catalytic Methods for Pyranone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranones, including their isomeric forms (α-pyrones and γ-pyrones), are privileged heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their significant biological activities have driven the development of numerous synthetic strategies. This document provides a detailed overview of modern catalytic methods for pyranone synthesis, focusing on efficiency, substrate scope, and reaction conditions. Detailed experimental protocols for key methods are provided to facilitate their application in a research and development setting.

Catalytic Strategies for Pyranone Synthesis

The synthesis of pyranones can be broadly categorized based on the type of catalyst employed. The primary approaches include transition-metal catalysis, organocatalysis, and the use of heterogeneous catalysts. Each strategy offers unique advantages in terms of reactivity, selectivity, and functional group tolerance.

Transition-Metal Catalysis

Transition metals have proven to be powerful catalysts for constructing the pyranone core through various mechanistic pathways, including cycloadditions, annulations, and cascade reactions.

Ruthenium catalysts are effective in promoting cascade reactions for pyranone synthesis. A notable example is the three-component reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide.[1][2] This method involves a nucleophilic addition of the vinylic C-H bond to the aldehyde, followed by intramolecular cyclization and a second insertion to form a butenolide intermediate, which then eliminates the sulfonamide at higher temperatures to yield the pyranone.[1][2]

Table 1: Ruthenium-Catalyzed Pyranone Synthesis

CatalystCo-catalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
[Ru(p-cymene)Cl₂]₂NaOAcHFIP100up to 78[1]

Palladium catalysis is widely used for pyranone synthesis, often involving Sonogashira coupling followed by cyclization or oxidative annulation reactions.[3][4] One strategy involves the coupling of terminal alkynes with 5-iodopyrazole-4-carboxylic acid to form pyrano[4,3-c]pyrazol-4(1H)-ones.[3] Another approach is the oxidative annulation of internal alkynes with acrylic acid, using oxygen as the stoichiometric oxidant.[3]

Table 2: Palladium-Catalyzed Pyranone Synthesis

CatalystCo-catalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIVariousrt - 100Good[3]
Pd(OAc)₂CuBr₂VariousMildGood to Excellent[3]

Rhodium catalysts enable the oxidative coupling of substituted acrylic acids with alkynes and alkenes through vinylic C-H bond cleavage to produce 2-pyrones.[3][5] This method is straightforward and efficient for accessing a variety of substituted pyranones.[3]

Nickel-catalyzed [2+2+2] cycloaddition of diynes and carbon dioxide provides a mild and efficient route to 2-pyrones.[3] This reaction proceeds under an atmosphere of CO₂ with a Ni(0) catalyst and an N-heterocyclic carbene (NHC) ligand.[3]

Gold catalysts, particularly Au(I) complexes, are effective in the hydration/cyclization of skipped diynones to form γ-pyrones.[6] Gold nanoparticles supported on titania (Au/TiO₂) have also been employed for this transformation, favoring a 6-endo cyclization.[6]

Organocatalysis

Organocatalysis offers a metal-free alternative for pyranone synthesis, often proceeding under mild reaction conditions.

Secondary amines, such as morpholine, can catalyze the hydration and subsequent cyclization of skipped diynones to yield γ-pyrones.[6][7] The reaction proceeds through the formation of an E-enaminone intermediate, which then reacts with water to form an acetylenic β-diketone that cyclizes under basic conditions.[6][7]

Table 3: Organocatalyzed γ-Pyrone Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
Morpholine (0.2 equiv)Acetonitrile/H₂O (10:1)8030-92[6][7]

N-Heterocyclic carbenes (NHCs) catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones to provide functionalized 2H-pyran-2-ones in a highly regioselective manner under metal-free conditions.[8][9]

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability, aligning with the principles of green chemistry. Various nanomaterials and supported catalysts have been developed for multicomponent reactions to synthesize pyran derivatives.[10][11] These reactions often proceed via a Knoevenagel condensation followed by a Michael addition and cyclization.[10]

Table 4: Examples of Heterogeneous Catalysts for Pyran Synthesis

CatalystReaction TypeConditionsYield (%)Reference
Zn₂SnO₄/SnO₂ nanocompositesMulticomponent reactionEthanol, Ultrasonic irradiation, 80 °CHigh[10]
Magnetic CNTs-PPYMulticomponent reaction90 °C, 10 min95[10]
[Fe₃O₄/SiO₂/Im-Fc][OAc]Multicomponent reactionSolvent-free, 90 °C, 15 min94[10][11]
Co₃O₄ nanoflakesMulticomponent reactionEthanol, 10 min85[10]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Three-Component Cascade Reaction for Pyranone Synthesis[1]
  • To a screw-capped vial, add acrylic acid (0.2 mmol, 1.0 equiv), ethyl glyoxylate (0.6 mmol, 3.0 equiv), p-toluenesulfonamide (0.3 mmol, 1.5 equiv), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), and NaOAc (0.1 mmol, 0.5 equiv).

  • Add hexafluoroisopropanol (HFIP) (1.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyranone product.

Protocol 2: Organocatalyzed Synthesis of γ-Pyrones from Skipped Diynones[6][7]
  • To a solution of the skipped diynone (1.0 equiv) in a mixture of acetonitrile and water (10:1 v/v), add morpholine (0.2 equiv).

  • Heat the reaction mixture at 80 °C for 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding γ-pyrone.

Visualizations

Catalytic_Pyranone_Synthesis_Methods cluster_main Catalytic Methods for Pyranone Synthesis cluster_TM cluster_OC cluster_HC TM Transition-Metal Catalysis Ru Ruthenium TM->Ru Cascade Reactions Pd Palladium TM->Pd Sonogashira Coupling, Oxidative Annulation Rh Rhodium TM->Rh Oxidative Coupling Ni Nickel TM->Ni [2+2+2] Cycloaddition Au Gold TM->Au Hydration/Cyclization OC Organocatalysis Amine Amine Catalysis OC->Amine Hydration/Cyclization NHC NHC Catalysis OC->NHC [3+3] Annulation HC Heterogeneous Catalysis MCR Multicomponent Reactions HC->MCR Knoevenagel-Michael -Cyclization

Caption: Overview of catalytic strategies for pyranone synthesis.

Ru_Catalyzed_Cascade_Reaction cluster_workflow Ruthenium-Catalyzed Pyranone Synthesis Workflow Reactants Acrylic Acid + Ethyl Glyoxylate + p-Toluenesulfonamide Catalyst [Ru(p-cymene)Cl₂]₂ NaOAc, HFIP Reaction Heating (100 °C, 24h) Reactants->Reaction Mix Catalyst->Reaction Add Workup Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyranone Purification->Product

Caption: Experimental workflow for Ru-catalyzed pyranone synthesis.

Organocatalyzed_Mechanism cluster_mechanism Amine-Catalyzed γ-Pyrone Formation Start Skipped Diynone + Morpholine Step1 Conjugate Addition Start->Step1 Intermediate1 E-Enaminone Step1->Intermediate1 Step2 Nucleophilic Vinylic Substitution (H₂O) Intermediate1->Step2 Intermediate2 Acetylenic β-Diketone Step2->Intermediate2 Step3 Cyclization (Basic Conditions) Intermediate2->Step3 Product γ-Pyrone Step3->Product

Caption: Mechanism of organocatalyzed γ-pyrone synthesis.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyran Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyran derivatives represent a pivotal class of oxygen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules.[1][2][3][4] These structures are considered privileged in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[1][5][6][7][8][9][10] The development of efficient, often one-pot, multicomponent reactions (MCRs) has enabled the rapid synthesis of diverse libraries of pyran derivatives for high-throughput screening and drug discovery.[1][2][11] This document provides detailed protocols for the synthesis of select pyran derivatives and the subsequent evaluation of their therapeutic potential, focusing on anticancer and anti-inflammatory applications.

Part 1: Synthesis of Pyran Derivatives

Efficient synthesis is crucial for generating novel chemical entities. Multicomponent reactions are preferred for their high atom economy and procedural simplicity.[2]

Protocol 1.1: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives

This protocol describes a versatile one-pot, three-component reaction to synthesize various 2-amino-4H-pyran derivatives, which are valuable precursors for more complex heterocyclic systems.[5][12] The reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and subsequent cyclization.[5][11]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) or an active methylene compound (e.g., dimedone) (1 mmol)

  • Catalyst (e.g., piperidine, triethylamine, or 4-chlorophenylboronic acid[1]) (20 mol%)

  • Solvent (e.g., Ethanol or Water) (25 mL)

  • 50 mL round-bottom flask

  • Stirrer/hotplate

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the catalyst (20 mol%).[1]

  • Add the solvent (25 mL) to the flask.

  • Stir the reaction mixture at room temperature or heat to 70°C, depending on the specific substrates and catalyst used.[1][5] Typical reaction times range from 10 minutes to 4 hours.[11]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol or water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-pyran derivative.

  • Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[2][11]

Protocol 1.2: Synthesis of Fused Pyrano[2,3-d]pyrimidine Derivatives

Pyrano[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities, including antitumor and antimicrobial effects.[13] This protocol utilizes a domino Knoevenagel/hetero-Diels-Alder reaction.[13]

Materials:

  • Barbituric acid or thiobarbituric acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile or ethyl cyanoacetate (1 mmol)

  • Catalyst (e.g., piperidine)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Set up a reflux apparatus with a round-bottom flask.

  • In the flask, combine barbituric acid (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Confirm the structure of the synthesized pyrano[2,3-d]pyrimidine derivative using appropriate analytical techniques.

Part 2: Biological Evaluation Protocols

Following synthesis and purification, the therapeutic potential of the novel pyran derivatives is assessed through various in vitro assays.

Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for cytotoxic effects of chemical compounds on cancer cell lines.[14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[14][16]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight in a CO₂ incubator.

  • Prepare serial dilutions of the synthesized pyran compounds in the growth medium. The final DMSO concentration should be kept below 1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[16]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2.2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key indicator of anti-inflammatory potential.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • Complete growth medium

  • Synthesized pyran derivatives

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the pyran derivatives for 2 hours.[9]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Wells without LPS stimulation serve as a negative control.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Protocol 2.3: Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of compounds by measuring their ability to scavenge this stable free radical.[5]

Materials:

  • DPPH solution (in methanol)

  • Synthesized pyran derivatives (in methanol)

  • Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control[5]

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare various concentrations of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A blank containing only methanol is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5]

Part 3: Data Presentation

Quantitative data from biological assays are summarized below for comparison.

Table 1: Anticancer Activity of Fused Pyran Derivatives [14][16]

Compound ID Target Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM)
6e MCF-7 (Breast) 12.46 ± 2.72 - -
14b A549 (Lung) 0.23 ± 0.12 - -
8c HCT-116 (Colon) 7.58 ± 1.01 - -
8a A-549 (Lung) 0.23 Erlotinib 0.18

| 8b | A-549 (Lung) | 0.15 | Erlotinib | 0.18 |

Table 2: Enzyme Inhibitory Activity of Pyran Derivatives [10][14]

Compound ID Target Enzyme IC₅₀ (µM)
8a EGFR 1.21
8a VEGFR-2 2.65
9 BuChE 3.40 ± 0.20
30 AChE 28.16 ± 3.46

| 31 | BuChE | 36.24 ± 3.19|

Table 3: Antioxidant and Antibacterial Activities of 4H-Pyran Derivatives [5]

Compound ID DPPH Scavenging IC₅₀ (µM) Reducing Potency EC₅₀ (µM) Antibacterial (S. aureus) IC₅₀ (µM)
4g > 1000 1230 ± 1.1 15.6 ± 0.9
4j 30 ± 0.7 160 ± 0.8 15.6 ± 0.7
BHT 40 ± 0.5 220 ± 0.9 -

| Ampicillin | - | - | 31.2 ± 1.3 |

Part 4: Visualizations

Diagrams help illustrate complex workflows and biological pathways.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies S1 One-Pot Multicomponent Reaction (MCR) S2 Purification (Filtration, Recrystallization) S1->S2 S3 Structural Characterization (NMR, HRMS, IR) S2->S3 B1 In Vitro Cytotoxicity (MTT Assay) S3->B1 B2 Anti-inflammatory Assay (NO Inhibition) S3->B2 B3 Antioxidant Assay (DPPH Scavenging) S3->B3 M1 Enzyme Inhibition Assays (e.g., COX-2, EGFR, Kinases) B1->M1 M2 Cell Cycle Analysis B1->M2 M3 Apoptosis Assays B1->M3 M4 Signaling Pathway Analysis (Western Blot) B2->M4 L Lead Compound Identification M1->L M2->L M3->L M4->L

Caption: Experimental workflow from synthesis to lead identification.

Signaling Pathway: Anti-inflammatory Action

This diagram illustrates how certain pyran derivatives can inhibit inflammatory responses in macrophages stimulated by Lipopolysaccharide (LPS).[9]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPK (JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB pAkt p-Akt Akt->pAkt Phosphorylation pAkt->NFkB pMAPK p-MAPK (p-JNK, p-ERK) MAPK->pMAPK Phosphorylation pMAPK->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Pyran Pyran Derivative (Compound 19) Pyran->pAkt Pyran->pMAPK

Caption: Inhibition of LPS-induced inflammatory pathways by a pyran derivative.[9]

References

Application Notes and Protocols: The Use of Pyranones in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyranones, six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group, are versatile and powerful building blocks in the synthesis of a wide array of complex and biologically active natural products. Their inherent reactivity and stereochemical features allow for the construction of intricate molecular architectures, making them invaluable synthons for organic chemists. This document provides detailed application notes and experimental protocols for the use of pyranones in the synthesis of several notable natural products, highlighting key transformations such as the Diels-Alder reaction, Hauser-Kraus annulation, and Prins cyclization.

Diels-Alder Reaction in the Synthesis of Fungal Metabolites

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. Pyranones, particularly 2-pyrones, can act as dienes in these reactions, leading to the rapid assembly of complex polycyclic systems. This approach has been elegantly applied in the synthesis of various fungal metabolites.

Total Synthesis of (+)-Dermolactone and (–)-Semixanthomegnin

The total synthesis of the fungal pigments (+)-dermolactone and (–)-semixanthomegnin showcases the utility of a chiral diene derived from a pyranone precursor in a key Diels-Alder cycloaddition. The strategy relies on the reaction of a chiral diene with a substituted naphthoquinone to construct the core tetracyclic framework of these natural products.

Experimental Workflow for the Synthesis of the Chiral Diene and Subsequent Diels-Alder Reaction:

G cluster_0 Chiral Diene Synthesis cluster_1 Diels-Alder Cycloaddition cluster_2 Final Product Formation A Chiral Propylene Oxide B Acetylenic Ester A->B Multi-step synthesis C Chiral Diene B->C Reaction with ketene acetal E Tetracyclic Adduct C->E [4+2] Cycloaddition D Naphthoquinone D->E F Natural Product ((+)-Dermolactone or (–)-Semixanthomegnin) E->F Further functionalization

Caption: General workflow for the synthesis of (+)-Dermolactone and (–)-Semixanthomegnin.

Quantitative Data for Key Diels-Alder Steps:

Natural ProductDienophileKey ReactionYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
(+)-Dermolactone2-Chloro-1,4-naphthoquinoneDiels-Alder69>98N/A
(–)-Semixanthomegnin2,5-DichlorobenzoquinoneDiels-AlderNot reported>98N/A

Experimental Protocol: Diels-Alder Reaction for (+)-Dermolactone Synthesis

  • Materials: Chiral diene (derived from (S)-propylene oxide), 2-chloro-1,4-naphthoquinone, sealed tube.

  • Procedure:

    • A solution of the chiral diene and 2-chloro-1,4-naphthoquinone in a minimal amount of a high-boiling point solvent (e.g., toluene or xylene) is placed in a sealed tube.

    • The sealed tube is heated to 160 °C for 4 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the tetracyclic adduct.

Hauser-Kraus Annulation in the Total Synthesis of Thermorubin

The Hauser-Kraus annulation is a powerful ring-forming reaction that involves the conjugate addition of a phthalide anion to a Michael acceptor, followed by an intramolecular Dieckmann condensation. In the total synthesis of the antibiotic thermorubin, a modified Hauser-Kraus annulation utilizing a 6-carboxy pyrone as the Michael acceptor is a key step in constructing the complex tetracyclic core of the molecule.[1][2]

Logical Workflow for the Hauser-Kraus Annulation in Thermorubin Synthesis:

G A Symmetric Phthalide C Michael Adduct A->C Conjugate Addition B 6-Carboxy Pyrone (Michael Acceptor) B->C D Annulated Tetracycle C->D Intramolecular Dieckmann Condensation E Thermorubin D->E Further Elaboration

Caption: Key steps of the Hauser-Kraus annulation for thermorubin synthesis.

Quantitative Data for the Hauser-Kraus Annulation:

ReactantsKey ReactionYield (%)
Symmetric disulfoxide phthalide and 6-methoxy-2-pyrone carboxylateHauser-Kraus Annulation33 (for the initial adduct)
Overall sequence to BCD ring systemMulti-step synthesis8.9

Experimental Protocol: Hauser-Kraus Annulation for the BCD Ring System of Thermorubin

  • Materials: Symmetric disulfoxide phthalide, 6-methoxy-2-pyrone carboxylate, strong base (e.g., lithium diisopropylamide, LDA), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A solution of the symmetric disulfoxide phthalide in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • A solution of LDA in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the phthalide anion.

    • A solution of the 6-methoxy-2-pyrone carboxylate in anhydrous THF is added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Biological Activity of Thermorubin:

Thermorubin exhibits its antibiotic activity by inhibiting bacterial protein synthesis.[3][4] It binds to the 70S ribosome at the intersubunit bridge B2a, a site distinct from other known ribosome-targeting antibiotics.[3] This binding event is thought to interfere with the accommodation of transfer RNA (tRNA) into the A-site, thereby stalling translation.[4]

Signaling Pathway of Thermorubin Action:

G cluster_0 Bacterial Protein Synthesis cluster_1 Inhibition by Thermorubin A 70S Ribosome C tRNA A->C Blocks tRNA accommodation in A-site D Polypeptide Chain A->D Translation B mRNA B->A C->A Thermorubin Thermorubin Thermorubin->A Binds to intersubunit bridge B2a

Caption: Mechanism of bacterial protein synthesis inhibition by thermorubin.

Prins Cyclization in the Total Synthesis of Neopeltolide

The Prins cyclization is a valuable carbon-carbon bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. In the total synthesis of the potent cytotoxic marine natural product neopeltolide, a key step involves a Prins-type macrocyclization to construct the tetrahydropyran ring embedded within the macrolactone core.[5][6]

Experimental Workflow for the Prins Cyclization in Neopeltolide Synthesis:

G A Acyclic Precursor (Hydroxy-alkene) C Oxocarbenium Ion Intermediate A->C Lewis Acid Activation B Aldehyde B->C D Tetrahydropyran-containing Macrolactone C->D Intramolecular Cyclization E Neopeltolide D->E Final Elaboration

Caption: Key steps in the Prins cyclization strategy for neopeltolide synthesis.

Quantitative Data for the Prins Cyclization:

Lewis AcidKey ReactionYield (%)Diastereomeric Ratio (dr)
Sc(OTf)₃Macrocyclization/Pyran formation40>20:1
TFADesymmetrizing Prins cyclization84N/A

Experimental Protocol: Sc(OTf)₃-Catalyzed Prins Macrocyclization for Neopeltolide

  • Materials: Acyclic seco-acid precursor, 2,4,6-trichlorobenzoyl chloride, triethylamine, 4-(dimethylamino)pyridine (DMAP), scandium(III) triflate (Sc(OTf)₃), anhydrous toluene.

  • Procedure:

    • To a solution of the acyclic seco-acid in anhydrous toluene is added triethylamine and 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred for 1 hour.

    • The resulting mixed anhydride solution is then added via syringe pump over several hours to a solution of DMAP in anhydrous toluene at 80 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at 80 °C.

    • The reaction is cooled to room temperature, and a solution of Sc(OTf)₃ in toluene is added.

    • The mixture is stirred at room temperature until the cyclization is complete.

    • The reaction is quenched, and the product is extracted and purified by column chromatography.

Biological Activity of Neopeltolide:

Neopeltolide exhibits potent cytotoxic activity against various cancer cell lines.[7] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain, specifically targeting the cytochrome bc₁ complex (Complex III).[8] This inhibition disrupts ATP synthesis, leading to cellular energy depletion and ultimately apoptosis.

Signaling Pathway of Neopeltolide Action:

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inhibition by Neopeltolide ComplexI Complex I Q Coenzyme Q ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc₁ complex) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Neopeltolide Neopeltolide Neopeltolide->ComplexIII Inhibits

Caption: Inhibition of the mitochondrial electron transport chain by neopeltolide.

References

Application Notes and Protocols: Antimicrobial Activity of Synthesized Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of various synthesized pyran derivatives. This document includes a summary of their activity against a range of microbial pathogens, detailed protocols for their synthesis and antimicrobial evaluation, and visual representations of experimental workflows and potential mechanisms of action. The information presented is intended to facilitate further research and development of pyran-based antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of synthesized pyran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2] The following tables summarize the MIC values of various classes of pyran derivatives against selected bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrano[2,3-c]pyrazole Derivatives
CompoundTest OrganismMIC (mg/mL)Reference
5cKlebsiella pneumoniae6.25[3]
5cListeria monocytogenes50[3]
5cOther tested strains6.25 - 50[3]
Table 2: Antimicrobial Activity of Spiro-4H-pyran Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
5dStaphylococcus aureus (clinical isolate)32[4]
5dStreptococcus pyogenes (clinical isolate)64[4]
4lStreptococcus pneumoniae125[5]
4lEscherichia coli125[5]
Table 3: Antimicrobial Activity of Fused 4H-Pyran Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
3Bacillus subtilis75[6]
8Bacillus subtilis75[6]
13Bacillus subtilis75[6]

Experimental Protocols

The following are detailed methodologies for the synthesis of pyran derivatives and the evaluation of their antimicrobial activity.

General Protocol for the Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol is based on a one-pot, multi-component reaction.[3]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1.2 mmol)

  • Hydrazine hydrate (2 mmol)

  • Catalyst (e.g., Na2CaP2O7, 20 mol%)

  • Water (1 mL)

  • Dimethyl sulfoxide (DMSO) for dissolving final compounds

Procedure:

  • To a mixture of the aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate in water, add the catalyst.

  • Stir the reaction mixture at room temperature. The reaction time may vary depending on the specific reactants.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrano[2,3-c]pyrazole derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7][8]

Materials:

  • Synthesized pyran derivatives

  • DMSO (for stock solution preparation)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized pyran derivatives in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the wells of a 96-well microtiter plate containing a fixed volume of the appropriate broth (e.g., 100 µL). This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control wells) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol for Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[3]

Materials:

  • Synthesized pyran derivatives

  • DMSO (for dissolving compounds)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Standard antibiotic solution

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab to create a lawn of bacteria.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the dissolved synthesized compound at a specific concentration into each well.

  • Controls: Use DMSO as a negative control and a standard antibiotic solution as a positive control in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the general workflow for evaluating the antimicrobial activity of synthesized pyran derivatives and a proposed mechanism of action.

experimental_workflow synthesis Synthesis of Pyran Derivatives (e.g., One-Pot Multi-Component Reaction) purification Purification and Characterization (Crystallization, Spectroscopy) synthesis->purification stock_prep Stock Solution Preparation (Dissolve in DMSO) purification->stock_prep screening Primary Antimicrobial Screening (Agar Well Diffusion) stock_prep->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination Active Compounds data_analysis Data Analysis and Structure-Activity Relationship (SAR) mic_determination->data_analysis

Caption: Experimental workflow for synthesis and antimicrobial evaluation of pyran derivatives.

mechanism_of_action pyran Pyran Derivative membrane Bacterial Cell Membrane pyran->membrane Interacts with dna_gyrase DNA Gyrase pyran->dna_gyrase Inhibits demethylase 14α-demethylase pyran->demethylase Inhibits (in fungi) disruption Membrane Disruption membrane->disruption dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication ergosterol Inhibition of Ergosterol Biosynthesis demethylase->ergosterol cell_death Bacterial/Fungal Cell Death disruption->cell_death dna_replication->cell_death ergosterol->cell_death

Caption: Proposed antimicrobial mechanisms of action for pyran derivatives.

References

Troubleshooting & Optimization

"common side reactions in the synthesis of 2-phenyldihydro-2H-pyran-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenyldihydro-2H-pyran-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely cited and reliable method is the hetero-Diels-Alder reaction between benzaldehyde and an activated diene, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), followed by an acidic workup. This reaction offers good control over the regiochemistry to yield the desired product.[1] Lewis acid catalysis is often employed to enhance the reaction rate and selectivity.[2]

Q2: What is the role of the Lewis acid in this synthesis?

A2: A Lewis acid, such as zinc chloride (ZnCl₂) or a chiral chromium-salen complex, coordinates to the carbonyl oxygen of benzaldehyde.[2] This activation lowers the energy of the LUMO of the aldehyde, accelerating the cycloaddition reaction with the electron-rich Danishefsky's diene. The choice of Lewis acid can also influence the stereoselectivity of the reaction.[2]

Q3: Can Brønsted acids be used to catalyze this reaction?

A3: While Lewis acids are more common, Brønsted acids can also be used, particularly with highly reactive dienes.[3] However, for the reaction of benzaldehyde with Danishefsky's diene, Lewis acids are generally preferred for better control and efficiency.

Q4: What is Danishefsky's diene and why is it used?

A4: Danishefsky's diene is a highly electron-rich diene due to the presence of both a methoxy and a trimethylsilyloxy group.[4][5] This high reactivity makes it an excellent partner for hetero-Diels-Alder reactions with aldehydes.[4][5] The resulting cycloadduct can be easily converted to the desired dihydropyranone upon acidic workup.[1]

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, alternative routes exist, though they may be less direct. One potential approach involves a tandem Knoevenagel condensation followed by a Michael addition and cyclization. Another possibility is the cyclization of a precursor synthesized from a chalcone intermediate, which is typically formed from the condensation of benzaldehyde and a ketone.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst: The Lewis acid catalyst may be hydrolyzed or otherwise deactivated.Use freshly opened or properly stored Lewis acid. Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Decomposition of Danishefsky's Diene: This diene is sensitive to acid and heat.Ensure the reaction is performed at the recommended temperature (often low temperatures like -78 °C to room temperature). Purify the diene before use if it has been stored for an extended period.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique. Extend the reaction time if necessary.
Inhibition of the Catalyst: The aldehyde reactant can sometimes inhibit the catalyst, especially with dirhodium(II) catalysts.[1]Consider slow addition of the aldehyde to the reaction mixture containing the catalyst and diene.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

CauseRecommended Solution
Self-condensation of Benzaldehyde: Although benzaldehyde lacks α-hydrogens and cannot undergo self-aldol condensation, under certain acidic or basic conditions, other side reactions can occur.[6][7]Maintain optimal reaction conditions and avoid excessively high temperatures or prolonged reaction times.
Polymerization: Polymerization of the diene or dienophile can occur, especially in the presence of strong acids or high temperatures.[8][9]Use a milder Lewis acid catalyst and maintain the recommended reaction temperature. Ensure the concentration of reactants is appropriate.
Formation of Mukaiyama-Aldol Adduct: The reaction can sometimes proceed through a stepwise Mukaiyama-aldol pathway instead of a concerted Diels-Alder cycloaddition, which may lead to different stereoisomers or byproducts upon workup.[2][10]The choice of Lewis acid can influence the reaction pathway. Experiment with different Lewis acids to favor the desired concerted cycloaddition.
Hydrolysis of Danishefsky's Diene: Premature hydrolysis of the diene before it can react will lead to byproducts.Ensure anhydrous reaction conditions. Use dry solvents and reagents.

Experimental Protocols

Key Experiment: Hetero-Diels-Alder Synthesis of this compound

This protocol is based on the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with benzaldehyde.[1]

Materials:

  • Benzaldehyde

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Chiral catalyst (e.g., α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivative or a chiral Lewis acid complex)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Trifluoroacetic acid (TFA) for workup

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add benzaldehyde to the cooled solution and stir for a few minutes.

  • Slowly add Danishefsky's diene to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a solution of trifluoroacetic acid in the reaction solvent.

  • Allow the mixture to warm to room temperature and stir for the specified time to ensure complete hydrolysis of the intermediate silyl enol ether.

  • Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary

Catalyst SystemYield (%)Enantiomeric Excess (ee %)
TADDOL derivatives[1]ModerateGood
Chiral bis(oxazoline)-metal complex[10]40-70up to 72
Chiral aluminum complexesup to 97up to 99.4

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_product Product benzaldehyde Benzaldehyde cycloadduct Cycloadduct (Silyl Enol Ether) benzaldehyde->cycloadduct danishefsky Danishefsky's Diene danishefsky->cycloadduct catalyst Lewis Acid Catalyst catalyst->cycloadduct product This compound cycloadduct->product Acidic Workup (e.g., TFA)

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions reactants Benzaldehyde + Danishefsky's Diene product Desired Product reactants->product Hetero-Diels-Alder polymerization Polymerization reactants->polymerization mukaiyama Mukaiyama-Aldol Adduct reactants->mukaiyama hydrolysis Diene Hydrolysis Products danishefsky Danishefsky's Diene danishefsky->hydrolysis

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No catalyst_activity Check Catalyst Activity check_yield->catalyst_activity Yes success Successful Synthesis check_purity->success No side_reactions Identify Side Products (e.g., NMR, MS) check_purity->side_reactions Yes diene_quality Verify Diene Quality catalyst_activity->diene_quality reaction_conditions Optimize Reaction Time/Temp diene_quality->reaction_conditions reaction_conditions->start purification Optimize Purification (e.g., Column Chromatography) side_reactions->purification reaction_pathway Consider Alternative Catalysts purification->reaction_pathway reaction_pathway->start

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Optimization of Stereoselectivity in 2-Phenyldihydro-2H-pyran-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of 2-phenyldihydro-2H-pyran-4(3H)-one and its derivatives.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Q: My synthesis of a 2,6-disubstituted dihydropyran, an analog of this compound, is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a common challenge. The stereochemical outcome is influenced by several factors. Here are some troubleshooting steps:

  • Choice of Reagents and Catalysts:

    • Reducing Agents: For reductions of a cyclic ketone precursor, the steric bulk of the hydride source is critical. Smaller reagents like sodium borohydride (NaBH₄) tend to favor axial attack, leading to the equatorial alcohol, while bulkier reagents like L-Selectride® favor equatorial attack, yielding the axial alcohol.[1]

    • Lewis Acids: In reactions like the Prins cyclization, the choice of Lewis acid (e.g., TMSOTf, InCl₃) can significantly influence the diastereoselectivity. Screening different Lewis acids is recommended.[2][3]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity by amplifying the energy difference between the diastereomeric transition states.[1]

    • Solvent: The solvent can affect the conformation of the substrate and intermediates. It's advisable to screen solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (DCM) or toluene may be preferable in certain cases.[1]

    • Chelation Control: If your substrate has a coordinating group, such as a methoxy group, you can use chelating agents like zinc borohydride (Zn(BH₄)₂) or employ the Luche reduction (CeCl₃ with NaBH₄) to lock the conformation and direct the reaction.[1]

  • Substrate Control:

    • The stereochemistry of the starting materials can direct the formation of a specific diastereomer. In domino reactions, for instance, the geometry of the initial Michael acceptor plays a crucial role.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: I am attempting an organocatalytic asymmetric synthesis of a 2-phenyldihydro-2H-pyran derivative, but the enantiomeric excess (ee) of my product is low. What are the common reasons for this, and how can I optimize the reaction?

A: Achieving high enantioselectivity requires careful optimization of the catalytic system and reaction parameters.

  • Catalyst Selection and Loading:

    • Catalyst Type: The choice of chiral catalyst is paramount. For organocatalytic reactions, squaramide-based catalysts and chiral phosphoric acids have shown effectiveness in synthesizing dihydropyran derivatives with good enantioselectivity.[4][5]

    • Catalyst Loading: Vary the catalyst loading (e.g., from 1 mol% to 20 mol%) to find the optimal concentration. Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, lowering the overall ee.

  • Reaction Parameters:

    • Temperature: Lowering the reaction temperature is often crucial for improving enantioselectivity.

    • Solvent: The solvent can significantly impact the catalyst's activity and the stereochemical outcome. A screen of solvents with different polarities should be performed.

    • Concentration: The concentration of the substrate can influence reaction rates and selectivity.

  • Substrate Purity:

    • Ensure the starting materials are of high purity, as impurities can sometimes inhibit or poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselective synthesis of this compound?

A1: The primary strategies include:

  • Organocatalysis: Chiral organocatalysts, such as squaramides, can promote domino reactions like Michael-hemiacetalization to afford highly functionalized and enantioenriched dihydropyrans.[4]

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. By using chiral substrates or catalysts, stereoselectivity can be achieved.[2][3]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde or ketone) can be a powerful tool for constructing the dihydropyran ring with controlled stereochemistry, often through the use of chiral Lewis acid catalysts.

  • Oxa-Piancatelli Rearrangement: This rearrangement of 2-furylcarbinols, catalyzed by chiral Brønsted acids, can produce highly substituted dihydropyranones with excellent enantioselectivity.[5][6]

Q2: How can I separate diastereomers of this compound?

A2: Diastereomers have different physical properties and can typically be separated by standard laboratory techniques such as:

  • Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale.

  • Crystallization: If one diastereomer is crystalline, fractional crystallization can be an effective purification method.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers, and normal or reverse-phase HPLC can often separate diastereomers.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specific precautions may be necessary depending on the reagents used. For instance:

  • Many organometallic reagents and hydrides (e.g., LiAlH₄, L-Selectride®) are pyrophoric and/or react violently with water. These should be handled under an inert atmosphere (argon or nitrogen).

  • Strong acids and bases should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Halogenated solvents and other volatile organic compounds should be used in a well-ventilated fume hood.

Data Presentation

Table 1: Organocatalytic Domino Michael-Hemiacetalization for the Synthesis of Dihydropyran Derivatives

Entry1,3-Dicarbonyl CompoundNitroalkeneCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Methyl 3-oxobutanoate(E)-2-nitro-3-phenylprop-2-en-1-olSquaramide A (10)Toluene248580:2092
2Ethyl 3-oxo-3-phenylpropanoate(E)-2-nitro-3-phenylprop-2-en-1-olSquaramide A (10)Toluene4891>95:599
3Acetylacetone(E)-2-nitro-3-phenylprop-2-en-1-olSquaramide A (10)Toluene367875:2585

Data adapted from a study on the synthesis of functionalized dihydro- and tetrahydropyrans.[4] The table shows representative results for analogs of the target molecule.

Table 2: Diastereoselective Silyl-Prins Cyclization for cis-2,6-Disubstituted Dihydropyrans

EntryAldehydeLewis Acid (eq.)Temperature (°C)Yield (%)dr (cis:trans)
1BenzaldehydeTMSOTf (1.0)-784890:10
2CyclohexanecarboxaldehydeTMSOTf (1.0)-788090:10
3PivalaldehydeTMSOTf (1.0)-7845>95:5

Data adapted from a study on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans.[2] The table illustrates the effect of the aldehyde on the yield and diastereoselectivity.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Domino Michael-Hemiacetalization

This protocol is a general procedure for the synthesis of functionalized dihydropyrans.

  • Preparation: To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and the α-hydroxymethyl nitroalkene (0.5 mmol) in toluene (1.0 mL) is added the squaramide organocatalyst (10 mol%).

  • Reaction: The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring.

  • Work-up and Dehydration: After completion of the Michael-hemiacetalization step, a dehydrating agent (e.g., trifluoroacetic anhydride) and a base (e.g., pyridine) are added to the reaction mixture.

  • Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the desired dihydropyran.

Protocol 2: Diastereoselective Silyl-Prins Cyclization

This protocol describes a general procedure for the synthesis of cis-2,6-disubstituted dihydropyrans.

  • Preparation: A solution of the E-vinylsilyl alcohol (1.0 eq.) and the corresponding aldehyde (1.2 eq.) in dichloromethane (0.05 M) is cooled to -78 °C under a nitrogen atmosphere.

  • Reaction: Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C until completion (monitored by TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired dihydropyran.[2]

Visualizations

experimental_workflow cluster_start Initial Synthesis cluster_analysis Stereoselectivity Analysis cluster_optimization Optimization Strategy cluster_outcome Desired Outcome start Initial Synthesis of This compound analysis Analyze Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) start->analysis Reaction opt_catalyst Screen Chiral Catalysts (e.g., Squaramides, Phosphoric Acids) analysis->opt_catalyst Low Selectivity opt_reagent Vary Reagents (e.g., Reducing Agents, Lewis Acids) analysis->opt_reagent Low Selectivity opt_temp Optimize Temperature (e.g., Lower to -78 °C) analysis->opt_temp Low Selectivity opt_solvent Screen Solvents (e.g., Toluene, DCM) analysis->opt_solvent Low Selectivity end Optimized Stereoselectivity (High dr and ee) analysis->end High Selectivity opt_catalyst->end Iterative Optimization opt_reagent->end Iterative Optimization opt_temp->end Iterative Optimization opt_solvent->end Iterative Optimization

Caption: Workflow for optimizing stereoselectivity.

signaling_pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product r1 α-Hydroxymethyl Nitroalkene i1 Michael Adduct r1->i1 r2 1,3-Dicarbonyl Compound r2->i1 cat Chiral Squaramide Catalyst cat->i1 Catalyzes Michael Addition i2 Hemiacetal i1->i2 Intramolecular Hemiacetalization p Enantioenriched Dihydropyran i2->p Dehydration

Caption: Organocatalytic domino reaction pathway.

References

Technical Support Center: Purification of Pyranone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyranone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyranone compounds?

A1: The primary methods for purifying pyranone compounds are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the physical properties of the pyranone, such as its polarity and crystallinity, and the nature of the impurities.[1] For volatile pyranones, vacuum distillation can also be an effective technique.[2]

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[3] It helps in analyzing the composition of the crude mixture, identifying fractions from column chromatography that contain the desired product, and assessing the purity of the final compound.[3] For pyranones, visualization on a TLC plate is typically achieved using UV light (254 nm) or by staining with a potassium permanganate solution.[3]

Q3: My pyranone compound appears to be degrading during purification. What can I do to improve its stability?

A3: Pyranone compounds can be sensitive to heat, light, and acidic or basic conditions.[4] If you suspect degradation on a silica gel column, which is acidic, consider neutralizing the silica gel with a triethylamine-containing solvent mixture before use or switching to a less acidic stationary phase like alumina.[3][5] It is also advisable to work at lower temperatures, protect samples from direct light, and use neutral pH buffers where possible.[4] When removing solvent, use a rotary evaporator at low temperatures and moderate vacuum to prevent degradation of heat-labile compounds.[4]

Q4: I am having difficulty separating pyranone isomers. What techniques are recommended?

A4: Separating isomers, which have very similar physical and chemical properties, can be challenging.[6] High-Performance Liquid Chromatography (HPLC), particularly preparative-scale HPLC, is often the most effective method for separating closely related isomers.[1] Careful optimization of the stationary phase, mobile phase composition, and gradient is crucial for achieving good resolution. For some isomeric mixtures, specialized chromatographic techniques or the use of selective adsorbents may be necessary.[6]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of pyranone compounds using common laboratory techniques.

Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Compounds The solvent system has inappropriate polarity.Optimize the eluent system using TLC to achieve a target Rf value of 0.25-0.35 for the pyranone compound. A common starting point is a mixture of hexane and ethyl acetate.[3]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[3]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[3]
Compound is Stuck on the Column The eluting solvent is not polar enough.Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[5]
The compound is degrading on the silica gel.Test for stability on a TLC plate. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[5]
Low Yield After Purification The compound may have partially decomposed during the process.Re-evaluate the stability of your compound under the purification conditions (e.g., pH, temperature).[5]
Fractions containing the product were discarded.Monitor fractions carefully using TLC. Combine and concentrate a wider range of fractions if the product is present in low concentrations.[5]
Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
Compound Fails to Crystallize The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[7]
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or a solvent system where the compound has lower solubility at cold temperatures.[3]
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Impurities are present that inhibit crystal formation.Try to purify the crude material further by another method, such as column chromatography, before attempting recrystallization.
Low Recovery of Crystals The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Crystals were lost during the filtration process.Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a pyranone compound using silica gel column chromatography.

Materials:

  • Crude pyranone compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)[1]

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude mixture. Aim for a solvent composition that gives the target pyranone an Rf value between 0.25 and 0.35.[3]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a small layer of sand over the plug.[8]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.[3]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[3][8]

    • Add another layer of sand on top of the settled silica gel.

  • Sample Loading:

    • Dissolve the crude pyranone compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).[9]

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[5]

    • Collect the eluent in fractions using test tubes or flasks.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified pyranone.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid pyranone compound.

Materials:

  • Crude solid pyranone compound

  • Appropriate solvent(s) (e.g., ethanol, heptane, or a mixture)[2][3]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a test tube, find a suitable solvent in which the pyranone is highly soluble at high temperatures but poorly soluble at low temperatures.[3]

  • Dissolution: Place the crude pyranone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate and continue adding small portions of hot solvent until the compound just dissolves completely.[10]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove any residual solvent.[7]

Data Presentation

Table 1: Illustrative Data for a Multi-Step Pyranone Purification Process

The following table provides representative data for the purification of a pyranone compound, illustrating the changes in purity and yield at each step. These values are for demonstration and will vary based on the specific compound and experimental conditions.

Purification Step Total Weight (mg) Purity of Pyranone (%) Yield of Pyranone (%)
Crude Reaction Mixture500015100
Silica Gel Column Chromatography6508573
Recrystallization520>9858

Visualizations

Purification_Workflow Crude Crude Pyranone Mixture TLC_Analysis TLC Analysis (Assess Complexity) Crude->TLC_Analysis Column_Chrom Column Chromatography (Silica Gel) TLC_Analysis->Column_Chrom Fractions Collect Fractions Column_Chrom->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Solvent_Evap Solvent Evaporation Combine_Pure->Solvent_Evap Recrystallization Recrystallization (Optional) Solvent_Evap->Recrystallization If solid & needs higher purity Final_Product Purified Pyranone Solvent_Evap->Final_Product Recrystallization->Final_Product

Caption: A generalized workflow for the purification of pyranone compounds.

Troubleshooting_Logic start_node start_node decision_node decision_node process_node process_node end_node end_node start Purification Issue purity_check Is Purity Low? start->purity_check yield_check Is Yield Low? purity_check->yield_check No separation_issue Poor Separation? purity_check->separation_issue Yes degradation_check Degradation Suspected? yield_check->degradation_check Yes success Problem Resolved yield_check->success No optimize_solvent Optimize Solvent System via TLC separation_issue->optimize_solvent Yes change_stationary Consider Different Stationary Phase (e.g., Alumina) separation_issue->change_stationary No, Streaking/ Decomposition optimize_solvent->success change_stationary->success milder_conditions Use Milder Conditions (Lower Temp, Neutral pH) degradation_check->milder_conditions Yes check_fractions Re-check Discarded Fractions with TLC degradation_check->check_fractions No milder_conditions->success check_fractions->success

Caption: A decision tree for troubleshooting common pyranone purification issues.

References

"troubleshooting guide for pyranone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyranone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone synthesis reaction?

A1: The most critical parameters to control are typically the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The stoichiometry of the reactants is also crucial for minimizing side reactions and maximizing yield.[1] For instance, Lewis acids like Scandium triflate (Sc(OTf)₃) or organocatalysts are often used, and their concentration can significantly affect the outcome.[1]

Q2: How does the choice of solvent impact pyranone formation?

A2: The solvent plays a key role by influencing reactant solubility, catalyst activity, and the stability of reaction intermediates.[1] Aprotic solvents such as DMF, acetonitrile, and dioxane are frequently used.[1] However, the optimal solvent is highly dependent on the specific reaction mechanism; in some base-catalyzed reactions, acetic acid has been shown to improve yields significantly compared to other solvents like ethanol.[1]

Q3: What are the recommended methods for purifying pyranone products?

A3: Purification strategies vary based on the physical properties of the pyranone and the impurities present. Common techniques include:

  • Recrystallization: Highly effective for solid products.[1]

  • Column Chromatography: A versatile method, though the basicity of some pyrones can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[2]

  • Distillation: Suitable for volatile pyranone derivatives.[2]

  • Liquid-Liquid Extraction: Useful for removing polar, water-soluble impurities during the workup phase. Adjusting the pH of the aqueous layer can help separate acidic or basic byproducts.[2][3]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

A: Low yields in pyranone synthesis can be attributed to several factors. The most common issues include incomplete reaction, decomposition of materials, or suboptimal reaction conditions.[3][4]

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[3]
Suboptimal Conditions The choice of solvent, catalyst, or pH can significantly impact yield.[1] It is advisable to screen different solvents and catalysts. For instance, in the Pechmann condensation, switching from a strong Brønsted acid to a solid acid catalyst like Amberlyst-15 can improve selectivity and yield.[5]
Decomposition of Reactants/Products The starting materials or the final pyranone product may be unstable under the reaction conditions.[3] Consider using milder reagents or conditions. If a reactant is unstable in a basic medium, it can be generated in situ from its corresponding salt.[3]
Poor Reactant Quality Impurities in the starting materials can interfere with the reaction.[3] Ensure the purity of all reagents before starting the experiment. Purify or recrystallize them if necessary.[3]
Issue 2: Formation of Multiple Side Products

Q: My reaction is producing a significant amount of side products. How can I improve the selectivity for the desired pyranone?

A: The formation of side products often occurs due to high temperatures, incorrect stoichiometry, or competing reaction pathways.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Temperature Too High Elevated temperatures can provide the activation energy for undesired reaction pathways.[1] Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[1]
Incorrect Stoichiometry While an excess of one reactant can sometimes drive a reaction to completion, it can also promote the formation of byproducts.[1] Experiment with different stoichiometric ratios, beginning with a 1:1 ratio and adjusting as needed based on reaction monitoring.[1]
Competing Reaction Pathways Depending on the substrates and conditions, alternative cyclization or condensation pathways may compete with the desired pyranone formation. For example, the Pechmann condensation to form coumarins can compete with the Simonis chromone cyclization.[5] Modifying the catalyst (e.g., using a milder Lewis acid) or reaction conditions can direct the reaction toward the intended pathway.[5]
Product Isomerization The desired pyranone might be unstable under the reaction conditions and could isomerize.[1] Using a milder catalyst or a different solvent may help stabilize the product. It can also be beneficial to isolate the product quickly after the reaction is complete.[1]
Issue 3: Purification and Isolation Difficulties

Q: My crude product is a dark, tarry material that is difficult to work with. What is the cause and how can I fix it?

A: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the product itself.[6] This is typically caused by excessively high temperatures or highly acidic conditions.[6]

Recommended Solutions:

  • Lower the reaction temperature.

  • Use a milder acid catalyst or consider running the reaction under neutral conditions if the mechanism allows.

  • Reduce the reaction time to minimize degradation.

Process and Logic Diagrams

A systematic approach is crucial for diagnosing and resolving issues in pyranone synthesis. The following workflow provides a logical sequence of steps to troubleshoot common problems.

Troubleshooting_Workflow Troubleshooting Workflow for Pyranone Synthesis start Problem Observed: Low Yield or Impure Product check_progress Monitor Reaction (TLC, LC-MS) start->check_progress incomplete Reaction Incomplete? check_progress->incomplete Analysis of crude mixture side_products Side Products Present? incomplete->side_products No, reaction is complete solution1 Adjust Conditions: - Increase Time - Increase Temperature incomplete->solution1 Yes solution2 Optimize Conditions: - Screen Solvents - Screen Catalysts - Check pH side_products->solution2 No problem_id Identify Byproducts (NMR, MS) side_products->problem_id Yes end Pure Product solution1->end solution2->end solution3 Adjust Stoichiometry solution3->end solution4 Modify Conditions: - Lower Temperature - Use Milder Catalyst solution4->end problem_id->solution3 problem_id->solution4

Caption: A flowchart for systematically troubleshooting pyranone synthesis.

Understanding the factors that control selectivity is key. For instance, in the synthesis of coumarins (benzo-α-pyrones) from phenols, the choice of catalyst can dictate the outcome between the desired product and a chromone (benzo-γ-pyrone) byproduct.[5]

Reaction_Selectivity Controlling Selectivity: Pechmann vs. Simonis cluster_pechmann Pechmann Condensation cluster_simonis Simonis Chromone Cyclization reactants Phenol + β-Ketoester pechmann Milder Conditions (e.g., Amberlyst-15) reactants->pechmann simonis Alternative Acidic Conditions reactants->simonis coumarin Coumarin (Desired α-Pyrone) pechmann->coumarin Favored Pathway chromone Chromone (Side Product γ-Pyrone) simonis->chromone Competing Pathway

Caption: Reaction pathways for coumarin vs. chromone synthesis.

Experimental Protocol Example: Pechmann Condensation for Coumarin Synthesis

This protocol is adapted from a procedure using a solid acid catalyst to improve selectivity for the desired coumarin product.[5]

Materials:

  • Phenol (e.g., resorcinol, 1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 1 mmol)

  • Solid acid catalyst (e.g., Amberlyst-15, 10 mol%)

  • Ethanol (for workup)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, combine the phenol (1 mmol) and the β-ketoester (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst (10 mol%) to the mixture.

  • Reaction Conditions: Heat the mixture, typically at 100-120 °C, under solvent-free conditions. The optimal time can range from 1 to 3 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Add ethanol to the reaction mixture to dissolve the product.

  • Purification: Filter the mixture to remove the solid catalyst. The filtrate can then be concentrated under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure coumarin.

References

"byproducts formed during Pechmann condensation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pechmann Condensation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Pechmann condensation for coumarin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Pechmann condensation?

A1: The most frequently encountered byproduct is the isomeric chromone, formed through a competing reaction pathway known as the Simonis chromone cyclization.[1][2] Other potential byproducts, particularly under harsh reaction conditions, can include diarylglutamic acids, their anhydrides, and dilactones.[3] The formation of these byproducts is highly dependent on the specific substrates, catalyst, and reaction conditions employed.

Q2: How can I distinguish between the desired coumarin and the isomeric chromone byproduct?

A2: Spectroscopic methods are essential for unambiguous identification. While ¹H NMR can be used, the chemical shifts of protons on the heterocyclic ring are key differentiators. In ¹³C NMR, the carbonyl carbon of the coumarin typically appears at a different chemical shift compared to the chromone. Additionally, their fragmentation patterns in mass spectrometry will differ. Thin-layer chromatography (TLC) can often separate the two isomers, with the coumarin generally being more polar than the corresponding chromone, though this is not a universal rule and depends on the substitution pattern.

Q3: What causes the formation of a yellow tint or other colored impurities in my final product?

A3: Colored impurities can arise from several sources. High reaction temperatures or prolonged reaction times can lead to the formation of degradation products or polymeric materials.[4] In some cases, the starting phenol may be susceptible to air oxidation, forming colored quinone-like species. The choice of a strong acid catalyst can also sometimes contribute to charring and the formation of complex, colored mixtures.[4]

Q4: Can I use crude starting materials for the Pechmann condensation?

A4: It is highly recommended to use pure starting materials. Impurities in the phenol or the β-ketoester can inhibit the reaction, lead to the formation of undesired side products, and complicate the purification of the final coumarin product.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Pechmann condensation experiments.

Problem 1: Low or No Yield of the Desired Coumarin

If you are experiencing a low or no yield of your target coumarin, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Product Yield

low_yield_workflow start Low or No Yield Observed check_reagents Verify Reactant Quality and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK sub_reagents Are reactants pure? Is stoichiometry correct? check_reagents->sub_reagents optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK sub_catalyst Is the catalyst active? Is loading optimal (5-25 mol%)? check_catalyst->sub_catalyst check_time Monitor Reaction Progress Over Time optimize_temp->check_time Temperature Optimized sub_temp Is the temperature too low for the given substrates? optimize_temp->sub_temp consider_solvent Assess Solvent Effects (if applicable) check_time->consider_solvent Reaction Incomplete sub_time Has the reaction reached completion? (Monitor by TLC) check_time->sub_time end_point Improved Yield consider_solvent->end_point Solvent Optimized sub_solvent Is the solvent polarity appropriate for the reaction? consider_solvent->sub_solvent

Caption: Troubleshooting workflow for addressing low product yield in Pechmann condensation.

Parameter Recommendation Rationale
Reactant Quality Ensure the phenol and β-ketoester are of high purity. Recrystallize or distill if necessary.Impurities can inhibit the reaction or lead to side reactions, lowering the yield of the desired product.[4]
Stoichiometry While a 1:1 molar ratio is common, using a slight excess of the β-ketoester (1.1-1.5 equivalents) can sometimes improve yields.This can help to drive the reaction to completion, especially if the β-ketoester is volatile or prone to side reactions.
Catalyst Activity Use a fresh or properly stored acid catalyst. The choice of catalyst is critical; strong Brønsted acids (e.g., H₂SO₄, MsOH) or Lewis acids (e.g., AlCl₃) are commonly used.[1]A deactivated catalyst will result in a sluggish or incomplete reaction. The type of acid can significantly impact the reaction rate and selectivity.[5]
Catalyst Loading Optimize the catalyst loading. Typical ranges are between 5 and 25 mol%.[4]Insufficient catalyst will lead to a slow reaction, while an excess can promote byproduct formation.[4]
Reaction Temperature The optimal temperature is substrate-dependent. Highly activated phenols (e.g., resorcinol) may react at room temperature, while less reactive phenols require heating.[5] A temperature that is too low will result in a slow reaction rate, while excessively high temperatures can lead to degradation.The reaction rate is temperature-dependent, but higher temperatures can also promote the formation of byproducts.[4]
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC).Some Pechmann condensations can be slow. Extending the reaction time may be necessary for the reaction to go to completion.[4]
Problem 2: Significant Formation of Byproducts, Especially Chromones

The formation of byproducts can complicate purification and reduce the yield of the desired coumarin. The following guide will help you minimize their formation.

Byproduct Minimization Strategy

byproduct_minimization start High Byproduct Formation catalyst_choice Select Appropriate Catalyst start->catalyst_choice lower_temp Lower Reaction Temperature catalyst_choice->lower_temp Strong protic acids favor coumarins sub_catalyst Use strong Brønsted acids (H₂SO₄, MsOH) for coumarins. Avoid P₂O₅ which favors chromones. catalyst_choice->sub_catalyst reduce_catalyst Reduce Catalyst Loading lower_temp->reduce_catalyst Temperature Optimized sub_temp Run the reaction at the lowest temperature that allows for a reasonable rate. lower_temp->sub_temp purification Purification of Product Mixture reduce_catalyst->purification Catalyst Loading Optimized sub_catalyst_loading Excess catalyst can promote side reactions. reduce_catalyst->sub_catalyst_loading end_point Pure Coumarin purification->end_point sub_purification Use column chromatography or recrystallization. purification->sub_purification

Caption: A logical workflow for minimizing byproduct formation in Pechmann condensation.

Parameter Recommendation Rationale
Catalyst Selection For coumarin synthesis, strong Brønsted acids like sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH) are generally preferred. Avoid using phosphorus pentoxide (P₂O₅) as it strongly favors the formation of the isomeric chromone (Simonis reaction).[1]The nature of the acid catalyst plays a crucial role in directing the reaction pathway towards either coumarin or chromone formation.
Reaction Temperature Lowering the reaction temperature can often reduce the rate of byproduct formation.[4]Side reactions often have a higher activation energy than the main reaction, so reducing the temperature can improve selectivity for the desired coumarin.
Catalyst Loading Use the minimum amount of catalyst required for an efficient reaction.An excess of a strong acid can lead to dehydration and other side reactions, resulting in a complex product mixture.[4]

Experimental Protocols

General Experimental Protocol for Pechmann Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the phenol (1.0 equivalent) and the β-ketoester (1.0-1.5 equivalents).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 10-20 mol% of a Lewis or Brønsted acid). For strong acids like concentrated H₂SO₄, it is advisable to cool the reaction mixture in an ice bath during addition.

  • Reaction Conditions: Heat the mixture with stirring to the desired temperature (e.g., 70-120 °C). For solvent-free conditions, the reactants are mixed and heated without a solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water. The crude product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][6]

Protocol for Purification by Column Chromatography

This protocol provides a general procedure for separating the coumarin product from byproducts like chromones.

  • Prepare the Column: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 80:20).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table of Common TLC Solvent Systems for Coumarins

Solvent System (v/v) Typical Application
Hexane : Ethyl Acetate (e.g., 9:1 to 7:3)Good starting point for many simple coumarins.
Dichloromethane : Methanol (e.g., 98:2 to 95:5)For more polar coumarins.
Toluene : Ethyl Acetate (e.g., 9:1 to 8:2)An alternative non-polar/polar solvent system.

Data Presentation

Table: Influence of Reaction Parameters on Product Distribution

Parameter Condition Effect on Coumarin Yield Effect on Chromone Formation Reference
Catalyst Strong Brønsted Acid (e.g., H₂SO₄)Generally highGenerally low[1]
Lewis Acid (e.g., AlCl₃)Variable, can be highCan be significant[1]
Phosphorus Pentoxide (P₂O₅)Low to noneMajor product[1]
Temperature Lower Temperature (e.g., RT to 80 °C)May be lower, reaction is slowerGenerally reduced[4]
Higher Temperature (e.g., > 120 °C)Can decrease due to degradationMay increase[4]
Substrate Electron-donating group on phenolHigher yieldLess favored[5]
Electron-withdrawing group on phenolLower yieldMore favored in some cases[7]

References

"improving yield in the synthesis of dihydropyranones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydropyranone synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My dihydropyranone synthesis is resulting in a low yield. What are the most common factors I should investigate?

A1: Low yields in dihydropyranone synthesis can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reactants can significantly impact yield.

  • Catalyst and Reagents: The choice and quality of the catalyst, base, and solvent are critical. For instance, in N-Heterocyclic Carbene (NHC) catalyzed reactions, substituting the aromatic ring of the catalyst can enhance yield.[1]

  • Substrate Properties: The electronic and steric properties of your starting materials (e.g., aldehydes, enones) can influence reactivity and lead to side reactions.[1][2]

  • Side Reactions: Competing reaction pathways, such as the formation of γ-lactones or intermolecular Michael additions, can consume starting materials and reduce the desired product yield.[1][3]

  • Purification Method: Inefficient purification can lead to product loss. It's important to select an appropriate method that minimizes such losses.[4][5]

Q2: I am observing the formation of an unexpected side product. What are some common side reactions in dihydropyranone synthesis?

A2: Several side reactions can occur, depending on the specific synthetic route. Common unwanted products include:

  • γ-Lactones: In some NHC-catalyzed reactions, the formation of a competing γ-lactone can occur. The addition of triphenylphosphine (PPh₃) can sometimes suppress this side reaction.[1]

  • Chromones vs. Coumarins: In Pechmann condensation for coumarin synthesis (a related pyranone structure), the formation of chromone byproducts can be a significant issue, influenced by the choice of catalyst and reaction conditions.[3]

  • Intermolecular Michael Addition: Instead of the desired intramolecular cyclization, an intermolecular Michael addition can lead to undesired oligomeric or polymeric byproducts.[3]

  • Peterson Elimination and Oxonia-Cope Reactions: In silyl-Prins cyclizations, these alternative pathways can compete with the desired cyclization, leading to complex mixtures.[6]

Q3: How critical is the choice of catalyst for the success of my synthesis?

A3: The choice of catalyst is paramount. For instance, in NHC-organocatalyzed syntheses, different NHC catalysts can lead to vastly different yields and enantioselectivities. It has been shown that modifying the catalyst structure, for example by substituting the aromatic ring with bromine, can significantly improve the reaction yield.[1] Similarly, in hetero-Diels-Alder reactions, bis(oxazoline)-Cu(II) complexes are effective catalysts for achieving high stereoselectivity.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or reagents.Ensure the purity and activity of your catalyst and reagents. Use freshly distilled solvents.
Inappropriate reaction temperature.Optimize the reaction temperature. Some reactions require cooling (e.g., -78 °C for silyl-Prins cyclization), while others may need heating.[6][9]
Incorrect choice of base or solvent.Screen different bases and solvents. For example, bases like Cs₂CO₃, NEt₃, or DBU have been used effectively in NHC-catalyzed reactions, with solvents such as toluene or THF.[1]
Poor Diastereoselectivity or Enantioselectivity Suboptimal catalyst or chiral auxiliary.Select a catalyst known for high stereoselectivity with your class of substrates. For example, specific NHC catalysts have been shown to provide high enantiomeric excess.[1]
Reaction temperature is too high.Lowering the reaction temperature can often improve stereoselectivity.
Formation of a Major Side Product Competing reaction pathway is favored under current conditions.Modify the reaction conditions to disfavor the side reaction. This could involve changing the catalyst, solvent, temperature, or adding an additive (e.g., PPh₃ to suppress γ-lactone formation).[1]
The substrate structure promotes side reactions.Consider modifying the substrate, for example, by using protecting groups, to block unwanted reaction pathways.
Difficulty in Product Purification Product is unstable on silica gel.Consider alternative purification methods such as crystallization, distillation, or using a different stationary phase for chromatography (e.g., alumina).
Close-running impurities.Optimize the reaction to minimize the formation of these impurities. A change in solvent or catalyst might improve selectivity.
Product co-elutes with a reagent or catalyst.If using a solid-supported catalyst, it can be easily filtered off. Otherwise, a water wash to remove a water-soluble catalyst or reagent might be effective.

Data on Reaction Condition Optimization

Table 1: Effect of Catalyst and Base on Yield in NHC-Catalyzed Dihydropyranone Synthesis

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Catalyst BNEt₃THFRT-Varies[1]
Catalyst C (Br-substituted)NEt₃THFRT-Enhanced[1]
Catalyst BᵗBuOKCH₂Cl₂RT-50-98[1]
Catalyst HDMAPCH₂Cl₂RT-97[1]
Catalyst LNaOAc-RT12Excellent[1]
Catalyst FDBUTHF-->10[1]

Table 2: Comparison of Thermal vs. Ultrasound-Assisted Synthesis of Dihydropyranones

MethodTimeYield (%)Reference
Thermal120-280 min60-82[10]
Ultrasound-Assisted30-45 min80-94[10]

Experimental Protocols

Protocol 1: General Procedure for NHC-Catalyzed Synthesis of Dihydropyranones

This protocol is a generalized procedure based on common practices in the literature.[1]

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-heterocyclic carbene precursor (catalyst, e.g., 10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or CH₂Cl₂) and the appropriate base (e.g., NEt₃ or DBU, typically 1.0-1.5 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the active NHC catalyst.

  • Reactant Addition: Add the aldehyde (1.0 equivalent) to the reaction mixture and stir for a few minutes. Then, add the second reactant (e.g., enone or α,β-unsaturated ester, 1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at the optimized temperature (this can range from room temperature to elevated temperatures). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure dihydropyranone.

Protocol 2: Ultrasound-Assisted Synthesis of Dihydropyranones

This protocol is adapted from a procedure utilizing ultrasound irradiation.[10]

  • Reactant Mixture: In a suitable reaction vessel, combine the arylaldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), and a 1,3-dicarbonyl compound (1.0 mmol).

  • Solvent and Catalyst: Add a mixture of H₂O:EtOH (e.g., 4 mL) and KOH (15%) as the base.

  • Ultrasound Irradiation: Place the vessel in an ultrasonic bath and irradiate for the optimized time (typically 30-45 minutes).

  • Reaction Completion and Workup: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude product from ethanol to obtain the pure dihydropyranone derivative.

Visual Guides

experimental_workflow General Experimental Workflow for Dihydropyranone Synthesis reagents Select & Prepare Reactants and Catalyst reaction_setup Set Up Reaction (Inert atmosphere, solvent, base) reagents->reaction_setup reaction Run Reaction (Temperature control, stirring) reaction_setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench & Workup monitoring->workup Complete extraction Product Extraction workup->extraction purification Purification (Chromatography, Crystallization) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Verify Reagent & Catalyst Quality check_conditions->check_reagents analyze_crude Analyze Crude Mixture (NMR, LC-MS) check_reagents->analyze_crude side_products Side Products Present? analyze_crude->side_products optimize_conditions Optimize Conditions (Screen T, Solvent, Base) side_products->optimize_conditions Yes no_side_products No Reaction or Decomposition? side_products->no_side_products No optimize_conditions->start Re-evaluate change_catalyst Change Catalyst/Reagents change_catalyst->start Re-evaluate modify_substrate Modify Substrate or Strategy no_side_products->change_catalyst Yes no_side_products->modify_substrate Decomposition

References

"strategies to control regioselectivity in pyranone formation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to control regioselectivity in pyranone formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to common synthetic methods for pyranone synthesis.

Table of Contents

  • Hetero-Diels-Alder Reactions

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

    • Experimental Protocol

  • Transition-Metal-Catalyzed Reactions (Ruthenium)

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

    • Experimental Protocol

  • Organocatalyzed Reactions

    • Troubleshooting Guide

    • Frequently Asked Questions (FAQs)

    • Experimental Protocol

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings, including pyranones. Controlling regioselectivity is crucial when employing unsymmetrical dienes and dienophiles.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Poor or incorrect regioselectivity 1. Steric Hindrance: Bulky substituents on the diene or dienophile can favor one regioisomer over another.- Modify the substrates to minimize steric clashes in the desired transition state.- Consider using a different isomer of the starting material if available.
2. Electronic Effects: The electronic properties of substituents on both the diene and dienophile play a significant role in determining the regioselectivity. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (or vice-versa for inverse-electron-demand Diels-Alder) direct the cycloaddition.- To predict the major regioisomer, draw resonance structures to identify the most electron-rich carbon of the diene and the most electron-deficient carbon of the dienophile; these atoms will preferentially bond.[1][2]- For inverse-electron-demand reactions, identify the most electron-deficient carbon of the diene and the most electron-rich carbon of the dienophile.
3. Inadequate Lewis Acid Catalysis: The Lewis acid may not be effectively activating the dienophile or may be sterically hindering the desired approach.- Screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃, BF₃·OEt₂) to find one that provides optimal selectivity.[3]- Adjust the stoichiometry of the Lewis acid; sometimes sub-stoichiometric amounts are sufficient.
Low Yield of Desired Product 1. Reversible Reaction: The Diels-Alder reaction can be reversible, and the equilibrium may not favor the product under the current conditions.- Lowering the reaction temperature can sometimes favor the kinetic product.- Use of high pressure can also drive the equilibrium towards the product.
2. Diene Isomerization: The diene may not be in the required s-cis conformation for the reaction to occur.- Some dienes are locked in an s-cis or s-trans conformation. Select a diene that readily adopts the s-cis conformation.- Thermal conditions can sometimes promote the necessary isomerization.
3. Catalyst Deactivation: The Lewis acid catalyst may be deactivated by moisture or other impurities.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.- Use freshly opened or purified solvents and reagents.
Frequently Asked Questions (FAQs)

Q1: How do I predict the major regioisomer in a hetero-Diels-Alder reaction for pyranone synthesis?

A1: The regioselectivity is governed by the electronic properties of the substituents on the diene and the dienophile. For a normal-electron-demand Diels-Alder, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. You can predict this by drawing the resonance structures of both reactants and aligning the centers of highest opposite charge.[1][2]

Q2: Can Lewis acids change the regioselectivity of a hetero-Diels-Alder reaction?

A2: Yes, Lewis acids can significantly influence and even reverse the regioselectivity. By coordinating to the dienophile (e.g., an α,β-unsaturated carbonyl compound), the Lewis acid alters its electronic properties and LUMO coefficients, thereby directing the approach of the diene. The choice of Lewis acid can be critical in controlling the outcome.[3]

Q3: What is the difference between kinetic and thermodynamic control in Diels-Alder reactions?

A3: The endo product is typically the kinetically favored product, meaning it forms faster at lower temperatures due to secondary orbital overlap in the transition state. The exo product is often the thermodynamically more stable product and is favored at higher temperatures where the reversible reaction can reach equilibrium.

Experimental Protocol

Example: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of Danishefsky's Diene with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C (dry ice/acetone bath).

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes.

  • Diene Addition: Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyranone derivative.

Diagram of a General Troubleshooting Workflow for Hetero-Diels-Alder Reactions

G Troubleshooting Workflow: Hetero-Diels-Alder Regioselectivity start Poor Regioselectivity Observed check_electronics Analyze Electronic Effects (Resonance Structures) start->check_electronics check_sterics Evaluate Steric Hindrance start->check_sterics check_catalyst Review Lewis Acid Catalyst start->check_catalyst modify_substrate Modify Substrate (Change Substituents) check_electronics->modify_substrate check_sterics->modify_substrate change_catalyst Screen Different Lewis Acids check_catalyst->change_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) modify_substrate->optimize_conditions change_catalyst->optimize_conditions end Improved Regioselectivity optimize_conditions->end

Caption: Troubleshooting workflow for poor regioselectivity in hetero-Diels-Alder reactions.

Transition-Metal-Catalyzed Reactions (Ruthenium)

Ruthenium catalysts are effective for various pyranone syntheses, including cascade reactions that offer high atom economy.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst Inactivity: The ruthenium catalyst may be inactive or poisoned.- Use a fresh batch of the ruthenium catalyst.- Ensure the reaction is set up under an inert atmosphere to prevent oxidation of the catalyst.
2. Incorrect Ligand: The ligand used may not be optimal for the desired transformation.- For reactions involving umpolung aldehydes, bidentate phosphine ligands are often crucial for regioselectivity.[4]- Screen different ligands to find the one that promotes the desired reactivity.
3. Unsuitable Solvent: The solvent may not be appropriate for the reaction.- For the Ru-catalyzed cascade reaction of acrylic acids and glyoxylate, HFIP has been shown to be an effective solvent.[5]- Screen other polar aprotic solvents.
Poor Regioselectivity 1. Weak Coordinating Group: In directed reactions, the coordinating group on the substrate may not be effective.- The carboxylic acid moiety in acrylic acids is a key directing group in certain ruthenium-catalyzed reactions.[5]- Modify the substrate to include a more strongly coordinating group.
2. Steric and Electronic Factors: The substituents on the starting materials can influence the regioselectivity of alkyne insertion or other steps.- The regioselectivity in some Ru-catalyzed pyranone fusions is influenced by weak coordination of other parts of the molecule to the metal center.[6]- Modify the steric and electronic nature of the substituents to favor the desired regioisomer.
Formation of Byproducts 1. Competing Reaction Pathways: The reaction conditions may favor side reactions such as homocyclization of alkynes.- In reactions involving both internal and terminal alkynes, the combination of one of each can favor the desired hetero-cross-cyclization.[7]- Adjust the reaction temperature and time to minimize byproduct formation.
Frequently Asked Questions (FAQs)

Q1: What is the role of the carboxylic acid group in the ruthenium-catalyzed reaction of acrylic acids with ethyl glyoxylate?

A1: The carboxylic acid group acts as a directing group, facilitating the vinylic C-H activation by the ruthenium catalyst. This directed activation is key to the subsequent nucleophilic addition to the aldehyde.[5]

Q2: How can I improve the yield in the three-component cascade reaction to form pyranones?

A2: Optimization of reaction conditions is crucial. The use of [Ru(p-cymene)Cl₂]₂ as the catalyst with NaOAc as a base in HFIP solvent at 100°C has been shown to provide good yields.[5] Ensure all reagents are pure and the reaction is carried out under an inert atmosphere.

Q3: Can unsymmetrical alkynes be used in ruthenium-catalyzed pyranone synthesis?

A3: Yes, but this can lead to issues with regioselectivity. The reaction of N-methyl-indole-2-carboxylic acid with unsymmetrical alkynes has been reported to be non-regioselective, yielding a mixture of products.[8] Careful selection of substrates and reaction conditions is necessary to control the outcome.

Experimental Protocol

Example: Ruthenium-Catalyzed Three-Component Synthesis of Pyranones [5][9]

This protocol is based on the work of Zhang and coworkers and may require optimization for different substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the acrylic acid (1.0 eq), ethyl glyoxylate (2.0 eq), p-toluenesulfonamide (1.2 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), and NaOAc (20 mol%).

  • Solvent Addition: Add anhydrous HFIP as the solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for the specified time (e.g., 12-24 hours), monitoring by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired pyranone.

Diagram of the Proposed Mechanism for Ruthenium-Catalyzed Pyranone Synthesis

G Proposed Mechanism: Ru-Catalyzed Pyranone Synthesis start Acrylic Acid + Ru(II) Catalyst ch_activation Vinylic C-H Activation (Carboxylate-Directed) start->ch_activation nucleophilic_addition Nucleophilic Addition to Aldehyde ch_activation->nucleophilic_addition cyclization Intramolecular Cyclization nucleophilic_addition->cyclization butenolide Substituted Butenolide Intermediate cyclization->butenolide elimination Elimination of Sulfonamide (at higher temperature) butenolide->elimination end Pyranone Product elimination->end

Caption: A simplified workflow of the proposed mechanism for the ruthenium-catalyzed synthesis of pyranones from acrylic acids and glyoxylate.

Organocatalyzed Reactions

Organocatalysis offers a metal-free approach to pyranone synthesis, often under mild reaction conditions. A notable example is the morpholine-catalyzed hydration/cyclization of skipped diynones.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Incorrect Amine Catalyst: Primary amines are often ineffective for this transformation.- Use a secondary amine catalyst, such as morpholine. Primary amines can form a Z-configured enaminone that is reluctant to react further.[10][11]- Piperidine can also be used, but may be required in stoichiometric amounts.[10]
2. Anhydrous Conditions: The reaction requires water for the hydration step.- Ensure the reaction is carried out in an aqueous solvent system, such as aqueous acetonitrile.[10]
Formation of E/Z Isomers of Enaminone Intermediate 1. Choice of Amine: The stereochemistry of the intermediate enaminone is dependent on the amine used.- Secondary amines like morpholine lead to the formation of the reactive E-enaminone intermediate.[10][12][13]- Primary amines tend to form the unreactive Z-enaminone.[10]
Poor Regioselectivity with Unsymmetrical Diynones 1. Steric Hindrance: The initial conjugate addition of the amine catalyst is sensitive to steric bulk.- The conjugate addition of morpholine will selectively occur at the less sterically hindered triple bond of an unsymmetrical diynone.[10]
Frequently Asked Questions (FAQs)

Q1: Why are secondary amines like morpholine effective catalysts for the hydration/cyclization of skipped diynones, while primary amines are not?

A1: Secondary amines, such as morpholine, undergo a trans-stereoselective conjugate addition to the ynone to form an E-enaminone intermediate. This E-isomer is reactive and proceeds through hydration and cyclization to form the γ-pyrone. In contrast, primary amines typically form a Z-configured enaminone, which is less reactive and does not readily undergo the subsequent steps under the same conditions.[10][12][13]

Q2: What is the role of water in the morpholine-catalyzed reaction?

A2: Water acts as a nucleophile in the hydration step. After the formation of the E-enaminone intermediate, water attacks, leading to an acetylenic β-diketone, which then cyclizes to the pyranone.[10]

Q3: How can I control the regioselectivity of the initial addition to an unsymmetrical skipped diynone?

A3: The regioselectivity of the initial morpholine addition is primarily controlled by sterics. The nucleophilic attack of morpholine will occur at the less sterically hindered alkyne of the diynone.[10]

Experimental Protocol

Example: Morpholine-Catalyzed Hydration/Cyclization of a Skipped Diynone [10][12]

This protocol is a general guideline based on the work of Stratakis and coworkers.

  • Reaction Setup: In a vial, dissolve the skipped diynone (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

  • Catalyst Addition: Add a catalytic amount of morpholine (e.g., 0.2 eq) to the solution.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 80 °C for 16 hours, or until the reaction is complete as monitored by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired γ-pyrone.

Diagram of the Morpholine-Catalyzed Pyranone Formation

G Morpholine-Catalyzed Pyranone Formation from Skipped Diynones start Skipped Diynone conjugate_addition Conjugate Addition of Morpholine (trans-stereoselective) start->conjugate_addition enaminone E-Enaminone Intermediate conjugate_addition->enaminone hydration Nucleophilic Attack by H₂O enaminone->hydration diketone Acetylenic β-Diketone hydration->diketone cyclization Intramolecular Cyclization diketone->cyclization end γ-Pyrone Product cyclization->end

Caption: Simplified reaction pathway for the morpholine-catalyzed synthesis of γ-pyrones from skipped diynones.

References

Technical Support Center: Stability of 2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2H-pyran derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, purification, and storage.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Difficulty isolating the 2H-pyran product; NMR spectrum shows a mixture of cyclic and open-chain isomers (dienone/1-oxatriene). The 2H-pyran is in equilibrium with its more flexible open-chain isomer. This is common for simple, monocyclic 2H-pyrans.[1][2]Modify the substitution pattern to favor the cyclic form. Introducing bulky substituents can sterically destabilize the planar dienone, shifting the equilibrium toward the 2H-pyran.[1]If possible, fuse the 2H-pyran ring to an aromatic or other cyclic system to increase rigidity and stability.[1]Optimize the solvent system. Aprotic polar solvents may favor the open-chain dienone form.[1] Experiment with less polar solvents.
Product decomposes during purification by column chromatography. The silica or alumina gel is acidic or basic enough to catalyze ring-opening or other decomposition pathways.Use deactivated silica or alumina. This can be prepared by treating the stationary phase with a suitable reagent to neutralize active sites.Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC) with a deactivated stationary phase.Purify at lower temperatures to minimize thermal degradation.
The 2H-pyran derivative degrades upon storage. 2H-pyrans can be sensitive to air, light, and temperature.[3] Some derivatives are also susceptible to hydrolysis or oxidation.Store the compound under an inert atmosphere (e.g., argon or nitrogen).Protect from light by using amber vials or wrapping the container in aluminum foil.Store at low temperatures (e.g., in a refrigerator or freezer).Ensure the compound is free from residual acid or base from the synthesis, as these can catalyze decomposition.
Unexpected side products are observed during synthesis. The reaction conditions (e.g., temperature, catalyst) may be promoting side reactions such as polymerization or the formation of alternative cyclized products.[4][5] In syntheses like the Pechmann condensation for related benzopyrans, incorrect catalyst choice can lead to undesired isomers.[4]Optimize the reaction temperature; for highly reactive starting materials, milder conditions may be sufficient.[4]Screen different catalysts. For example, in some cyclizations, milder acid catalysts or heterogeneous catalysts can improve selectivity.[4]Carefully control the stoichiometry of reagents.Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts and stop the reaction at the optimal time.
Ring-opening of the 2H-pyran ring occurs during a subsequent reaction step. The 2H-pyran ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening.[6] Organometallic reagents are also known to promote the ring-opening of 2H-pyrans.[7]Choose reaction conditions that are compatible with the stability of the 2H-pyran ring. Avoid strong nucleophiles, strong acids, or strong bases if possible.Protecting groups may be necessary for other functional groups in the molecule to avoid the use of harsh reagents.If a nucleophilic addition is desired elsewhere in the molecule, consider using milder reagents or a different synthetic route that installs the 2H-pyran at a later stage.

Frequently Asked Questions (FAQs)

Q1: Why are monocyclic 2H-pyrans often unstable?

A1: Monocyclic 2H-pyrans exist in a dynamic equilibrium with their valence isomers, which are open-chain dienones or 1-oxatrienes.[1][2] For simple 2H-pyrans, this equilibrium can favor the more flexible and often more stable open-chain form, making the isolation of the pure cyclic compound challenging.[1] The stability of the 2H-pyran is significantly influenced by its substitution pattern and whether it is fused to other ring systems.[1]

Q2: How can I stabilize a 2H-pyran derivative?

A2: Several strategies can be employed to stabilize 2H-pyran derivatives:

  • Annulation: Fusing the 2H-pyran to an aromatic ring (forming a 2H-chromene) or another aliphatic ring significantly increases its stability by restricting conformational freedom.[1]

  • Substitution: Introducing substituents on the pyran ring can shift the equilibrium towards the cyclic form. Bulky groups can sterically hinder the planar conformation of the open-chain isomer.[1] Electron-withdrawing groups, particularly at the C5-position, can also favor the 2H-pyran form.[1]

  • Storage Conditions: Proper storage is crucial. This includes protection from air, light, and heat, and storage under an inert atmosphere at low temperatures.[3]

Q3: What are the primary degradation pathways for 2H-pyran derivatives?

A3: The main degradation pathways include:

  • Ring-Opening: This can be initiated by nucleophiles, which can attack the electrophilic centers of the pyran ring, leading to the cleavage of the heterocyclic ring.[6] Organometallic reagents can also induce ring-opening.[7]

  • Thermal Decomposition: Dihydropyran derivatives can undergo thermal decomposition through a concerted mechanism.[8] The presence and position of substituents on the ring can affect the activation energy of this process.[8]

  • Oxidation: Some 2H-pyran derivatives can be sensitive to air oxidation.[6]

Q4: What analytical techniques are best for monitoring the stability of my 2H-pyran derivative?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the 2H-pyran from its degradation products and quantifying its purity over time.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the 2H-pyran and any degradation products that are formed. It is also useful for studying the equilibrium between the cyclic and open-chain forms.[9]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is invaluable for identifying the molecular weights of degradation products, which helps in elucidating the degradation pathways.[9]

Q5: My synthesis of a 2H-pyran via a Knoevenagel condensation/electrocyclization is not working well. What can I do?

A5: The Knoevenagel condensation followed by a 6π-electrocyclization is a common method for synthesizing 2H-pyrans.[1] If you are facing issues, consider the following:

  • Catalyst: The choice of catalyst (e.g., piperidine, pyridine) can be critical. You may need to screen different catalysts and optimize the catalyst loading.[4][5]

  • Temperature: The electrocyclization step can be sensitive to temperature. Gentle heating might be required to promote the cyclization, but excessive heat can lead to side reactions.[4]

  • Solvent: The solvent can influence the reaction rate and the position of the final equilibrium. It is often necessary to screen different solvents to find the optimal conditions.[4]

  • Substrate Scope: Be aware that the stability of the final 2H-pyran product is highly dependent on its structure. This synthetic route may be more successful for producing stabilized (e.g., fused or heavily substituted) 2H-pyrans.[1]

Experimental Protocols

General Protocol for Monitoring 2H-Pyran Derivative Stability by HPLC

This protocol outlines a general method for assessing the stability of a 2H-pyran derivative under specific stress conditions (e.g., elevated temperature, exposure to light, or specific pH).

  • Preparation of Stock Solution: Prepare a stock solution of the 2H-pyran derivative of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into several vials. Place the vials in an oven at a controlled temperature (e.g., 40°C, 60°C).

    • Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber). Wrap control samples in aluminum foil.

    • pH Stress: Prepare acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Add a small volume of the stock solution to each of these solutions.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Sample Preparation for HPLC: Quench the reaction if necessary (e.g., neutralize the pH-stressed samples). Dilute the samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, possibly with a modifier like formic acid or trifluoroacetic acid.

    • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance.

    • Analysis: Inject the samples and record the chromatograms.

  • Data Interpretation: Calculate the percentage of the 2H-pyran derivative remaining at each time point by comparing the peak area of the parent compound to its initial peak area (at time 0). The appearance of new peaks indicates the formation of degradation products.

Visualizations

Logical Workflow for Troubleshooting 2H-Pyran Instability

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Potential Causes & Solutions cluster_3 Further Analysis start Instability Observed (e.g., low yield, decomposition) synthesis During Synthesis? start->synthesis purification During Purification? start->purification storage During Storage? start->storage synthesis_sol Optimize: - Catalyst - Temperature - Solvent synthesis->synthesis_sol purification_sol Use Deactivated Silica Consider Recrystallization Low Temperature purification->purification_sol storage_sol Inert Atmosphere Protect from Light Low Temperature storage->storage_sol analyze Analyze Purity & Degradants (HPLC, LC-MS, NMR) synthesis_sol->analyze purification_sol->analyze storage_sol->analyze G cluster_0 2H-Pyran (Cyclic Form) cluster_1 1-Oxatriene (Open-Chain Form) pyran 2H-Pyran dienone Dienone pyran->dienone Ring Opening dienone->pyran 6π-Electrocyclization

References

Technical Support Center: Pyranone Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of pyranone reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of pyranone compounds.

Q1: My product yield is unexpectedly low after workup. What are the common causes and solutions?

Low product yield is a frequent issue. The problem can often be traced to losses during the extraction or purification steps.[1][2]

Possible Causes & Solutions:

  • Product Solubility in Aqueous Layer: Your pyranone derivative might have significant solubility in the aqueous wash solutions, especially if it is polar.

    • Solution: Before discarding the aqueous layers, re-extract them 1-2 more times with a fresh organic solvent. To decrease the polarity of the aqueous phase and force the organic product out, wash with a saturated sodium chloride solution (brine). Analyze a sample of the aqueous layer by TLC or LC-MS to confirm if the product is present.[1][2]

  • Product Volatility: Some low molecular weight pyranones can be volatile and may be lost during solvent removal under high vacuum.

    • Solution: Check the contents of the rotovap trap for your product.[2] When concentrating the product, use a lower temperature and avoid applying a very high vacuum.

  • Incomplete Extraction: The chosen extraction solvent may not be optimal for your specific pyranone.

    • Solution: If using non-polar solvents like hexane or ether, try a more polar solvent such as ethyl acetate to ensure polar products are not left behind in the aqueous layer.[3]

  • Product Degradation: Pyranones can be sensitive to acidic or basic conditions, potentially leading to hydrolysis or rearrangement.[2][4]

    • Solution: Test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the planned acidic or basic wash solution. Monitor for degradation by TLC.[2] If instability is observed, use neutral washes (e.g., deionized water, brine) and ensure quenching is done carefully, perhaps with a milder reagent like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1][5][6]

dot

Caption: Troubleshooting logic for low pyranone yield.

Q2: An emulsion formed during my aqueous extraction. How can I resolve it?

Emulsions are a common problem when organic and aqueous layers have similar densities or when surfactants are present.[7][8]

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes, as some emulsions will break on their own.

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous layer, which often helps to separate the layers.[6]

  • Filter: Pass the entire mixture through a pad of Celite or glass wool. This can break up the microscopic droplets that form the emulsion.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.

  • Dilute: Try diluting the organic layer significantly (5x to 10x) to change the overall solution properties.[6]

Q3: I have a gooey precipitate between the organic and aqueous layers. What should I do?

This is often caused by insoluble byproducts or partially soluble starting material.[6][8]

Solutions:

  • Dilution & Washing: Add more of both the organic and aqueous solvents to attempt to dissolve the precipitate. Continue washing with water to remove as much of the material as possible.[8]

  • Filtration: If the precipitate persists, filter the entire biphasic mixture through a Büchner funnel with a Celite pad to remove the insoluble material. Then, re-separate the layers.

  • Drying Agent: After separating the layers as best as possible, add a large amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic layer. The drying agent may absorb the goo, allowing it to be filtered off.[8]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a typical pyranone synthesis?

A standard procedure involves quenching the reaction, followed by extraction and washing to remove impurities.[3][7]

General Protocol:

  • Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Slowly add a quenching solution (e.g., dilute HCl, saturated NaHCO₃, or saturated NH₄Cl) to neutralize catalysts or reactive intermediates.[1][5]

  • Dilute: Dilute the reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Extract: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with an aqueous solution to remove specific impurities (e.g., acid wash for basic impurities, bicarbonate wash for acidic impurities), followed by deionized water, and finally a brine wash to aid in drying.

  • Dry: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filter & Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude pyranone product.[7]

dot

Caption: General experimental workflow for pyranone synthesis.

Q2: How do I choose the correct purification method for my pyranone product?

The choice of purification method depends on the physical properties of the pyranone and the nature of the impurities.[1]

Purification MethodBest ForTypical Conditions/Solvents
Column Chromatography Most common method for separating products from unreacted starting materials and non-polar byproducts.[1][5]Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixtures are very common.[1]
Recrystallization Crystalline, solid pyranone products with thermally stable impurities.A solvent system where the pyranone is highly soluble when hot and poorly soluble when cold.
Preparative HPLC Difficult separations of structurally similar compounds or for achieving very high purity.[9]C18 columns with gradients of water and acetonitrile or methanol are often used.
Distillation Volatile, thermally stable liquid pyranones.Typically performed under vacuum to reduce the boiling point and prevent decomposition.

Q3: My pyranone seems to be degrading during workup. How can I prevent this?

Pyranone rings, especially the lactone (ester) functionality, can be susceptible to cleavage under strong acidic or basic conditions.[4][10]

Prevention Strategies:

  • Avoid Strong Acids/Bases: Use mild quenching and washing solutions. Saturated aqueous NaHCO₃ is a mild base, and saturated aqueous NH₄Cl is a mild acid.

  • Temperature Control: Perform all workup steps at room temperature or below (e.g., in an ice bath) to minimize the rate of potential degradation reactions.

  • Minimize Contact Time: Do not let the pyranone sit in acidic or basic aqueous solutions for extended periods. Perform washes quickly and efficiently.

  • Stability Check: Before a full-scale workup, test the stability of your compound by exposing a small sample to the planned workup conditions and monitoring by TLC or NMR.[2]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is a general procedure for isolating a pyranone product from a reaction mixture.

  • Reaction Quenching: After cooling the reaction flask to room temperature, slowly add 50 mL of saturated aqueous NaHCO₃ solution while stirring. If the reaction was acidic, vent frequently to release any CO₂ gas that evolves.[8]

  • Solvent Dilution: Add 100 mL of ethyl acetate to the flask and stir for 5 minutes.

  • Phase Separation: Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with 50 mL of deionized water, then 50 mL of saturated NaCl (brine) solution.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add ~5 g of anhydrous Na₂SO₄. Swirl the flask for 5-10 minutes. The Na₂SO₄ should be free-flowing; if it clumps, add more.

  • Concentration: Filter the organic solution through a funnel with a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate. Remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of a crude pyranone product.

  • Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder ("dry loading").

  • Column Packing: Prepare a glass column with silica gel, using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. Ensure the silica bed is well-settled and free of cracks.

  • Loading: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the pure pyranone product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified pyranone.

dot

Workup_Decision_Tree start Crude Reaction Mixture q1 Product Acid/Base Sensitive? start->q1 p1_yes Use Neutral Washes (Water, Brine) q1->p1_yes Yes p1_no Standard Acid/Base Washes are OK q1->p1_no No q2 Water-Miscible Solvent (e.g., THF, DMF)? q3 Tin or Phosphine Byproducts Present? q2->q3 No p2_yes Dilute Heavily with EtOAc & Water/Brine q2->p2_yes Yes p3_yes Specialized Workup (e.g., KF wash for Tin) q3->p3_yes Yes end_node Proceed to Standard Extraction & Drying q3->end_node No p1_yes->q2 p1_no->q2 p2_yes->q3 p3_yes->end_node

Caption: Decision tree for selecting a pyranone workup strategy.

References

"avoiding chromone byproduct in coumarin synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of chromone byproducts during coumarin synthesis.

Troubleshooting Guide: Minimizing Chromone Byproduct Formation

Chromone formation is a common side reaction in certain coumarin syntheses, particularly in the Pechmann condensation. The choice of reaction pathway and the fine-tuning of reaction conditions are critical to favor the desired coumarin product.

Problem: Significant Chromone Byproduct Detected

Below is a troubleshooting guide to address the formation of unwanted chromone byproducts in your reaction.

Potential Cause Recommended Solution Explanation
Inappropriate Catalyst Selection (Pechmann Condensation) Use a Brønsted acid catalyst such as sulfuric acid (H₂SO₄), methanesulfonic acid, or a solid acid catalyst like Amberlyst-15. Avoid using phosphorus pentoxide (P₂O₅).The Pechmann condensation can lead to either coumarins or chromones depending on the catalyst. Strong Brønsted acids typically favor the formation of coumarins, while dehydrating agents like P₂O₅ promote the Simonis chromone cyclization.
Sub-optimal Reaction Temperature Optimize the reaction temperature. For many Pechmann reactions, temperatures between 80-120°C are effective. For Knoevenagel condensations, lower temperatures, sometimes even room temperature, can be sufficient.Higher temperatures can sometimes favor the formation of thermodynamic byproducts. A systematic study of the temperature profile of your specific reaction is recommended to find the optimal point for coumarin formation.
Incorrect Solvent Choice For the Pechmann reaction, non-polar solvents like toluene may be preferable to reduce hydrogen bonding and facilitate the removal of water. In some cases, solvent-free conditions have proven effective.The polarity of the solvent can influence the reaction pathway. Non-polar solvents can minimize side reactions and improve yields of the desired coumarin.
Reaction Pathway Selection Consider alternative synthetic routes that are less prone to chromone formation, such as the Knoevenagel condensation or the Perkin reaction.The Knoevenagel condensation, which involves the reaction of a salicylaldehyde with an active methylene compound, and the Perkin reaction, using a salicylaldehyde and an acid anhydride, are generally more selective for coumarin synthesis.
Phenol Substituent Effects Be aware that electron-donating groups on the phenol can increase reactivity but may also affect selectivity. Electron-withdrawing groups may hinder the reaction.The electronic nature of the substituents on the phenol starting material can influence the regioselectivity and overall success of the condensation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm if my byproduct is a chromone?

A1: Spectroscopic methods are essential for distinguishing between coumarin and chromone isomers.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons in the heterocyclic ring will differ significantly between the two scaffolds. For example, the proton at the C3 position of the coumarin ring typically appears at a different chemical shift compared to the protons of the chromone ring.

  • IR Spectroscopy: The C=O stretching frequency in the IR spectrum can be indicative. Coumarins (α,β-unsaturated lactones) and chromones (γ-pyrones) will have characteristic, though sometimes overlapping, carbonyl absorption bands.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectra of coumarins and chromones are distinct due to their different chromophoric systems. Comparing the absorption maxima (λmax) of your product with literature values for the expected coumarin and potential chromone byproduct can provide strong evidence.

Q2: Which synthetic method is least likely to produce chromone byproducts?

A2: The Knoevenagel condensation and the Perkin reaction are generally considered more selective for coumarin synthesis and less prone to chromone formation compared to the Pechmann condensation. The Perkin reaction, in particular, is noted for the unlikely production of chromone isomers.

Q3: Can I use a "green" catalyst to improve selectivity for coumarin in the Pechmann reaction?

A3: Yes, several eco-friendly and reusable solid acid catalysts have been shown to be effective for the Pechmann condensation, often with high selectivity for the coumarin product. Examples include Amberlyst-15, zeolites, and various supported acid catalysts. These can also simplify workup procedures.

Q4: My reaction has produced a mixture of coumarin and chromone. How can I separate them?

A4: Chromatographic techniques are the most effective methods for separating coumarin and chromone isomers.

  • Column Chromatography: Silica gel column chromatography is a standard method. A solvent system with a gradient of polarity, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the two compounds. The optimal solvent ratio will depend on the specific structures of your products and should be determined by thin-layer chromatography (TLC) beforehand.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC (e.g., with a C18 column) is very effective. A gradient of water and acetonitrile, often with a small amount of acid like formic or phosphoric acid, is a common mobile phase.

A chemical separation method has also been described where the mixture is treated with sodium ethoxide in ethanol. This opens the pyrone rings of both the coumarin and chromone. The resulting carboxylic acid from the coumarin can be recyclized under acidic conditions at a controlled temperature, while the β-ketoester from the chromone can be extracted with an aqueous base and then cyclized separately.

Key Synthetic Pathways and Selectivity

The formation of either a coumarin or a chromone from a phenol and a β-ketoester is a classic example of regioselectivity dictated by the reaction conditions, specifically the catalyst. This is most relevant in the context of the Pechmann condensation and the related Simonis chromone cyclization.

Pechmann_vs_Simonis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants Phenol + β-Ketoester Pechmann Pechmann Condensation Reactants->Pechmann H₂SO₄ (Brønsted Acid) Simonis Simonis Cyclization Reactants->Simonis P₂O₅ Coumarin Coumarin Pechmann->Coumarin Favored Product Chromone Chromone (Byproduct) Pechmann->Chromone Minor Simonis->Coumarin Minor Simonis->Chromone Favored Product

Caption: Competing pathways in the reaction of phenols with β-ketoesters.

Experimental Protocols

Protocol 1: Selective Coumarin Synthesis via Pechmann Condensation

This protocol is optimized for the synthesis of 7-hydroxy-4-methylcoumarin, minimizing chromone formation by using a solid acid catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Amberlyst-15

  • Toluene

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 mmol), ethyl acetoacetate (1.2 mmol), and Amberlyst-15 (0.2 g).

  • Add toluene (10 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (7:3) solvent system.

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Chromone-Free Coumarin Synthesis via Knoevenagel Condensation

This protocol describes a highly selective synthesis of a coumarin derivative using the Knoevenagel condensation.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and diethyl malonate (11 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain pure coumarin-3-carboxylate.

Protocol 3: Purification of Coumarin from a Chromone/Coumarin Mixture

This protocol outlines a general procedure for the separation of a coumarin from a chromone byproduct using column chromatography.

Workflow for Purification:

Purification_Workflow Start Crude Mixture (Coumarin + Chromone) TLC 1. TLC Analysis (Determine optimal solvent system, e.g., Pet. Ether:EtOAc) Start->TLC Column_Prep 2. Column Packing (Silica gel slurry in non-polar solvent) TLC->Column_Prep Loading 3. Sample Loading (Dissolve crude in minimal solvent) Column_Prep->Loading Elution 4. Elution (Start with non-polar, gradually increase polarity) Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine 7. Combine Pure Fractions TLC_Monitoring->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Pure_Coumarin Pure Coumarin Evaporation->Pure_Coumarin

Caption: General workflow for the purification of coumarin.

Procedure:

  • TLC Analysis: Develop a TLC plate with the crude mixture using different ratios of a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives good separation between the coumarin and chromone spots.

  • Column Preparation: Prepare a silica gel column using the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure coumarin and evaporate the solvent to obtain the purified product. Repeat for the chromone fractions if desired.

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-phenyldihydro-2H-pyran-4(3H)-one and Other Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a core structure in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential. This guide provides a comparative analysis of the bioactivity of 2-phenyldihydro-2H-pyran-4(3H)-one and other pyranone derivatives, with a focus on their anticancer and anti-inflammatory properties. While specific quantitative bioactivity data for this compound is not extensively available in the current literature, this document consolidates data from structurally related pyranones to offer valuable insights for drug discovery and development.

Comparative Bioactivity of Pyranone Derivatives

Pyranone derivatives have demonstrated significant potential in medicinal chemistry, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory. The versatility of the pyran scaffold allows for extensive chemical modification, leading to a diverse library of compounds with tunable biological profiles.

Anticancer Activity

The cytotoxic effects of various pyranone derivatives against several human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phomapyrone A HL-60 (Human Leukemia)34.62[1]
Phomapyrone B HL-60 (Human Leukemia)27.90[1]
Unnamed Pyranone Derivative 1 HL-60 (Human Leukemia)31.02[1]
Unnamed Pyranone Derivative 9 HL-60 (Human Leukemia)41.07[1]
Pyrano[3,2-c]pyridine Formimidate 5 HepG-2 (Liver Carcinoma)3.4 ± 0.3
HCT-116 (Colon Carcinoma)5.2 ± 0.1
MCF-7 (Breast Carcinoma)1.4 ± 0.6
5-Oxo-dihydropyranopyran 4j MCF-7 (Breast Carcinoma)26.6
5-Oxo-dihydropyranopyran 4i MCF-7 (Breast Carcinoma)34.2
5-Oxo-dihydropyranopyran 4g SW-480 (Colon Adenocarcinoma)34.6
4H-Pyran 4d HCT-116 (Colon Carcinoma)75.10[2]
4-Amino-2H-pyran-2-one analog (Compound 19) Various0.059 - 0.163
4-Amino-2H-pyran-2-one analog (Compound 27) Various0.059 - 0.163
Pyran-2-one derivative (from Croton crassifolius) HepG2 (Hepatocellular Carcinoma)9.8[3]

Signaling Pathways Modulated by Pyranones

Several pyranone derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Induction Pathway

Many pyranone-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway.[4][5] This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspase enzymes.

apoptosis_pathway Pyranone Pyranone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyranone->ROS Bcl2 ↓ Bcl-2 Pyranone->Bcl2 Bax ↑ Bax Pyranone->Bax Mito Mitochondrial Perturbation ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito inhibits Bax->Mito promotes Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyranone Pyranone Derivative IKK IKK Complex Pyranone->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters Proteasome Proteasomal Degradation IkB->Proteasome NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

References

Validating the Structure of 2-phenyldihydro-2H-pyran-4(3H)-one: A Comparative Guide to NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of novel chemical entities is paramount. This guide provides a framework for the validation of 2-phenyldihydro-2H-pyran-4(3H)-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing its expected spectral data with that of known pyran derivatives.

Comparative Spectral Data Analysis

To illustrate the validation process, the expected NMR and MS data for this compound are presented alongside experimental data for a related pyran derivative. This side-by-side comparison allows researchers to benchmark their experimental findings.

Table 1: Comparison of Expected ¹H NMR Data

Assignment (this compound) Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Reference Compound: 2,6-Dimethyldihydro-2H-pyran-4(3H)-one ¹H NMR Data
H-2 (CH)~4.5 - 5.0dd~11, 4Varies based on specific structure
H-3 (CH₂)~2.5 - 2.8m-Varies based on specific structure
H-5 (CH₂)~3.8 - 4.2m-Varies based on specific structure
H-6 (CH₂)~3.6 - 4.0m-Varies based on specific structure
Aromatic (C₆H₅)~7.2 - 7.4m-Not Applicable

Table 2: Comparison of Expected ¹³C NMR Data

Assignment (this compound) Expected Chemical Shift (δ, ppm) Reference Compound: 2,6-Dimethyldihydro-2H-pyran-4(3H)-one ¹³C NMR Data
C=O (C-4)~205 - 210Varies based on specific structure
C-2~75 - 80Varies based on specific structure
C-3~45 - 50Varies based on specific structure
C-5~65 - 70Varies based on specific structure
C-6~60 - 65Varies based on specific structure
Aromatic C (ipso)~140 - 145Not Applicable
Aromatic C (o, m, p)~125 - 130Not Applicable

Table 3: Comparison of Expected Mass Spectrometry Data

Analysis Type Expected Value for this compound Reference Compound: Dihydro-2H-pyran-3(4H)-one MS Data
Molecular Weight176.21 g/mol [1]100.12 g/mol
High-Resolution MS (HRMS) [M+H]⁺: 177.0856, [M+Na]⁺: 199.0675Varies based on specific structure
Key Fragmentation Ions (m/z) 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)Varies based on specific structure

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the compound's solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • High-Resolution Mass Spectrometry (HRMS): Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer, often coupled with an electrospray ionization (ESI) source, to determine the accurate mass and elemental composition.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS with an electron ionization (EI) source can provide valuable fragmentation information.

  • Data Acquisition:

    • ESI-HRMS: Infuse the sample solution directly or via liquid chromatography (LC). Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

    • GC-MS: Inject the sample onto a suitable GC column (e.g., a nonpolar or medium-polarity column). The mass spectrometer will scan a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Data Validation Workflow

The validation of spectral data is a systematic process that involves several key steps to ensure the confirmed structure is consistent with all acquired data.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Validation A Purified Compound B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D HRMS (e.g., ESI-TOF) A->D E MS/MS or GC-MS A->E G Identify Spin Systems (from ¹H & COSY) B->G H Assign C-H Correlations (from HSQC) C->H I Establish Connectivity (from HMBC) C->I F Determine Molecular Formula (from HRMS) D->F J Analyze Fragmentation Pattern (from MS/MS or GC-MS) E->J K Propose Structure F->K G->K H->K I->K L Compare with Expected Data & Alternatives J->L K->L M Final Structure Confirmation L->M

Caption: Workflow for structural validation using NMR and MS data.

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable supporting data:

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For this compound, a strong absorption band corresponding to the ketone (C=O) stretch would be expected around 1715-1730 cm⁻¹.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous structural determination.

  • Computational Chemistry: Quantum chemical calculations can predict NMR chemical shifts and other spectroscopic properties, which can then be compared with experimental data to increase confidence in the structural assignment.[2]

By following a systematic approach that combines high-quality data acquisition, careful analysis, and comparison with known compounds, researchers can confidently validate the structure of this compound and other novel chemical entities.

References

"cross-validation of different synthetic methods for 2-phenyldihydro-2H-pyran-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The 2-phenyldihydro-2H-pyran-4(3H)-one structure is a valuable building block in medicinal chemistry. This guide provides a comparative overview of two prominent synthetic methodologies for accessing this pyranone core: the Organocatalytic Domino Michael-Hemiacetalization and the Hetero-Diels-Alder Reaction.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes. It is important to note that the data for the Organocatalytic Domino Michael-Hemiacetalization is based on a closely related analogue, methyl (2S,3R,4S,5S)-2-hydroxy-2-methyl-5-nitro-4-phenyltetrahydro-2H-pyran-3-carboxylate, as a direct synthesis of the target compound using this method was not found in the reviewed literature. The Hetero-Diels-Alder reaction data is based on typical conditions for the reaction of Danishefsky's diene with benzaldehyde.

Synthetic RouteKey Starting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Organocatalytic Domino Michael-Hemiacetalization(E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoateSquare Amide Catalyst EToluene2 days5 °C~80%
Hetero-Diels-Alder ReactionBenzaldehyde, Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)ZnCl₂ (Lewis Acid)THF12-24 hoursRoom Temp.~70-85%

Experimental Protocols

Organocatalytic Domino Michael-Hemiacetalization

This method provides a highly stereoselective route to polysubstituted tetrahydropyrans. The following protocol is adapted from the synthesis of a closely related phenyl-substituted tetrahydropyran derivative and is illustrative of the general procedure that could be optimized for the synthesis of this compound.[1]

Procedure:

  • To a solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) and methyl 3-oxobutanoate (1.2 mmol) in toluene (5 mL) is added the square amide organocatalyst E (10 mol%).

  • The reaction mixture is stirred at 5 °C for 2 days.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: n-pentane/diethyl ether) to afford the tetrahydropyranol product.

  • Subsequent dehydration, for instance using p-toluenesulfonic acid (PTSA) in toluene at 100°C, would be necessary to obtain the dihydropyranone, followed by reduction to the target molecule.[1]

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction between an activated diene, such as Danishefsky's diene, and an aldehyde is a powerful method for the construction of dihydropyranone rings.[2][3][4][5][6]

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon) is added a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 1.0 mmol).

  • The mixture is stirred at room temperature for 15-20 minutes.

  • Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) (1.2 mmol) is then added dropwise to the solution.

  • The reaction is stirred at room temperature for 12-24 hours, with the progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-2,3-dihydro-4H-pyran-4-one. Subsequent reduction of the double bond would yield the target compound.

Mandatory Visualization

Synthetic_Method_Comparison Comparison of Synthetic Routes to this compound cluster_0 Organocatalytic Domino Michael-Hemiacetalization cluster_1 Hetero-Diels-Alder Reaction start1 Starting Materials ((E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoate) step1_1 Michael Addition (Catalyst E, Toluene, 5 °C) start1->step1_1 step1_2 Hemiacetalization (Intramolecular) step1_1->step1_2 product1 Intermediate (Polysubstituted Tetrahydropyranol) step1_2->product1 step1_3 Dehydration & Reduction product1->step1_3 final_product This compound step1_3->final_product start2 Starting Materials (Benzaldehyde, Danishefsky's diene) step2_1 [4+2] Cycloaddition (ZnCl2, THF, Room Temp) start2->step2_1 product2 Intermediate (2-phenyl-2,3-dihydro-4H-pyran-4-one) step2_1->product2 step2_2 Reduction product2->step2_2 step2_2->final_product

References

A Comparative Guide to the Efficacy of Pyranone Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the efficacy of various pyranone derivatives as enzyme inhibitors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in their efforts to discover and develop novel therapeutic agents.

Quantitative Comparison of Enzyme Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various pyranone derivatives against several key enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes by Pyranone Derivatives
Compound ID/ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Source
Pyrano[2,3-b]chromone derivative (5d)α-Glucosidase-Acarbose-[1]
α-Amylase-Acarbose-[1]
Pyridone derivative (12)α-Glucosidase3.05 ± 0.18Acarbose14.87 ± 0.16[2][3]
Pyridone derivative (13)α-Amylase9.20 ± 0.14Acarbose14.87 ± 0.16[2][3]
1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione (8t)α-Glucosidase45.63 ± 1.14--[4]
1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione (8m)α-Amylase103.63 ± 1.13--[4]
Pyrrolidine derivative (3g)α-Glucosidase18.04 (µg/mL)Acarbose5.50 (µg/mL)[5]
α-Amylase26.24 (µg/mL)Metformin25.31 (µg/mL)[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions. The reference provided a fold-change value rather than a specific IC50 for compound 5d.

Table 2: Inhibition of Kinases by Pyranone and Thiopyranone Derivatives
Compound ID/ClassTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)Source
2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one (151C)ATM Kinase13--[6]
2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (16)DNA-PK220NU7026230[6][7]
6-aryl-2-morpholin-4-yl-4H-thiopyran-4-onesDNA-PK200-400NU7026230[7]
Pyrano[2,3-d]pyrimidine-2,4-dione (S7)PARP-13.61 ± 0.15Olaparib5.77[8]
Pyrano[2,3-d]pyrimidine-2,4-dione (S2)PARP-14.06 ± 0.18Olaparib5.77[8]
Table 3: Inhibition of Cholinesterases by Pyranone Derivatives
Compound ID/ClassTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)Source
Pyranone-carbamate derivative (7p)eqBuChE4.68--[9]
huBuChE9.12--[9]
4-methylthiocoumarin derivative (8)Acetylcholinesterase (AChE)5630 ± 1680--[10]
3-(4-aminophenyl)-coumarin derivative (12)Acetylcholinesterase (AChE)11000--[10]
Xanthone derivative (33)Acetylcholinesterase (AChE)328 ± 1Tacrine-[10]
Xanthone derivative (23, 24)Acetylcholinesterase (AChE)880 ± 40, 880 ± 150--[10]
Pyrano[3',4':5,6]pyrano[2,3-b]quinolin-1(12H)-one (6f)Acetylcholinesterase (AChE)370Rivastigmine11070[11]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited are provided below. These protocols are intended to provide a general framework; specific parameters may need to be optimized for individual compounds and experimental setups.

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The absorbance of p-nitrophenol is measured at 405 nm, and the percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Test compounds (pyranone derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in sodium phosphate buffer.

  • Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the α-glucosidase solution to each well.

  • Add the test compound solutions and the positive control to their respective wells. A control well should contain the solvent only.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Assay

Principle: This assay measures the kinase activity of DNA-PK by quantifying the phosphorylation of a specific substrate. The assay can be performed using various detection methods, including radioactivity, fluorescence, or luminescence.

Materials:

  • Purified DNA-PK enzyme

  • DNA-PK substrate (e.g., a specific peptide)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase assay buffer

  • Test compounds (pyranone derivatives)

  • Known DNA-PK inhibitor (e.g., NU7026)

  • Detection reagents (e.g., scintillation fluid, antibodies)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a reaction tube or well, combine the DNA-PK enzyme, the substrate, and the kinase assay buffer.

  • Add the diluted test compounds or positive control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Detect the amount of phosphorylated substrate using the chosen method. For a radioactive assay, this involves measuring the incorporation of the radiolabel. For an ELISA-based assay, this involves using a phospho-specific antibody.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the evaluation of enzyme inhibitors.

G cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex IkB IκB IKK_complex->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_IkB->IkB Degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Pyranone Pyranone Derivative Pyranone->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a pyranone derivative.

G cluster_workflow General Experimental Workflow for Enzyme Inhibition Assay Start Start Reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) Start->Reagent_prep Compound_prep Prepare Pyranone Derivative (Serial Dilutions) Start->Compound_prep Assay_setup Assay Setup in 96-well Plate (Add Enzyme, Inhibitor) Reagent_prep->Assay_setup Compound_prep->Assay_setup Pre_incubation Pre-incubation Assay_setup->Pre_incubation Reaction_init Initiate Reaction (Add Substrate) Pre_incubation->Reaction_init Incubation Incubation Reaction_init->Incubation Reaction_stop Stop Reaction Incubation->Reaction_stop Detection Signal Detection (e.g., Absorbance) Reaction_stop->Detection Data_analysis Data Analysis (% Inhibition, IC50) Detection->Data_analysis End End Data_analysis->End

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of pyranone derivatives are significantly influenced by the nature and position of substituents on the pyranone ring. For instance, in the inhibition of DNA-PK and ATM kinase by pyran-4-ones, substitutions at the 6-position were well-tolerated and led to a wide range of IC50 values, while the 3- and 5-positions were found to be intolerant to substitution.[6] Specifically, for DNA-PK inhibitors, 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones and their thiopyran-4-one counterparts showed potent activity, with certain aryl groups at the 6-position enhancing potency.[7]

In the case of α-glucosidase and α-amylase inhibitors, a 4-methoxy derivative of pyrano[2,3-b]chromene was found to be significantly more potent than the standard inhibitor acarbose, highlighting the importance of specific substitutions on the chromene ring system.[1] For cholinesterase inhibitors, the substitution pattern on the pyranone core and the nature of the carbamate side chain in pyranone-carbamate derivatives were critical for potent and selective inhibition of butyrylcholinesterase.[9] These examples underscore the importance of systematic structural modifications to optimize the enzymatic inhibitory activity of pyranone derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Pyranone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pyranone analogs, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, outlines experimental protocols for pivotal assays, and visualizes critical biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

The pyranone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Quantitative Comparison of Biological Activity

The biological activity of pyranone analogs is significantly influenced by the nature and position of substituents on the pyranone ring. The following tables summarize the SAR data for a series of analogs against various biological targets.

Anticancer Activity of Pyranone Analogs

The antiproliferative activity of pyranone derivatives has been evaluated against various human cancer cell lines. The following table presents a selection of analogs and their corresponding cytotoxic activities.

Compound IDCore StructureR Group (at C4-phenyl ring)Cell LineIC50 (µM)
4a 5-Oxo-dihydropyranopyranUnsubstitutedSW-48090.5
4d 5-Oxo-dihydropyranopyran3-ClSW-48087.2
4e 5-Oxo-dihydropyranopyran4-CNMCF-771.0
4g 5-Oxo-dihydropyranopyran4-NO₂SW-48034.6
4i 5-Oxo-dihydropyranopyran4-ClMCF-734.2
4j 5-Oxo-dihydropyranopyran3,4,5-(OCH₃)₃MCF-726.6
Phomapyrone B (3) Pyranone-HL-6027.90
Phomapyrone A (2) Pyranone-HL-6034.62

Data sourced from multiple studies.[2][3]

SAR Insights: For the 5-oxo-dihydropyranopyran series, substitution on the C4-phenyl ring generally improved anti-proliferative activity compared to the unsubstituted analog (4a).[2] Electron-withdrawing groups like 4-NO₂ and 4-Cl, as well as the bulky, electron-donating 3,4,5-trimethoxy group, resulted in the most potent compounds against SW-480 and MCF-7 cell lines.[2] In contrast, compounds with 3-Cl and 4-CN substitutions showed lower activity.[2]

Cyclooxygenase (COX) Inhibition by Pyranone Analogs

A series of 3,4,6-triphenylpyran-2-ones have been investigated as selective COX-2 inhibitors. The p-SO₂Me pharmacophore is a key feature for activity.

Compound IDC-3 Phenyl SubstituentC-6 Phenyl Substituent (para)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
12e 4-SO₂MeOMe> 1000.02> 5000
Celecoxib --330.07474
Rofecoxib --> 1000.50> 200

Data sourced from a study on triphenylpyran-2-ones.[4]

SAR Insights: The placement of the p-SO₂Me pharmacophore is crucial for COX-2 selectivity and potency.[4] Compound 12e , with the p-SO₂Me group on the C-3 phenyl ring and a p-OMe group on the C-6 phenyl ring, was found to be the most potent and selective COX-2 inhibitor, surpassing reference drugs like celecoxib and rofecoxib.[4] Molecular modeling suggests the p-OMe substituent on the C-6 phenyl ring interacts with amino acids in the COX-2 binding site, which may properly orient the C-3 p-SO₂Me pharmacophore within the COX-2 secondary pocket.[4]

Quorum Sensing Inhibition by Pyranone Analogs

Novel 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have been designed as quorum sensing (QS) inhibitors to target the LasR protein of Pseudomonas aeruginosa.

Compound IDAlkyloxy Chain Length (at C4)Biofilm Inhibition (%)
Compound 8 C10H21~65%

Data sourced from a study on pyrone-derived QS ligands.[5]

SAR Insights: A series of analogs were synthesized to replace the lactone ring of the natural ligand (OdDHL) with a pyrone ring.[5][6] Compound 8 , featuring a C10 alkyl chain at the C4 position, was identified as the most potent, exhibiting strong inhibition of biofilm formation.[5] This suggests that the length and nature of the substituent at this position are critical for effective binding to the LasR active site and subsequent QS inhibition.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of pyranone analogs on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., SW-480, MCF-7, HL-60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The pyranone analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 24-72 hours).[7]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To assess the inhibitory potency and selectivity of pyranone analogs against cyclooxygenase enzymes.

Procedure:

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is incubated with the test compound in a buffer containing glutathione and hemoglobin.[1]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[1]

  • Incubation: The mixture is incubated for a specified time at 37°C.[1]

  • Reaction Termination and Quantification: The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.[1] The IC50 values for each isozyme are determined, and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) is calculated.

Biofilm Formation Inhibition Assay

Objective: To evaluate the ability of pyranone analogs to inhibit P. aeruginosa biofilm formation.

Procedure:

  • Bacterial Culture: P. aeruginosa is grown in a suitable medium to a specific optical density.

  • Treatment: The bacterial culture is added to 96-well plates containing various concentrations of the pyranone analogs. Control wells contain the vehicle.

  • Incubation: The plates are incubated under static conditions for a period (e.g., 24 hours) to allow for biofilm formation.

  • Staining: Non-adherent bacteria are washed away, and the remaining biofilm is stained with crystal violet.

  • Quantification: The crystal violet is solubilized (e.g., with ethanol), and the absorbance is measured to quantify the biofilm mass. The percentage of inhibition is calculated relative to the control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR of pyranone analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead Lead Pyranone Scaffold analog Analog Library Synthesis lead->analog Structural Modification screening In Vitro Screening (e.g., MTT, Enzyme Assay) analog->screening data Generate IC50/EC50 Data screening->data sar Establish SAR data->sar qsar QSAR Modeling (Optional) sar->qsar optimized Optimized Lead sar->optimized Design Iteration qsar->optimized optimized->analog

Caption: A typical workflow for structure-activity relationship (SAR) studies.

COX_Pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyranone Pyranone-based COX-2 Inhibitor pyranone->cox Inhibits

Caption: The cyclooxygenase (COX) signaling pathway and the target of pyranone inhibitors.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Resulting Biological Activity parent Pyranone Core sub1 Add Bulky Aromatic Group at C4 (e.g., Naphthalene) parent->sub1 sub2 Add p-SO2Me to Phenyl Ring at C3 parent->sub2 sub3 Vary Alkyl Chain Length at C4 parent->sub3 act1 Increased Anticancer Activity sub1->act1 act2 Potent & Selective COX-2 Inhibition sub2->act2 act3 Modulated Quorum Sensing Inhibition sub3->act3

Caption: Logical relationships between pyranone modifications and biological outcomes.

References

Pyranone Derivatives Emerge as Promising Anticancer Agents in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of pyranone derivatives as a versatile class of compounds with significant anticancer activity against a range of human cancer cell lines. In vitro studies demonstrate that these compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest, often at micromolar concentrations. This comparative guide synthesizes recent findings on the efficacy of pyranone derivatives, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway targeted by these compounds.

Recent investigations into the anticancer properties of pyranone derivatives have revealed their potent cytotoxic effects across multiple cancer cell lines. For instance, a study on 6-acrylic phenethyl ester-2-pyranone derivatives reported potent cytotoxic activity with IC50 values ranging from 0.50 to 3.45 μM against five different tumor cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer)[1]. Similarly, novel fused pyran derivatives have shown remarkable potency, with one compound exhibiting an IC50 value as low as 0.23 μM against the A549 cell line[2]. Another study on pyrano[3,2-c]chromene derivatives identified compounds with excellent antitumor activity, with IC50 values between 0.2 and 1.7 μM against MCF-7, HCT-116 (colon cancer), and HepG-2 (liver cancer) cells[3].

The mechanism of action for these compounds often involves the induction of programmed cell death, or apoptosis. For example, pyran-2-one derivatives isolated from Croton crassifolius were found to be potent apoptosis inducers in HepG2 cells[4]. Further investigations have shown that these derivatives can trigger apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic cascade[5]. In addition to apoptosis, pyranone derivatives have been observed to halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as the G2/M phase[1][3].

Comparative Efficacy of Pyranone Derivatives

The following table summarizes the in vitro anticancer activity of various pyranone derivatives against several human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Pyranone Derivative ClassCancer Cell LineIC50 (µM)Reference
6-Acrylic Phenethyl Ester-2-PyranoneHeLa (Cervical)0.50 - 3.45[1]
6-Acrylic Phenethyl Ester-2-PyranoneC6 (Glioma)0.50 - 3.45[1]
6-Acrylic Phenethyl Ester-2-PyranoneMCF-7 (Breast)0.50 - 3.45[1]
6-Acrylic Phenethyl Ester-2-PyranoneA549 (Lung)0.50 - 3.45[1]
6-Acrylic Phenethyl Ester-2-PyranoneHSC-2 (Oral)0.50 - 3.45[1]
Pyran-2-one derivative (from C. crassifolius)HepG2 (Liver)9.8[4]
Pyrano[3,2-c]chromene derivative (4e)MCF-7 (Breast)0.2 - 1.7[3]
Pyrano[3,2-c]chromene derivative (4f)HCT-116 (Colon)0.2 - 1.7[3]
Pyrano[3,2-c]chromene derivative (4m)HepG-2 (Liver)0.2 - 1.7[3]
Fused Pyran derivative (6e)MCF-7 (Breast)12.46[2]
Fused Pyran derivative (14b)A549 (Lung)0.23[2]
Fused Pyran derivative (8c)HCT-116 (Colon)7.58[2]
4H-Pyran derivative (4d)HCT-116 (Colon)75.1[5]
4H-Pyran derivative (4k)HCT-116 (Colon)85.88[5]
Phomapyrone B (from Phoma sp.)HL-60 (Leukemia)27.90[6]
Phomapyrone A (from Phoma sp.)HL-60 (Leukemia)34.62[6]

Experimental Protocols

The evaluation of the anticancer activity of pyranone derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyranone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay:

The SRB assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with an SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with a basic solution, such as 10 mM Tris base.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 510 nm.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the pyranone derivatives for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that can only enter cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Signaling Pathway and Experimental Workflow Visualization

Several studies indicate that pyranone derivatives can exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One such pathway is the Ras/Raf/ERK pathway, which is often dysregulated in cancer.

experimental_workflow General Experimental Workflow for In Vitro Anticancer Screening cluster_setup Experimental Setup cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Line Culture cell_viability Cell Viability Assay (MTT or SRB) cell_culture->cell_viability compound_prep Pyranone Derivative Preparation compound_prep->cell_viability ic50 IC50 Determination cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis ic50->pathway

Caption: A generalized workflow for the in vitro evaluation of pyranone derivatives.

Certain pyranone derivatives have been shown to induce apoptosis through the p53-mediated suppression of the Ras/Raf/ERK pathway[4]. The following diagram illustrates a simplified representation of this signaling cascade.

signaling_pathway Simplified Ras/Raf/ERK Signaling Pathway Pyranone Pyranone Derivative p53 p53 Pyranone->p53 activates Ras Ras p53->Ras inhibits Apoptosis Apoptosis p53->Apoptosis promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Pyranone derivatives can induce apoptosis via p53-mediated Ras/Raf/ERK suppression.

References

"benchmarking the synthesis of 2-phenyldihydro-2H-pyran-4(3H)-one against known methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic routes to 2-phenyldihydro-2H-pyran-4(3H)-one: a two-step sequence involving a Hetero-Diels-Alder reaction followed by catalytic hydrogenation, and a direct one-pot Prins cyclization. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable method based on factors such as yield, stereoselectivity, and operational simplicity.

At a Glance: Synthesis Method Comparison

The following table summarizes the key quantitative data and qualitative features of the two primary synthetic pathways to this compound.

FeatureMethod A: Hetero-Diels-Alder & HydrogenationMethod B: Prins Cyclization
Overall Yield ~73% (over two steps)Excellent[1]
Starting Materials Danishefsky's diene, Benzaldehyde, H₂Ene-carbamate protected homoallylic alcohol, Benzaldehyde
Key Reagents/Catalysts TADDOL derivative (catalyst), TFA, Pd/CIndium(III) chloride (InCl₃)
Reaction Steps 2 (Cycloaddition, Reduction)1 (Cyclization)
Stereoselectivity Good enantioselectivity in HDA step[2]All-cis diastereomer formed[1]
Reaction Conditions HDA: Low temperature; Hydrogenation: RT, H₂ balloonMild Lewis acid catalysis

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methodologies.

Synthetic_Workflow General Workflow for Synthesis Comparison cluster_0 Method A: Two-Step Synthesis cluster_1 Method B: One-Pot Synthesis A1 Hetero-Diels-Alder Reaction A2 Catalytic Hydrogenation A1->A2 Intermediate Purification End Product A2->End B1 Prins Cyclization B1->End Start Start Start->A1 Start->B1

Caption: A comparison of the two-step versus one-pot synthesis workflows.

Reaction Schemes

The chemical transformations for each synthetic route are detailed below.

Reaction_Schemes Reaction Schemes for this compound Synthesis cluster_A Method A: Hetero-Diels-Alder & Hydrogenation cluster_B Method B: Prins Cyclization A_start Danishefsky's diene + Benzaldehyde A_intermediate 2-phenyl-2,3-dihydro-4H-pyran-4-one A_start->A_intermediate 1. TADDOL catalyst 2. TFA A_end This compound A_intermediate->A_end H2, Pd/C B_start Ene-carbamate homoallylic alcohol + Benzaldehyde B_end cis-2-phenyldihydro-2H-pyran-4(3H)-one B_start->B_end InCl3

Caption: Key transformations in the Hetero-Diels-Alder and Prins cyclization routes.

Experimental Protocols

Method A: Hetero-Diels-Alder Reaction and Subsequent Hydrogenation

This two-step method first constructs the dihydropyranone ring via a cycloaddition, followed by reduction to the saturated ketone.

Step 1: Synthesis of 2-phenyl-2,3-dihydro-4H-pyran-4-one via Hetero-Diels-Alder Reaction [2]

  • Materials: Danishefsky's diene, benzaldehyde, α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivative (catalyst), toluene, trifluoroacetic acid (TFA).

  • Procedure: In a flame-dried reaction vessel under an inert atmosphere, a solution of the TADDOL catalyst in toluene is prepared. The solution is cooled, and freshly distilled benzaldehyde is added. Danishefsky's diene is then added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with trifluoroacetic acid. The crude product is purified by flash column chromatography.

  • Yield: A 73% yield of 2-phenyl-2,3-dihydro-4H-pyran-4-one has been reported for a similar Ti(IV)-H₈-BINOL catalyzed reaction.[3]

Step 2: Catalytic Hydrogenation to this compound

  • Materials: 2-phenyl-2,3-dihydro-4H-pyran-4-one, Palladium on carbon (10% Pd/C), ethyl acetate or methanol, hydrogen gas.

  • Procedure: The 2-phenyl-2,3-dihydro-4H-pyran-4-one is dissolved in a suitable solvent such as ethyl acetate or methanol in a flask equipped with a stir bar. A catalytic amount of 10% Pd/C is added to the solution. The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times), and the reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the product.

  • Yield: Catalytic hydrogenation of isolated double bonds is typically a high-yielding reaction, often quantitative.

Method B: One-Pot Prins Cyclization

This method allows for the direct, stereoselective synthesis of the tetrahydropyran-4-one ring system in a single step.

  • Materials: Ene-carbamate protected homoallylic alcohol, benzaldehyde, indium(III) chloride (InCl₃), dichloromethane.

  • Procedure: To a solution of the ene-carbamate protected homoallylic alcohol and benzaldehyde in dichloromethane, a catalytic amount of indium(III) chloride is added. The reaction mixture is stirred at room temperature and monitored by TLC. The reaction proceeds through the formation of an oxocarbenium ion, followed by cyclization and hydrolysis upon workup to yield the all-cis-tetrahydropyran-4-one.[1]

  • Yield: This reaction has been reported to produce the desired product in excellent yield.[1]

Concluding Remarks

The choice between the Hetero-Diels-Alder/hydrogenation sequence and the Prins cyclization for the synthesis of this compound will depend on the specific requirements of the research. The two-step Hetero-Diels-Alder approach offers a well-established and reliable route with good overall yields. The one-pot Prins cyclization presents a more atom-economical and potentially quicker alternative, with the added benefit of high stereoselectivity, directly yielding the cis-diastereomer. Researchers should consider factors such as precursor availability, desired stereochemistry, and process optimization time when selecting the most appropriate synthetic strategy.

References

Performance of Pyranone Derivatives in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with pyranone derivatives emerging as a promising class of molecules.[1] These compounds, characterized by a pyran ring, have demonstrated a wide range of biological activities in preclinical studies, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides an objective comparison of the performance of various pyranone derivatives in these key therapeutic areas, supported by experimental data.

Anticancer Activity

Pyranone derivatives have shown notable cytotoxic effects against a variety of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric used to quantify this activity.

Comparison of Anticancer Activity of Pyranone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-acrylic phenethyl ester-2-pyranone analogHeLa, C6, MCF-7, A549, HSC-20.50 - 3.45
4-Amino-2H-pyran-2-one analog (Compound 19)Various0.059 - 0.163[1]
4-Amino-2H-pyran-2-one analog (Compound 27)Various0.059 - 0.163[1]
Phomapyrone AHL-60 (Human promyelocytic leukemia)31.02[3]
Phomapyrone BHL-60 (Human promyelocytic leukemia)34.62[3]
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)27.90[3]
4H-pyran derivative (4d)HCT-116 (Human colorectal carcinoma)75.1[4]
4H-pyran derivative (4k)HCT-116 (Human colorectal carcinoma)85.88[4]
Comparison with Standard Anticancer Drugs

To provide context for the efficacy of pyranone derivatives, their IC50 values can be compared to those of established anticancer drugs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin
HeLa2.92 ± 0.57[5]
MCF-72.50 ± 1.76[5]
A549> 20[5][6]
Cisplatin
A2780 (Ovarian)Varies with cell density[7]
SKOV-3 (Ovarian)Ranges from 2 to 40[7]
Various cell lines0.1-0.45 µg/ml[8]

Antimicrobial Activity

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents. Pyranone derivatives have shown promising activity against a range of bacterial pathogens.[1] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is used to measure this activity.

Comparison of Antimicrobial Activity of Pyranone Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Spiroaminopyran derivative (5d)Staphylococcus aureus, Streptococcus pyogenesGood antibacterial effects (specific values not provided)
Comparison with Standard Antibiotics
DrugBacterial StrainMIC (mg/L or µg/mL)Reference
Ampicillin
Escherichia coli4[1]
Staphylococcus aureus0.6-1[1]
Gentamicin
Staphylococcus aureus0.12-1[9]
Escherichia coli0.25-1[9]
Pseudomonas aeruginosa0.5-2[9][10]

Anti-inflammatory Activity

Several pyranone derivatives have been investigated for their ability to modulate inflammatory pathways.[1] While extensive comparative preclinical data with standard anti-inflammatory drugs is still emerging, initial studies show potential. Some pyridazinone derivatives, structurally related to pyranones, have been reported to inhibit cyclooxygenase 2 (COX2), similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12] Further research is needed to establish a clear comparative performance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyranone derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: Serially dilute the pyranone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Preclinical studies suggest that pyranone derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and interference with key signaling pathways involved in cell proliferation and survival.

Apoptosis Induction

Several pyranone derivatives have been shown to induce apoptosis in cancer cells.[4] This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3), which ultimately leads to cell death.[13][14][15]

Pyranone Pyranone Derivative Caspase8 Caspase-8 Pyranone->Caspase8 activates Caspase9 Caspase-9 Pyranone->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Pyranone-induced caspase-dependent apoptosis pathway.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17] Aberrant activation of this pathway is a common feature of many cancers. Some pyranone derivatives may exert their anticancer effects by modulating this pathway.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyranone Pyranone Derivative Pyranone->Raf inhibits

Potential modulation of the Ras/Raf/MEK/ERK pathway by pyranones.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[18] Dysregulation of the mTOR pathway is frequently observed in cancer. Some studies suggest that pyranone derivatives may inhibit this pathway, contributing to their anticancer activity.[18][19]

GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activate Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Pyranone Pyranone Derivative Pyranone->mTORC1 inhibits

Inhibition of the mTOR signaling pathway by pyranone derivatives.

Experimental Workflow

The preclinical evaluation of pyranone derivatives typically follows a structured workflow, from initial screening for biological activity to more detailed mechanistic studies.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Screening Initial Screening (e.g., Cytotoxicity, Antimicrobial) DoseResponse Dose-Response Studies (IC50/MIC Determination) Screening->DoseResponse Mechanism Mechanism of Action (e.g., Apoptosis, Pathway Analysis) DoseResponse->Mechanism Toxicity Toxicity Studies (e.g., Acute Toxicity) Mechanism->Toxicity Efficacy Efficacy Studies (e.g., Animal Models of Disease) Toxicity->Efficacy

General experimental workflow for preclinical evaluation.

References

Cytotoxicity Showdown: Phomapyrone A vs. Phomapyrone B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a direct comparison of the cytotoxic properties of two related natural compounds, phomapyrone A and phomapyrone B. This analysis is based on experimental data from scientific literature.

Executive Summary

Phomapyrone A and phomapyrone B, two pyranone derivatives isolated from the endophytic fungus Phoma sp., have been evaluated for their cytotoxic activity against human tumor cell lines. Experimental data indicates that both compounds exhibit moderate inhibitory effects, with phomapyrone B demonstrating slightly higher potency in the tested cell line. This guide will delve into the quantitative data and the experimental methodology used for this assessment.

Quantitative Cytotoxicity Data

The cytotoxic activities of phomapyrone A and phomapyrone B were assessed against the human acute promyelocytic leukemia cell line, HL-60. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

CompoundCell LineIC50 (µM)Reference
Phomapyrone AHL-6034.62[1]
Phomapyrone BHL-6027.90[1]

Lower IC50 values indicate greater cytotoxic potency.

Interpretation of Results

The data reveals that both phomapyrone A and phomapyrone B possess moderate cytotoxic activity against the HL-60 cell line.[1] Notably, phomapyrone B, with an IC50 value of 27.90 µM, was found to be more potent than phomapyrone A (IC50 = 34.62 µM) in this assay.[1] The researchers who conducted this study suggested that the difference in bioactivity could be related to the side-chain structures of the two molecules; specifically, that the carboxylic acid side-chain in phomapyrone A results in weaker activity compared to the ester bond in phomapyrone B.[1] It is also important to note that neither compound showed significant inhibitory effects on PC-3 (prostate cancer) or HT-29 (colon cancer) cell lines, with IC50 values greater than 50 µM.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The following methodology was utilized to determine the cytotoxic activity of phomapyrone A and B.

1. Cell Culture and Seeding:

  • The HL-60 human acute promyelocytic leukemia cell line was used.

  • Cells in the logarithmic growth phase were seeded into a 96-well culture plate at a density of 2–3 x 10⁴ cells/mL (100 µL per well).

  • The cells were allowed to adhere to the plate for 24 hours before treatment.[1]

2. Compound Treatment:

  • Phomapyrone A and phomapyrone B were dissolved and added to the cell cultures at various concentrations.

  • 5-fluorouridine was used as a positive control.[1]

3. MTT Assay:

  • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was prepared at a concentration of 2 mg/mL in phosphate-buffered saline (PBS). The solution was stirred in the dark for 30 minutes, filter-sterilized using a 0.22 µM membrane, and stored at -20°C.[1]

  • Following the treatment period, the MTT solution was added to each well.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The amount of formazan produced is proportional to the number of living cells.

4. Data Analysis:

  • The absorbance of the formazan product was measured using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay used to compare the cytotoxicity of phomapyrone A and B.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HL-60 Cell Culture plate_seeding Seed 96-well Plates cell_culture->plate_seeding add_compounds Add Phomapyrone A/B & Positive Control plate_seeding->add_compounds incubation Incubate add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for Formazan Formation add_mtt->incubation_mtt read_absorbance Read Absorbance incubation_mtt->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

References

Comparative Analysis of the Biological Activity of 6-Methoxydihydro-2H-pyran-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of analogs of 6-methoxydihydro-2H-pyran-3(4H)-one. While specific experimental data for 6-methoxydihydro-2H-pyran-3(4H)-one is not extensively available in public literature, this guide leverages data from structurally related pyranone derivatives to offer a valuable comparative context. The pyranone scaffold is a significant pharmacophore, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, most notably in oncology.[1][2]

Performance Comparison of Pyranone Derivatives

The cytotoxic activity of several pyranone derivatives against various cancer cell lines is summarized below. The data is presented as IC50 values (the concentration of a drug required for 50% inhibition in vitro), allowing for a quantitative comparison of their potency.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)
Phomapyrone AHL-60 (Human promyelocytic leukemia)31.02
Phomapyrone BHL-60 (Human promyelocytic leukemia)34.62
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)27.90
4d (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)75.1
4k (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)85.88
Compound 3d (a coumarin analogue bearing a 4H-pyran ring)Breast Cancer Cell Line0.018
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Human breast adenocarcinoma)11
5-(4-chlorobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10d)MCF-7 (Human breast adenocarcinoma)12
Compound 6eMCF712.46 ± 2.72
Compound 14bA5490.23 ± 0.12
Compound 8cHCT1167.58 ± 1.01
Derivative 4g (4-NO2 substitution)SW-480 and MCF-7Potent
Derivative 4i (4-Cl substitution)SW-480 and MCF-7Potent
Derivative 4j (3,4,5-(OCH3)3 substitution)SW-480 and MCF-7Potent

Note: Direct comparative data for 6-Methoxydihydro-2h-pyran-3(4h)-one is not currently available in the cited literature. The compounds listed are examples of pyranone derivatives with reported anticancer activity.[2][3][4][5]

Experimental Protocols

A standardized method for assessing the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][6]

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration at which a pyranone derivative inhibits the growth of a cancer cell line by 50% (IC50).[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)[6]

  • Pyranone derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)[6]

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)[6]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[6]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyranone derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the compound solutions.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).

    • Incubate for a further 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[6]

  • Crystal Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent to dissolve the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using appropriate software.[2]

Signaling Pathways and Experimental Workflows

The biological activity of pyranone derivatives is often attributed to their interaction with key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.[2] While the specific mechanism of 6-methoxydihydro-2H-pyran-3(4H)-one is yet to be fully elucidated, studies on other pyran derivatives suggest potential involvement of pathways like the mTOR (mammalian target of rapamycin) signaling pathway.[2][7]

mTOR_Pathway Pyranone Pyranone Derivative mTORC1 mTORC1 Pyranone->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Potential inhibition of the mTOR signaling pathway by a pyranone derivative.

The evaluation of a novel pyranone derivative typically follows a structured workflow from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Compound Synthesis Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In vitro ADMET Profiling ADMET->Lead_Opt MoA Mechanism of Action (MoA) Studies Lead_Opt->MoA In_Vivo In Vivo Efficacy (Animal Models) MoA->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A typical experimental workflow for the evaluation of a novel pyranone derivative.

References

Safety Operating Guide

Proper Disposal of 2-phenyldihydro-2H-pyran-4(3H)-one: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-phenyldihydro-2H-pyran-4(3H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for the disposal of analogous chemical compounds.

I. Hazard Identification and Classification

Hazard ClassificationDescriptionPrecautionary Measures
Flammability Pyran derivatives are often classified as flammable liquids.[1]Keep away from heat, sparks, open flames, and hot surfaces.[2][1] Store in a well-ventilated place and keep cool.[2][3]
Acute Toxicity May be harmful if swallowed or inhaled.Avoid ingestion and inhalation.[2][4] Wear appropriate personal protective equipment (PPE).
Skin Corrosion/ Irritation May cause skin irritation.[2][3]Wear protective gloves and clothing.[2][4] In case of contact, wash skin thoroughly with soap and water.[4]
Eye Damage/Irritation May cause serious eye irritation.[2][3]Wear eye protection.[2][4] In case of contact, rinse cautiously with water for several minutes.[2][4]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[2][3]Should not be released into the environment.[2] Do not flush into surface water or sanitary sewer system.[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Place unused or expired this compound, and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels, gloves), into a dedicated, properly labeled hazardous waste container.[5]

  • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution must be disposed of as hazardous liquid waste.[5] Collect the liquid waste in a sealable, chemical-resistant container. Segregate halogenated and non-halogenated solvent waste into separate containers.[5]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this chemical should be placed in a designated sharps container.

2. Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".[5]

  • The concentration and quantity of the waste.[5]

  • The date the waste was first added to the container.[5]

  • The specific hazards associated with the chemical (e.g., "Flammable," "Irritant").

3. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA must be at or near the point of waste generation.[5]

  • Ensure that containers are kept closed at all times, except when adding waste.[5]

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[4]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_waste_type Waste Characterization cluster_containment Containment and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste (this compound) solid_waste Solid Waste (Unused chemical, contaminated items) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste Is it liquid? sharps_waste Contaminated Sharps start->sharps_waste Is it a sharp? solid_container Seal in a labeled hazardous solid waste container solid_waste->solid_container liquid_container Collect in a labeled hazardous liquid waste container liquid_waste->liquid_container sharps_container Place in a labeled sharps container sharps_waste->sharps_container saa Store in designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa disposal Arrange for pickup by EHS or licensed contractor saa->disposal

References

Essential Safety and Operational Guidance for Handling 2-phenyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-phenyldihydro-2H-pyran-4(3H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[3]To protect against chemical splashes and flying particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Flame-retardant antistatic protective clothing or a lab coat.To prevent skin contact, irritation, and potential allergic reactions.[1] Flame retardant clothing is necessary due to the flammable nature of the compound.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To minimize inhalation of vapors, which may cause dizziness or other health effects.[4]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.[5]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[6]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][7] Use non-sparking tools and explosion-proof equipment.[1][7] Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is typically found on the product label.

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[1]

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Stop the leak if it can be done safely. Cover drains to prevent entry into waterways.

  • Absorb: Use an inert absorbent material, such as dry earth, sand, or a commercial absorbent, to contain the spill.[4]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4]

  • Clean: Clean the affected area thoroughly.

Disposal:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[7]

  • Procedure: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][7] Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Experimental Workflow and Safety Protocol

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards & Review SDS Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Transfer_Chemical Transfer Chemical Prepare_Workspace->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Store_Chemical Store Unused Chemical Perform_Experiment->Store_Chemical Decontaminate_Glassware Decontaminate Glassware Store_Chemical->Decontaminate_Glassware Dispose_Waste Dispose of Hazardous Waste Decontaminate_Glassware->Dispose_Waste Clean_Workspace Clean Workspace Dispose_Waste->Clean_Workspace Doff_PPE Doff PPE Clean_Workspace->Doff_PPE

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyldihydro-2H-pyran-4(3H)-one
Reactant of Route 2
2-phenyldihydro-2H-pyran-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.